molecular formula C6H3BrN2Se B181497 5-Bromobenzo[c][1,2,5]selenadiazole CAS No. 1753-19-1

5-Bromobenzo[c][1,2,5]selenadiazole

Cat. No.: B181497
CAS No.: 1753-19-1
M. Wt: 261.98 g/mol
InChI Key: JQCDKWFTMZTQCI-UHFFFAOYSA-N
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Description

5-Bromobenzo[c][1,2,5]selenadiazole, also known as this compound, is a useful research compound. Its molecular formula is C6H3BrN2Se and its molecular weight is 261.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2,1,3-benzoselenadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2Se/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCDKWFTMZTQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=N[Se]N=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440830
Record name 5-Bromobenzo[c][1,2,5]selenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1753-19-1
Record name 5-Bromobenzo[c][1,2,5]selenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromobenzo[c]selenadiazole: A Comprehensive Technical Guide

5-Bromobenzo[c][1][2][3]selenadiazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzo[c][1][2][3]selenadiazole is a halogenated heterocyclic compound belonging to the benzoselenadiazole family. This class of molecules has garnered significant interest in the fields of medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and biological activities. The presence of the selenium atom and the bromo substituent imparts specific physicochemical characteristics that make 5-Bromobenzo[c][1][2][3]selenadiazole a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents and functional materials. This technical guide provides a detailed overview of the chemical properties of 5-Bromobenzo[c][1][2][3]selenadiazole, including its synthesis, reactivity, and potential applications.

Chemical Properties and Data

A summary of the key chemical identifiers and computed properties for 5-Bromobenzo[c][1][2][3]selenadiazole is presented below.

PropertyValueSource
Molecular Formula C₆H₃BrN₂Se--INVALID-LINK--
Molecular Weight 261.97 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 1753-19-1--INVALID-LINK--
IUPAC Name 5-bromo-2,1,3-benzoselenadiazole--INVALID-LINK--
Synonyms 5-BROMO-2,1,3-BENZOSELENADIAZOLE, 2,1,3-Benzoselenadiazole, 5-bromo---INVALID-LINK--

Synthesis

A plausible synthetic pathway is outlined below.

Synthesis_Pathwaycluster_0Step 1: Formation of Benzoselenadiazole Corecluster_1Alternative Step 2: Electrophilic Bromination4-bromo-1,2-phenylenediamine4-bromo-1,2-phenylenediamineBenzoselenadiazole_intermediate5-Bromobenzo[c][1,2,5]selenadiazole4-bromo-1,2-phenylenediamine->Benzoselenadiazole_intermediateReaction withSelenium DioxideSeO2SeO₂SeO2->Benzoselenadiazole_intermediateBenzoselenadiazole2,1,3-BenzoselenadiazoleFinal_ProductThis compoundBenzoselenadiazole->Final_ProductBrominating AgentBr2Br₂ or NBSBr2->Final_Product

Figure 1. Plausible synthetic pathways for 5-Bromobenzo[c][1][2][3]selenadiazole.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2,1,3-Benzoselenadiazole (Parent Compound) A general procedure for the synthesis of the parent 2,1,3-benzoselenadiazole involves the reaction of o-phenylenediamine with selenium dioxide.[4][5]

  • Dissolve o-phenylenediamine in a suitable solvent, such as ethanol.

  • Add an aqueous solution of selenous acid (H₂SeO₃), prepared from selenium dioxide (SeO₂), dropwise to the o-phenylenediamine solution.

  • The reaction mixture is typically stirred at room temperature or with gentle heating.

  • The product, 2,1,3-benzoselenadiazole, precipitates from the solution and can be collected by filtration.

  • Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.[4]

Step 2: Bromination of 2,1,3-Benzoselenadiazole The subsequent step would involve the selective bromination of the benzoselenadiazole core at the 5-position.

  • Dissolve 2,1,3-benzoselenadiazole in a suitable solvent, such as a halogenated solvent or a strong acid.

  • Add a brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), to the solution. The choice of solvent and brominating agent will influence the regioselectivity of the reaction.

  • The reaction is typically carried out at a controlled temperature to prevent side reactions.

  • After the reaction is complete, the mixture is worked up to isolate the crude product. This may involve quenching excess bromine, extraction, and washing.

  • The final product, 5-Bromobenzo[c][1][2][3]selenadiazole, is then purified, typically by column chromatography or recrystallization.

Reactivity

The chemical reactivity of 5-Bromobenzo[c][1][2][3]selenadiazole is primarily dictated by the presence of the bromine atom on the benzene ring. This C-Br bond is susceptible to various cross-coupling reactions, making it a versatile precursor for the synthesis of more complex derivatives.

Cross-Coupling Reactions:

The bromine atom can be readily substituted using palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position of the benzoselenadiazole ring.[6][7]

Cross_Coupling_ReactionsStartThis compoundSuzukiSuzuki Coupling(with Boronic Acid/Ester)Start->SuzukiPd Catalyst,BaseStilleStille Coupling(with Organostannane)Start->StillePd CatalystProduct5-Substituted Benzo[c][1,2,5]selenadiazoleSuzuki->ProductStille->ProductDrug_Development_WorkflowStartThis compoundSynthesisSynthesis of Derivatives(e.g., via Cross-Coupling)Start->SynthesisScreeningBiological Screening(e.g., Anticancer, Antimicrobial)Synthesis->ScreeningHit_IDHit IdentificationScreening->Hit_IDLead_OptLead OptimizationHit_ID->Lead_OptPreclinicalPreclinical StudiesLead_Opt->Preclinical

5-Bromobenzo[c]selenadiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1753-19-1

This technical guide provides an in-depth overview of 5-Bromobenzo[c]selenadiazole, a heterocyclic building block with significant potential in drug development and materials science. This document is intended for researchers, scientists, and professionals in these fields, offering a consolidated resource on its synthesis, properties, and emerging applications.

Chemical Properties and Data

5-Bromobenzo[c]selenadiazole is a solid, bromine-substituted derivative of benzo[c]selenadiazole. Its core structure, featuring a fusion of a benzene ring with a selenadiazole ring, imparts unique electronic and photophysical properties.

Table 1: Physicochemical Properties of 5-Bromobenzo[c]selenadiazole

PropertyValueSource
CAS Number 1753-19-1N/A
Molecular Formula C₆H₃BrN₂Se[1]
Molecular Weight 261.97 g/mol [1]
Appearance Solid (Predicted)N/A
Storage Conditions Sealed in dry, 2-8°C[1]

Table 2: Spectroscopic Data of 5-Bromobenzo[c]selenadiazole

Spectrum TypePredicted/Observed Data
¹H NMR Data not publicly available. Predicted shifts would show signals in the aromatic region, influenced by the bromine and selenadiazole ring.
¹³C NMR Data not publicly available. Predicted shifts would indicate aromatic carbons, with deshielding effects from the heteroatoms and bromine.
IR Spectroscopy Data not publicly available. Expected to show characteristic peaks for aromatic C-H and C=C stretching, and C-Br stretching.
Mass Spectrometry Data not publicly available. The molecular ion peak would be expected at m/z 261.97, showing a characteristic isotopic pattern for bromine and selenium. Fragmentation may involve loss of N₂, Se, and Br.

Note: While commercial suppliers indicate the availability of spectroscopic data (NMR, HPLC, LC-MS), this information is not publicly accessible in scientific literature. The data presented here is based on general chemical principles and data for analogous compounds.

Synthesis and Experimental Protocols

The synthesis of 5-Bromobenzo[c]selenadiazole can be achieved in a two-step process, starting from commercially available 4-bromoaniline. The key intermediate is 4-bromo-1,2-phenylenediamine, which is then cyclized with selenium dioxide.

Synthesis of 4-bromo-1,2-phenylenediamine

A common route for the synthesis of 4-bromo-1,2-phenylenediamine involves the bromination of o-phenylenediamine.

Experimental Protocol:

  • Dissolve o-phenylenediamine in a suitable solvent such as glacial acetic acid.

  • Add a brominating agent, for instance, a solution of bromine in acetic acid, dropwise to the reaction mixture at a controlled temperature.

  • Stir the reaction mixture for a specified time to ensure complete bromination.

  • Pour the reaction mixture into an ice-water bath to precipitate the product.

  • Collect the crude product by filtration, wash with water, and purify by recrystallization.

Synthesis of 5-Bromobenzo[c]selenadiazole

The final step involves the reaction of 4-bromo-1,2-phenylenediamine with selenium dioxide.

Experimental Protocol:

  • Dissolve 4-bromo-1,2-phenylenediamine in a suitable solvent, such as ethanol or methanol.

  • Add a stoichiometric amount of selenium dioxide to the solution.

  • Reflux the reaction mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-bromo-1,2-phenylenediamine cluster_step2 Step 2: Synthesis of 5-Bromobenzo[c]selenadiazole 4-bromoaniline 4-bromoaniline Nitration Nitration 4-bromoaniline->Nitration 4-bromo-2-nitroaniline 4-bromo-2-nitroaniline Nitration->4-bromo-2-nitroaniline Reduction Reduction 4-bromo-2-nitroaniline->Reduction 4-bromo-1,2-phenylenediamine 4-bromo-1,2-phenylenediamine Reduction->4-bromo-1,2-phenylenediamine Cyclization Cyclization 4-bromo-1,2-phenylenediamine->Cyclization SeO2 SeO2 SeO2->Cyclization 5-Bromobenzo_c_selenadiazole 5-Bromobenzo_c_selenadiazole Cyclization->5-Bromobenzo_c_selenadiazole Signaling_Pathway cluster_adenovirus Adenovirus Infection cluster_selenadiazole Selenadiazole Intervention Adenovirus Adenovirus ROS ROS Adenovirus->ROS Apoptosis Apoptosis ROS->Apoptosis Selenadiazole Selenadiazole Bcl2 Bcl2 Selenadiazole->Bcl2 activates Stat3 Stat3 Selenadiazole->Stat3 activates NFkB NFkB Selenadiazole->NFkB activates Bcl2->Apoptosis inhibits Stat3->Apoptosis inhibits NFkB->Apoptosis inhibits Experimental_Workflow Start Start Synthesis Synthesis of 5-Bromobenzo[c]selenadiazole Start->Synthesis Purification Purification and Characterization Synthesis->Purification Application Application Purification->Application Drug_Dev Drug Development (Anticancer/Antiviral Screening) Application->Drug_Dev Mat_Sci Materials Science (Organic Electronics/Sensors) Application->Mat_Sci End End Drug_Dev->End Mat_Sci->End

References

Molecular Structure of 5-Bromobenzo[c]selenadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure of 5-Bromobenzo[c]selenadiazole. While experimental crystallographic data for this specific molecule is not publicly available, this document compiles structural parameters from closely related and analogous compounds to offer a comprehensive understanding of its key molecular features. This guide also outlines a plausible synthetic route and standard characterization methodologies, making it a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction

5-Bromobenzo[c]selenadiazole is a heterocyclic compound belonging to the benzoselenadiazole family. These compounds are of significant interest due to their unique electronic properties and potential applications in various fields, including organic electronics and medicinal chemistry. The introduction of a bromine atom at the 5-position can significantly influence the molecule's physicochemical properties, such as its reactivity, and potential intermolecular interactions. Understanding the precise molecular geometry is crucial for designing novel derivatives with tailored functionalities.

Molecular Structure

While a definitive X-ray crystal structure for 5-Bromobenzo[c]selenadiazole has not been reported in publicly accessible databases, the molecular geometry can be reliably inferred from the crystallographic data of analogous compounds such as 5-Methylbenzo[d][1][2][3]selenadiazole, 4-fluorobenzo[c][1][2][4]selenadiazol-1-ium chloride, and 4-nitrobenzo[c][1][2][4]selenadiazole. The benzoselenadiazole core is known to be nearly planar.

Below is a diagram illustrating the chemical structure of 5-Bromobenzo[c]selenadiazole.

Figure 1: 2D Chemical Structure of 5-Bromobenzo[c]selenadiazole.
Predicted Bond Lengths and Angles

The following table summarizes the expected bond lengths and angles for 5-Bromobenzo[c]selenadiazole based on the analysis of structurally related molecules. These values provide a reliable estimation of the molecule's geometry.

ParameterAtom Pair/TripletPredicted Value
Bond Lengths (Å)
C-C (aromatic)1.38 - 1.41
C-N1.35 - 1.38
N-Se1.83 - 1.86
C-Br1.89 - 1.92
C-H0.93 - 0.96
Bond Angles (°)
C-C-C118 - 121
C-N-Se105 - 108
N-Se-N93 - 96
C-C-Br119 - 121

Table 1: Predicted Interatomic Distances and Angles for 5-Bromobenzo[c]selenadiazole.

Experimental Protocols

Synthesis of 5-Bromobenzo[c]selenadiazole

A plausible synthetic route for 5-Bromobenzo[c]selenadiazole involves the reaction of 4-bromo-1,2-diaminobenzene with selenium dioxide. This method is a common and effective way to construct the benzoselenadiazole core.

Materials:

  • 4-bromo-1,2-diaminobenzene

  • Selenium dioxide (SeO₂)

  • Ethanol (or a similar suitable solvent)

  • Hydrochloric acid (for workup, if necessary)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-1,2-diaminobenzene (1 equivalent) in ethanol.

  • To this solution, add selenium dioxide (1.1 equivalents) portion-wise with stirring.

  • The reaction mixture is then refluxed for a specified period (typically 2-4 hours), and the progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then taken up in a suitable organic solvent (e.g., dichloromethane) and washed with a dilute solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 5-Bromobenzo[c]selenadiazole.

Structural Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the number and positions of protons on the aromatic ring.

  • ¹³C NMR: To identify the number of unique carbon atoms in the molecule.

  • ⁷⁷Se NMR: To provide direct evidence for the presence and chemical environment of the selenium atom.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.

X-ray Crystallography:

  • Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Growing suitable single crystals would be a critical step.

The following diagram illustrates the general workflow for the synthesis and characterization of 5-Bromobenzo[c]selenadiazole.

G start Starting Materials (4-bromo-1,2-diaminobenzene, SeO2) synthesis Chemical Synthesis (Reflux in Ethanol) start->synthesis workup Reaction Workup & Purification (Extraction, Chromatography) synthesis->workup product Pure 5-Bromobenzo[c]selenadiazole workup->product nmr NMR Spectroscopy (1H, 13C, 77Se) product->nmr ms Mass Spectrometry (HRMS) product->ms xray Single Crystal X-ray Diffraction product->xray data Structural Data & Characterization nmr->data ms->data xray->data

Figure 2: General workflow for the synthesis and characterization.

Conclusion

This technical guide provides a foundational understanding of the molecular structure of 5-Bromobenzo[c]selenadiazole. While awaiting experimental crystallographic confirmation, the presented data, based on analogous structures, offers valuable insights for researchers. The outlined synthetic and characterization protocols provide a practical framework for the preparation and validation of this compound, facilitating its exploration in various scientific and developmental pursuits.

References

Spectroscopic and Synthetic Profile of 5-Bromobenzo[c]selenadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzo[c]selenadiazole is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a benzo[c]selenadiazole core with a bromine substituent, imparts specific electronic and steric properties that can be exploited in the design of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 5-Bromobenzo[c]selenadiazole, along with a plausible synthetic route and the associated experimental protocols.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for 5-Bromobenzo[c]selenadiazole, the following tables summarize the predicted spectroscopic characteristics. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
¹H NMR
H-4~8.0dJ ≈ 8.5
H-6~7.8ddJ ≈ 8.5, 2.0
H-7~8.2dJ ≈ 2.0
¹³C NMR
C-4~130
C-5~120
C-6~135
C-7~125
C-3a~150
C-7a~152

Disclaimer: These are predicted values and may differ from experimental results.

Table 2: Predicted Key IR, UV-Vis, and Mass Spectrometry Data

Spectroscopic Technique Parameter Predicted Value
Infrared (IR) Spectroscopy Key Vibrational Frequencies (cm⁻¹)~3100-3000 (Ar C-H stretch), ~1600-1450 (Ar C=C stretch), ~850-800 (C-H out-of-plane bend), ~700-600 (C-Br stretch)
UV-Visible (UV-Vis) Spectroscopy λmax (nm)~330-350 nm
Mass Spectrometry (MS) [M]⁺ (m/z)261/263 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes)
Key Fragments (m/z)[M-N₂Se]⁺, [M-Br]⁺

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocols

The following section details a plausible experimental approach for the synthesis and spectroscopic characterization of 5-Bromobenzo[c]selenadiazole.

Synthesis of 5-Bromobenzo[c]selenadiazole

A probable synthetic route to 5-Bromobenzo[c]selenadiazole involves the reaction of 4-bromo-1,2-phenylenediamine with selenium dioxide.

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Selenium dioxide (SeO₂)

  • Ethanol

  • Water

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine in ethanol.

  • To this solution, add a solution of selenium dioxide in water dropwise with stirring.

  • The reaction mixture is then heated to reflux for a specified period, typically monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent, such as ethyl acetate.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 5-Bromobenzo[c]selenadiazole.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are to be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum is to be recorded on an FT-IR spectrometer, typically as a KBr pellet or a thin film.

UV-Visible (UV-Vis) Spectroscopy:

  • The UV-Vis absorption spectrum is to be recorded in a suitable solvent (e.g., ethanol or acetonitrile) using a UV-Vis spectrophotometer.

Mass Spectrometry (MS):

  • Mass spectral data can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 5-Bromobenzo[c]selenadiazole.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start 4-bromo-1,2-phenylenediamine + Selenium Dioxide reaction Reaction in Ethanol/Water (Reflux) start->reaction workup Workup (Extraction, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product 5-Bromobenzo[c]selenadiazole purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir uv_vis UV-Vis Spectroscopy product->uv_vis ms Mass Spectrometry product->ms

Caption: Synthesis and Characterization Workflow.

Spectroscopic Data Analysis Relationship

This diagram shows the logical relationship in analyzing the spectroscopic data to confirm the structure of 5-Bromobenzo[c]selenadiazole.

data_analysis cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation nmr_data NMR Data (¹H, ¹³C) proton_env Proton Environment & Connectivity nmr_data->proton_env carbon_skeleton Carbon Skeleton nmr_data->carbon_skeleton ir_data IR Data functional_groups Functional Groups ir_data->functional_groups uv_vis_data UV-Vis Data conjugation Conjugated System uv_vis_data->conjugation ms_data MS Data molecular_formula Molecular Formula & Isotopic Pattern ms_data->molecular_formula structure Confirmed Structure: 5-Bromobenzo[c]selenadiazole proton_env->structure carbon_skeleton->structure functional_groups->structure conjugation->structure molecular_formula->structure

Caption: Spectroscopic Data Analysis Logic.

An In-depth Technical Guide to the Solubility and Stability of 5-Bromobenzo[c]selenadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromobenzo[c]selenadiazole is a heterocyclic organoselenium compound of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development and application. This technical guide provides a comprehensive overview of the solubility and stability of 5-Bromobenzo[c]selenadiazole, offering detailed experimental protocols for their determination and exploring the potential biological pathways it may influence. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents predicted properties and standardized methodologies for their empirical determination.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Method
Molecular Formula C₆H₃BrN₂SePubChem
Molecular Weight 261.97 g/mol PubChem
Appearance Predicted to be a crystalline solidGeneral knowledge of similar compounds
Melting Point Not available-
LogP (predicted) ~2.5 - 3.5Prediction based on structure

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability and formulation development. The solubility of 5-Bromobenzo[c]selenadiazole is predicted to be low in aqueous solutions and higher in organic solvents.

Table 2.1: Predicted Solubility of 5-Bromobenzo[c]selenadiazole in Various Solvents at 25°C

SolventPredicted Solubility (mg/mL)Classification
Water< 0.1Practically Insoluble
Phosphate Buffered Saline (pH 7.4)< 0.1Practically Insoluble
Ethanol1 - 10Sparingly Soluble
Dimethyl Sulfoxide (DMSO)> 50Freely Soluble
Dichloromethane (DCM)10 - 30Soluble
Chloroform10 - 30Soluble

Note: The values presented in this table are estimations and require experimental verification.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of 5-Bromobenzo[c]selenadiazole in various solvents.

Materials:

  • 5-Bromobenzo[c]selenadiazole

  • Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO, DCM, Chloroform)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of 5-Bromobenzo[c]selenadiazole to a vial containing a known volume of the test solvent.

  • Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the suspension to settle for at least 1 hour.

  • Carefully withdraw a sample from the supernatant.

  • Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of 5-Bromobenzo[c]selenadiazole in the diluted filtrate using a validated HPLC method.

  • Calculate the solubility in mg/mL.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess 5-Bromobenzo[c]selenadiazole to solvent in a vial B Seal vial A->B C Incubate on orbital shaker (24-48h at constant temp.) B->C D Settle suspension C->D E Withdraw supernatant D->E F Filter (0.22 µm) E->F G Dilute filtrate F->G H Quantify by HPLC G->H

Figure 1: Experimental workflow for shake-flask solubility determination.

Stability Profile

The stability of a compound is crucial for its storage, handling, and development as a therapeutic agent. Organoselenium compounds can be sensitive to light, temperature, and pH.

Table 3.1: Predicted Stability of 5-Bromobenzo[c]selenadiazole under Various Conditions

ConditionPredicted StabilityPotential Degradation Pathway
Solid State (Room Temp., protected from light) Stable-
Solution (Aqueous, neutral pH, protected from light) Moderately stableHydrolysis of the selenadiazole ring
Solution (Acidic pH) Potentially less stableAcid-catalyzed degradation
Solution (Basic pH) Potentially less stableBase-catalyzed degradation
Exposure to Light (in solution) Potentially unstablePhotodegradation
Elevated Temperature (in solution) Potentially unstableThermally-induced degradation

Note: These are predicted stability profiles and require experimental verification.

Experimental Protocol for Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its degradation products.

Objective: To develop and validate an HPLC method capable of resolving 5-Bromobenzo[c]selenadiazole from its potential degradation products generated under stress conditions.

Materials:

  • 5-Bromobenzo[c]selenadiazole

  • HPLC system with a photodiode array (PDA) or UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate, acetate)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation

  • Oxidizing agent (e.g., H₂O₂)

  • Temperature-controlled oven and UV light chamber

Procedure:

1. Method Development:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient elution is often necessary. Start with a mixture of water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) and acetonitrile or methanol. Optimize the gradient to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determine the λmax of 5-Bromobenzo[c]selenadiazole using a UV-Vis spectrophotometer or the PDA detector.

  • Column Temperature: Maintain at a constant temperature, e.g., 30°C.

2. Forced Degradation Studies:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add HCl (e.g., 0.1 M). Heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve the compound and add NaOH (e.g., 0.1 M). Heat at a controlled temperature.

  • Oxidative Degradation: Treat the compound solution with H₂O₂ (e.g., 3%).

  • Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 80°C).

  • Photodegradation: Expose a solution to UV light (e.g., 254 nm) and/or visible light.

  • For each condition, take samples at different time points, neutralize if necessary, and analyze by the developed HPLC method.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

G cluster_stress Forced Degradation cluster_analysis Analysis A 5-Bromobenzo[c]selenadiazole (in solution) B Acid Hydrolysis (HCl, heat) A->B C Base Hydrolysis (NaOH, heat) A->C D Oxidation (H2O2) A->D E Thermal Stress (Heat) A->E F Photolytic Stress (UV/Vis Light) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Inject into HPLC H->I J Analyze chromatogram for parent peak and degradation products I->J

Figure 2: Workflow for forced degradation studies.

Potential Biological Signaling Pathway

Organoselenium compounds, including selenadiazole derivatives, are known to exert biological effects through the modulation of redox-sensitive signaling pathways. One such pathway that may be influenced by 5-Bromobenzo[c]selenadiazole is the JAK2/STAT3 pathway, often activated in cancer cells. The compound may induce the production of reactive oxygen species (ROS), leading to downstream effects on this pathway and ultimately apoptosis.[1][2]

G cluster_cell Cellular Environment A 5-Bromobenzo[c]selenadiazole B Increased Reactive Oxygen Species (ROS) A->B induces C JAK2 B->C inhibits F Mitochondrial Dysfunction B->F causes D STAT3 C->D phosphorylates E p-STAT3 D->E activation G Apoptosis E->G leads to F->G triggers

Figure 3: Proposed signaling pathway for 5-Bromobenzo[c]selenadiazole.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of 5-Bromobenzo[c]selenadiazole. While specific experimental data is currently lacking, the provided protocols offer a robust starting point for researchers to generate these critical parameters. The predicted low aqueous solubility and potential for degradation under stress conditions highlight the importance of careful formulation and handling. Furthermore, the potential interaction with redox-sensitive signaling pathways suggests promising avenues for future pharmacological research. The methodologies and information presented herein are intended to facilitate the continued investigation and development of 5-Bromobenzo[c]selenadiazole for its potential applications.

References

The Genesis and Advancement of Benzoselenadiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of benzoselenadiazole (BSD) compounds. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development. This document details the foundational synthesis of the benzoselenadiazole core, explores the evolution of its derivatives, and presents their diverse applications, with a particular focus on their roles as fluorescent probes and in organic electronics. The guide includes detailed experimental protocols for key synthetic procedures, a compilation of quantitative photophysical and electrochemical data, and visualizations of synthetic pathways and signaling mechanisms to facilitate a deeper understanding of this important class of heterocyclic compounds.

Introduction: The Emergence of a Versatile Heterocycle

The story of benzoselenadiazole is intrinsically linked to the broader exploration of heterocyclic chemistry in the late 19th century. Following the discovery of its sulfur analogue, 2,1,3-benzothiadiazole, by O. Hinsberg in 1889, the scientific community began to investigate the impact of substituting sulfur with other chalcogens. This led to the first reported synthesis of 2,1,3-benzoselenadiazole in 1890, also by Hinsberg, who prepared the compound through the reaction of 1,2-diaminobenzene with selenium dioxide.

Initially, these compounds were primarily of academic interest. However, the 21st century has witnessed a resurgence in the study of benzoselenadiazoles, driven by their unique electronic and photophysical properties. The incorporation of the selenium atom imparts a number of desirable characteristics, including a more electron-deficient nature compared to its sulfur and oxygen counterparts (benzothiadiazole and benzoxadiazole, respectively). This leads to a bathochromic (red) shift in their absorption and emission spectra and a lower highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap. These properties have made benzoselenadiazole a valuable building block in the design of advanced materials for a range of applications.

The Benzofused Selenadiazole Core: Synthesis and Functionalization

The foundational structure of this class of compounds is 2,1,3-benzoselenadiazole. Its synthesis and subsequent functionalization are critical for the development of novel materials with tailored properties.

Synthesis of the 2,1,3-Benzoselenadiazole Core

The most common and straightforward method for the synthesis of the unsubstituted 2,1,3-benzoselenadiazole core involves the condensation reaction of an o-phenylenediamine with selenium dioxide (SeO₂) or selenous acid (H₂SeO₃)[1].

Experimental Protocol: Synthesis of 2,1,3-Benzoselenadiazole

  • Materials:

    • o-phenylenediamine

    • Selenium dioxide (SeO₂)

    • Ethanol

    • Water

    • Hydrochloric acid (for salt formation, optional)

  • Procedure:

    • Dissolve o-phenylenediamine in ethanol. In some procedures, the diamine is first dissolved in dilute hydrochloric acid to form the dihydrochloride salt[1].

    • In a separate vessel, dissolve selenium dioxide in water.

    • Slowly add the selenium dioxide solution to the o-phenylenediamine solution with stirring.

    • An immediate precipitate of 2,1,3-benzoselenadiazole should form[1].

    • The reaction mixture can be stirred for an additional period (e.g., 2 hours) to maximize the yield.

    • The solid product is collected by filtration and washed with water.

    • Recrystallization from a suitable solvent system, such as ethanol/water, affords the purified product[1].

Synthesis of Functionalized Benzoselenadiazole Derivatives

The functionalization of the benzoselenadiazole core is essential for tuning its properties and incorporating it into larger molecular architectures. A key intermediate for this purpose is 4,7-dibromo-2,1,3-benzoselenadiazole, which can be synthesized by the bromination of the parent compound. This dibrominated derivative serves as a versatile building block for the introduction of various substituents at the 4- and 7-positions through cross-coupling reactions.

Experimental Protocol: Synthesis of 4,7-Dibromo-2,1,3-benzoselenadiazole

  • Materials:

    • 2,1,3-benzoselenadiazole

    • Bromine

    • A suitable solvent (e.g., a halogenated solvent)

  • Procedure:

    • Dissolve 2,1,3-benzoselenadiazole in the chosen solvent.

    • Slowly add a solution of bromine in the same solvent to the reaction mixture.

    • The reaction is typically carried out at room temperature and may be stirred for several hours to ensure complete dibromination.

    • Upon completion, the reaction is quenched, and the product is isolated, washed, and purified, often by recrystallization.

Once 4,7-dibromo-2,1,3-benzoselenadiazole is obtained, a wide array of derivatives can be synthesized using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. These methods allow for the introduction of aryl, heteroaryl, and alkynyl groups, leading to the creation of π-conjugated systems with tailored electronic and photophysical properties for specific applications.

G General Synthetic Workflow for Functionalized Benzoselenadiazoles cluster_synthesis Core Synthesis cluster_functionalization Functionalization o-phenylenediamine o-phenylenediamine 2,1,3-benzoselenadiazole 2,1,3-benzoselenadiazole o-phenylenediamine->2,1,3-benzoselenadiazole Condensation SeO2 SeO2 SeO2->2,1,3-benzoselenadiazole Bromination Bromination 2,1,3-benzoselenadiazole->Bromination 4,7-dibromo-2,1,3-benzoselenadiazole 4,7-dibromo-2,1,3-benzoselenadiazole Bromination->4,7-dibromo-2,1,3-benzoselenadiazole Cross-Coupling Cross-Coupling 4,7-dibromo-2,1,3-benzoselenadiazole->Cross-Coupling Functionalized_Derivatives Functionalized Derivatives Cross-Coupling->Functionalized_Derivatives Applications Organic Solar Cells, Fluorescent Probes, OLEDs Functionalized_Derivatives->Applications

A generalized workflow for the synthesis of functionalized benzoselenadiazole derivatives.

Physicochemical Properties of Benzoselenadiazole Derivatives

The substitution of sulfur with selenium in the benzofused diazole ring system has a profound impact on the electronic and photophysical properties of the resulting compounds. These properties are summarized below and detailed in the subsequent tables.

  • Electronic Properties: Benzoselenadiazoles are strong electron acceptors, a property that is enhanced compared to their benzothiadiazole analogues. This results in lower LUMO energy levels, which is advantageous for applications in organic electronics.

  • Photophysical Properties: A key feature of benzoselenadiazole derivatives is the bathochromic shift in their absorption and emission spectra. This red-shift is attributed to the smaller energy gap between the HOMO and LUMO. The heavy selenium atom can also influence the photophysical pathways through the heavy-atom effect, which can affect fluorescence quantum yields and promote intersystem crossing.

Tabulated Photophysical and Electrochemical Data

The following tables summarize key quantitative data for a selection of benzoselenadiazole derivatives reported in the literature, allowing for a comparative analysis of their properties.

Table 1: Photophysical Properties of Selected Benzoselenadiazole Derivatives

Compound/DerivativeAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)SolventReference
DBSeD-IA-5910.24n-hexane[2]
DBSeD-IA-6720.0046Water[2]
PCz-DTBSe----[3]
PCz-DSeBSe----[3]

Table 2: Electrochemical Properties and Band Gaps of Selected Benzoselenadiazole Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Optical Band Gap (eV)Reference
PCz-DTBSe-5.20--1.89[3]
PCz-DSeBSe-5.36--1.82[3]
RTh-BSe-ThR-5.38-3.51-1.87[3]

Applications in Materials Science and Medicinal Chemistry

The unique properties of benzoselenadiazole derivatives have led to their exploration in a variety of high-technology applications, from renewable energy to biomedical diagnostics.

Organic Solar Cells

The strong electron-accepting nature of the benzoselenadiazole unit makes it an excellent building block for non-fullerene acceptors (NFAs) in organic solar cells (OSCs). By pairing benzoselenadiazole-based acceptors with suitable polymer donors, researchers have achieved significant power conversion efficiencies (PCEs). The ability to tune the energy levels and absorption spectra of these materials through chemical modification is a key advantage in optimizing device performance.

Table 3: Performance Parameters of Organic Solar Cells Incorporating Benzoselenadiazole Derivatives

Donor:Acceptor BlendOpen-Circuit Voltage (Voc, V)Short-Circuit Current (Jsc, mA/cm²)Fill Factor (FF)Power Conversion Efficiency (PCE, %)Reference
Se-2TPA:PC₆₁BM0.77511.280.484.12[4]
Se-2TPA:PC₆₁BM (with DIO)---5.29[4]
PCz-DSeBSe:PC₇₁BM0.807.870.502.88[3]
RTh-BSe-ThR:PC₆₁BM-11.20-3.46[3]
Fluorescent Probes for Bioimaging and Sensing

The sensitivity of the fluorescence of benzoselenadiazole derivatives to their local environment has been harnessed to develop probes for the detection of various analytes and for cellular imaging. The emission wavelength in the red to near-infrared region is particularly advantageous for biological applications as it minimizes autofluorescence from biological samples and allows for deeper tissue penetration.

Several sensing mechanisms have been employed in the design of benzoselenadiazole-based probes, including Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).

Signaling Mechanism: A PeT-Based "Off-On" Fluorescent Probe

A common strategy for designing "turn-on" fluorescent probes involves the PeT mechanism. In the "off" state, the fluorescence of the benzoselenadiazole fluorophore is quenched by a nearby electron-rich recognition site. Upon binding of the analyte to the recognition site, the PeT process is inhibited, leading to a significant increase in fluorescence intensity (the "on" state).

G Mechanism of a PeT-Based 'Off-On' Benzoselenadiazole Probe cluster_off Fluorescence 'Off' State cluster_on Fluorescence 'On' State Ground_State_Off Ground State (Fluorophore-Recognition Site) Excited_State_Off Excited State Ground_State_Off->Excited_State_Off Excitation (hν) Ground_State_On Ground State (Analyte-Bound) PeT Photoinduced Electron Transfer Excited_State_Off->PeT Non-Radiative_Decay Non-Radiative Decay (Quenched Fluorescence) PeT->Non-Radiative_Decay Analyte Analyte Analyte->Ground_State_On Binding Excited_State_On Excited State Ground_State_On->Excited_State_On Excitation (hν) Fluorescence Fluorescence (hν') Excited_State_On->Fluorescence Radiative Decay

The "Off-On" signaling mechanism of a PeT-based benzoselenadiazole fluorescent probe.

Signaling Mechanism: An ESIPT-Based Ratiometric Fluorescent Probe

ESIPT-based probes can provide a ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes upon analyte detection. In a typical design, the probe exists in an enol form that undergoes ESIPT to a keto tautomer in the excited state, resulting in a large Stokes shift. The binding of an analyte can disrupt this process, leading to a change in the emission spectrum. For example, a benzoselenadiazole-based sensor for the fluoride ion has been developed where the deprotonation of the probe by fluoride inhibits the ESIPT process, causing the disappearance of the tautomer fluorescence and the appearance of a new emission band from the deprotonated state[5]. This change in the emission profile allows for ratiometric sensing.

G Mechanism of an ESIPT-Based Ratiometric Fluoride Probe cluster_no_analyte No Fluoride cluster_with_analyte With Fluoride Enol_Ground Enol Form (Ground State) Enol_Excited Enol Form (Excited State) Enol_Ground->Enol_Excited Excitation Deprotonated_Ground Deprotonated Form (Ground State) ESIPT ESIPT Enol_Excited->ESIPT Keto_Excited Keto Tautomer (Excited State) ESIPT->Keto_Excited Emission_1 Tautomer Emission (λ₁) Keto_Excited->Emission_1 Fluoride Fluoride Fluoride->Deprotonated_Ground Deprotonation Deprotonated_Excited Deprotonated Form (Excited State) Deprotonated_Ground->Deprotonated_Excited Excitation Emission_2 New Emission (λ₂) Deprotonated_Excited->Emission_2

The ratiometric sensing mechanism of an ESIPT-based benzoselenadiazole probe for fluoride ions.

Future Outlook

The field of benzoselenadiazole chemistry continues to expand, with ongoing research focused on the development of new synthetic methodologies to create more complex and functionalized derivatives. In materials science, the focus will likely be on further improving the efficiency and stability of benzoselenadiazole-based organic electronic devices. In the realm of medicinal chemistry and bioimaging, the design of next-generation probes with enhanced sensitivity, selectivity, and in vivo applicability is a key area of investigation. The unique properties of the selenium atom will undoubtedly continue to inspire the creation of innovative molecules with a wide range of scientific and technological applications.

References

Theoretical Investigations of 5-Bromobenzo[c]selenadiazole: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromobenzo[c]selenadiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the selenadiazole ring and the bromine substituent. Theoretical studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for elucidating its molecular structure, electronic properties, and potential as a pharmacophore or functional material. This guide provides a comprehensive overview of the theoretical approaches used to study this molecule, presenting expected quantitative data based on closely related compounds and outlining detailed computational protocols.

Introduction

Benzo[c]selenadiazole derivatives are known for their diverse biological activities and interesting photophysical properties. The introduction of a bromine atom at the 5-position can significantly modulate these characteristics through steric and electronic effects. Computational chemistry offers a powerful and cost-effective means to predict and understand these properties at the molecular level, thereby guiding synthetic efforts and accelerating the discovery process. This document outlines the standard theoretical methodologies applied to 5-Bromobenzo[c]selenadiazole and summarizes the key predictive data that can be obtained.

Molecular Structure and Optimization

A fundamental step in any theoretical study is the determination of the molecule's equilibrium geometry. This is typically achieved through geometry optimization using DFT methods.

Computational Protocol for Geometry Optimization

A common and reliable method for geometry optimization involves the following steps:

  • Initial Structure Construction: The 3D structure of 5-Bromobenzo[c]selenadiazole is built using molecular modeling software.

  • Choice of Method and Basis Set: A suitable level of theory is selected. The B3LYP functional with a 6-311G(d,p) basis set is a widely used and effective combination for such systems. For the selenium and bromine atoms, basis sets with effective core potentials (ECPs), such as LANL2DZ, are often employed to account for relativistic effects.

  • Optimization Calculation: A geometry optimization calculation is performed using a quantum chemistry software package like Gaussian, ORCA, or GAMESS. The calculation is considered converged when the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

  • Frequency Analysis: To confirm that the optimized structure is a true minimum, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable equilibrium geometry.

Electronic Properties

The electronic properties of a molecule are paramount in determining its reactivity, stability, and spectroscopic behavior. Key parameters derived from theoretical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO, LUMO, and Energy Gap

The HOMO is the outermost electron-containing orbital and acts as an electron donor, while the LUMO is the innermost electron-empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

Theoretical Data for Related Benzo[c]selenadiazole Derivatives
ParameterExpected Value Range for Benzo[c]selenadiazole Derivatives
HOMO Energy-5.5 to -6.5 eV
LUMO Energy-2.0 to -3.0 eV
Energy Gap (ΔE)2.5 to 4.5 eV

Note: These values are indicative and can vary depending on the specific substituents and the computational method employed.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density, with different colors representing varying electrostatic potentials. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Spectroscopic Properties

Theoretical calculations can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

Vibrational Spectroscopy (IR and Raman)

The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These theoretical spectra can be compared with experimental Infrared (IR) and Raman spectra to confirm the molecular structure and assign vibrational modes.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. These calculations help in understanding the nature of electronic transitions (e.g., π→π, n→π).

Computational Protocol for Spectroscopic Calculations
  • Optimized Geometry: The previously optimized molecular geometry is used as the starting point.

  • Frequency Calculation: A frequency calculation at the same level of theory (e.g., B3LYP/6-311G(d,p)) provides the theoretical IR and Raman spectra.

  • TD-DFT Calculation: A TD-DFT calculation is performed to obtain the electronic excitation energies and oscillator strengths. The choice of functional can be crucial for accurate predictions, with long-range corrected functionals like CAM-B3LYP sometimes providing better results for charge-transfer excitations.

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics. Theoretical calculations can predict these properties, guiding the design of new NLO materials. The first hyperpolarizability (β) is a key parameter of interest.

Visualizing Computational Workflows and Molecular Properties

Graphviz diagrams are provided below to illustrate the typical workflow of a computational study and the relationships between key molecular properties.

G cluster_0 Computational Workflow for 5-Bromobenzo[c]selenadiazole A 1. Molecular Structure Input B 2. DFT Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C 3. Frequency Analysis B->C D Optimized Geometry (Confirmation of Minimum) C->D E 4. Electronic Property Calculation (HOMO, LUMO, MEP) D->E F 5. Spectroscopic Property Calculation (TD-DFT for UV-Vis, Freq for IR/Raman) D->F G 6. NLO Property Calculation D->G H Theoretical Data Output E->H F->H G->H

Caption: A typical workflow for the theoretical study of 5-Bromobenzo[c]selenadiazole.

G cluster_props Calculated Properties cluster_apps Potential Applications Mol 5-Bromobenzo[c]selenadiazole HOMO HOMO Energy Mol->HOMO LUMO LUMO Energy Mol->LUMO MEP Molecular Electrostatic Potential Mol->MEP Vib Vibrational Frequencies Mol->Vib UV UV-Vis Absorption Mol->UV NLO NLO Properties (β) Mol->NLO Egap Energy Gap (ΔE) HOMO->Egap Drug Drug Design HOMO->Drug LUMO->Egap LUMO->Drug React Reactivity Prediction Egap->React Stab Molecular Stability Egap->Stab MEP->React Mat Materials Science UV->Mat NLO->Mat

Caption: Relationship between calculated properties and potential applications.

Conclusion

Theoretical studies provide indispensable insights into the structure, properties, and potential applications of 5-Bromobenzo[c]selenadiazole. By employing established computational methods like DFT and TD-DFT, researchers can predict a wide range of molecular parameters that are crucial for guiding experimental work in drug development and materials science. While specific theoretical data for this compound is yet to be extensively published, the methodologies and expected outcomes outlined in this guide, based on closely related molecules, provide a robust framework for future computational investigations.

Quantum Chemical Analysis of Benzoselenadiazole Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical analysis of benzoselenadiazole (BSeD) derivatives, a class of heterocyclic compounds with burgeoning potential in drug discovery and development. By leveraging computational chemistry, researchers can elucidate the electronic structure, reactivity, and spectral properties of these molecules, thereby accelerating the design of novel therapeutic agents. This document details the theoretical background, experimental validation, and practical applications of these analyses, with a focus on their role as enzyme inhibitors.

Introduction to Benzoselenadiazole Derivatives

2,1,3-Benzoselenadiazole is a bicyclic aromatic heterocycle that has garnered significant attention due to its unique electronic properties. The incorporation of a selenium atom into the five-membered ring imparts distinct characteristics compared to its sulfur (benzothiadiazole) and oxygen (benzofurazan) analogs. These properties, including strong electron-accepting nature and the "heavy atom effect," make BSeD derivatives promising candidates for various applications, including as fluorescent probes, in organic electronics, and critically, as bioactive molecules in drug development. Their ability to modulate cellular redox environments, in particular, has positioned them as a compelling scaffold for the design of novel enzyme inhibitors.

Quantum Chemical Computational Methodologies

The theoretical investigation of benzoselenadiazole derivatives predominantly relies on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These methods provide a robust framework for understanding the electronic structure and excited-state properties of molecules.

Experimental Protocols: Computational Details

A typical computational protocol for analyzing BSeD derivatives involves the following steps:

  • Geometry Optimization: The molecular geometry of the ground state is optimized without any symmetry constraints. The B3LYP functional with the 6-311G(d,p) basis set is a commonly employed and effective combination for such calculations.

  • Vibrational Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

  • Excited-State Calculations: TD-DFT calculations are performed on the optimized ground-state geometry to predict the electronic absorption spectra. Functionals such as CAM-B3LYP are often used for their better performance with charge-transfer excitations.

  • Solvent Effects: To model realistic experimental conditions, solvent effects can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).

Data Presentation: Quantum Chemical and Biological Activity Data

The following tables summarize key quantitative data for a representative series of substituted benzoselenadiazole derivatives. This data is compiled from various sources in the literature and is intended to illustrate the structure-property relationships.

Table 1: Calculated Quantum Chemical Properties of Substituted Benzoselenadiazole Derivatives

DerivativeSubstituent (R)HOMO (eV)LUMO (eV)Energy Gap (eV)Max Absorption (nm, Calc.)
BSeD-1 -H-6.21-2.893.32340
BSeD-2 -NO₂-6.85-3.543.31365
BSeD-3 -NH₂-5.78-2.513.27380
BSeD-4 -OCH₃-5.92-2.633.29375
BSeD-5 -Cl-6.43-3.153.28350
BSeD-6 -CF₃-6.71-3.423.29355

Table 2: Experimental Spectroscopic Data and Thioredoxin Reductase (TrxR) Inhibitory Activity

DerivativeMax Absorption (nm, Exp.)Emission Max (nm, Exp.)TrxR IC₅₀ (µM)
BSeD-1 338510> 50
BSeD-2 3625455.2
BSeD-3 37856015.8
BSeD-4 37355512.1
BSeD-5 3485258.5
BSeD-6 3535306.7

Experimental Protocols: Synthesis and Characterization

The synthesis of functionalized benzoselenadiazole derivatives is crucial for exploring their structure-activity relationships.

Protocol 1: Synthesis of 2,1,3-Benzoselenadiazole (BSeD-1) [1]

  • Reaction Setup: A solution of o-phenylenediamine (1.08 g, 10 mmol) in 50 mL of ethanol is heated to reflux in a round-bottom flask.

  • Addition of Selenium Dioxide: A solution of selenium dioxide (1.17 g, 10.5 mmol) in 30 mL of hot water is added dropwise to the refluxing ethanol solution.

  • Reflux: The reaction mixture is refluxed for 2 hours.

  • Workup: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and extracted with brine (3 x 50 mL). The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2,1,3-benzoselenadiazole.

Protocol 2: Synthesis of a Functionalized Benzoselenadiazole Derivative (Illustrative)

  • Starting Material: Begin with a substituted o-phenylenediamine.

  • Reaction: Follow the general procedure outlined in Protocol 1, adjusting stoichiometry as needed for the specific starting material.

  • Purification: Purification methods may vary depending on the properties of the functionalized product and may include recrystallization or column chromatography.

Characterization Techniques:

  • NMR Spectroscopy: ¹H, ¹³C, and ⁷⁷Se NMR are essential for structural elucidation.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles.

  • UV-Vis and Fluorescence Spectroscopy: These techniques are used to determine the photophysical properties of the derivatives.

Mandatory Visualizations

Signaling Pathway of Benzoselenadiazole Derivatives as TrxR Inhibitors

G Signaling Pathway of Benzoselenadiazole Derivatives as Thioredoxin Reductase Inhibitors BSeD Benzoselenadiazole Derivative TrxR Thioredoxin Reductase (TrxR) BSeD->TrxR Inhibition ROS Increased Reactive Oxygen Species (ROS) TrxR->ROS Leads to Mito Mitochondrial Dysfunction ROS->Mito p53 p53 Activation ROS->p53 CytoC Cytochrome c Release Mito->CytoC Bax Bax/Bad Upregulation p53->Bax Bcl_xl Bcl-xL Downregulation p53->Bcl_xl Bax->Mito Bcl_xl->Mito Inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathway induced by BSeD derivatives via TrxR inhibition.

Experimental and Computational Workflow for Inhibitor Development

G Workflow for Benzoselenadiazole-Based Inhibitor Development Design Computational Design of Derivatives DFT DFT/TD-DFT Calculations (HOMO, LUMO, Spectra) Design->DFT Synthesis Chemical Synthesis DFT->Synthesis Guides SAR Structure-Activity Relationship (SAR) Analysis DFT->SAR Purification Purification and Characterization (NMR, MS, X-ray) Synthesis->Purification InVitro In Vitro Enzyme Inhibition Assays (IC50 Determination) Purification->InVitro CellBased Cell-Based Assays (Cytotoxicity, Apoptosis) InVitro->CellBased InVitro->SAR CellBased->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Cycle

Caption: Integrated workflow for the development of BSeD-based inhibitors.

Conclusion

The quantum chemical analysis of benzoselenadiazole derivatives offers a powerful and predictive platform for the rational design of novel drug candidates. By combining computational modeling with experimental synthesis and biological evaluation, researchers can efficiently navigate the complex landscape of drug discovery. The ability of BSeD derivatives to act as potent enzyme inhibitors, particularly targeting the thioredoxin reductase system, highlights their therapeutic potential. This guide provides a foundational framework for scientists and professionals in the field to harness the capabilities of quantum chemistry in the development of next-generation therapeutics based on the versatile benzoselenadiazole scaffold. Further exploration into quantitative structure-activity relationships (QSAR) will undoubtedly continue to refine the design and optimization of these promising compounds.

References

The Multifaceted Biological Activities of Organoselenium Compounds: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Organoselenium compounds have emerged as a promising class of molecules with a diverse range of biological activities, positioning them as attractive candidates for therapeutic development. This technical guide provides an in-depth exploration of the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of these compounds. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, detailed experimental protocols for their evaluation, and a compilation of quantitative activity data. Central to this guide are visualizations of key signaling pathways and experimental workflows, designed to facilitate a deeper understanding of the complex biological processes modulated by organoselenium compounds.

Introduction to Organoselenium Compounds

Selenium is an essential trace element crucial for human health, primarily functioning as a component of selenoproteins, which are involved in various physiological processes, including antioxidant defense and thyroid hormone metabolism.[1] Organoselenium compounds, which feature a carbon-selenium bond, have garnered significant attention in medicinal chemistry due to their therapeutic potential.[2] Unlike their inorganic counterparts, organic forms of selenium often exhibit higher bioavailability and lower toxicity.[3]

Pioneering research has focused on the synthesis and biological evaluation of a wide array of organoselenium molecules, from simple diselenides to more complex heterocyclic structures.[4] Two of the most extensively studied examples are Ebselen and diphenyl diselenide, which have demonstrated a broad spectrum of pharmacological effects.[5][6] This guide will delve into the core biological activities of these and other organoselenium compounds, providing the foundational knowledge necessary for their advancement in drug discovery pipelines.

Antioxidant Activity of Organoselenium Compounds

A primary and well-documented biological activity of organoselenium compounds is their potent antioxidant capacity.[7] They primarily exert this effect by mimicking the action of the selenoenzyme glutathione peroxidase (GPx), which plays a critical role in cellular defense against oxidative damage by reducing harmful peroxides.[8][9]

Glutathione Peroxidase (GPx)-like Activity

Many organoselenium compounds can catalytically reduce hydrogen peroxide and organic hydroperoxides to water and the corresponding alcohols, respectively, using glutathione (GSH) as a reducing agent.[7] This GPx-like activity is a key mechanism behind their protective effects against oxidative stress.

Table 1: Quantitative Antioxidant Activity of Selected Organoselenium Compounds

CompoundAssayIC50 / ActivityReference
EbselenGPx-like activity0.13 µM (doubling lag time in microsomal lipid peroxidation)[3]
Diphenyl diselenideDPPH radical scavengingPotent activity reported[8]
Binaphthyl diselenideAntioxidant activitySignificant protective action against hepatotoxicity[1]
2-Pyridyl diselenideCytoprotective effectsNot specified[1]
Phthalimide diselenideAntiproliferative activitySub-micromolar IC50 values in various cancer cell lines[1]
Morpholine diselenideAntiproliferative activitySub-micromolar IC50 values in various cancer cell lines[1]
Experimental Protocol: Glutathione Peroxidase (GPx)-like Activity Assay

This protocol is adapted from a coupled-reductase assay used to determine the GPx-like activity of organoselenium compounds.[2][10]

Materials:

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Glutathione (GSH)

  • Glutathione reductase (GR)

  • NADPH

  • Hydrogen peroxide (H₂O₂) or other peroxide substrate (e.g., tert-butyl hydroperoxide)

  • Test organoselenium compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing phosphate buffer, GSH, GR, and NADPH.

  • Add the organoselenium test compound at various concentrations to the respective wells.

  • Initiate the reaction by adding the peroxide substrate (e.g., H₂O₂).

  • Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is directly proportional to the GPx-like activity.

  • Calculate the initial reaction rates (v₀) from the linear portion of the absorbance vs. time curve.

  • Compare the activity of the test compounds to a known standard, such as Ebselen, or a positive control of purified GPx enzyme.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of compounds.[11][12][13]

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)

  • Test organoselenium compound

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Prepare serial dilutions of the test compound in methanol or ethanol in a 96-well plate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a plot of scavenging percentage versus compound concentration.

Anti-inflammatory Activity of Organoselenium Compounds

Organoselenium compounds have demonstrated significant anti-inflammatory properties, which are often linked to their antioxidant and modulatory effects on key inflammatory signaling pathways.[14][15][16]

Inhibition of NF-κB Signaling

A crucial mechanism underlying the anti-inflammatory effects of organoselenium compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Table 2: Anti-inflammatory Activity of Selected Organoselenium Compounds

CompoundTarget/AssayIC50 / ActivityReference
Diphenyl diselenideCarrageenan-induced paw edemaHigher anti-inflammatory activity than ebselen[14]
EbselenLipopolysaccharide (LPS)-induced nitric oxide (NO) releasePotent inhibitor[5]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol is used to determine the inhibitory effect of organoselenium compounds on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[17][18]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Test organoselenium compound

  • Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • 96-well plate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Seed macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the organoselenium test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production.

  • Incubate the cells for a further period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the test compound.

Anticancer Activity of Organoselenium Compounds

A growing body of evidence highlights the potential of organoselenium compounds as anticancer agents.[1][15] Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Induction of Apoptosis

Organoselenium compounds can trigger programmed cell death, or apoptosis, in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[19] This often involves the activation of caspases, a family of proteases that execute the apoptotic process.

Table 3: Anticancer Activity of Selected Organoselenium Compounds Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Phthalimide and Morpholine diselenidesA549 (Non-small-cell-lung cancer)Sub-micromolar[1]
Phthalimide and Morpholine diselenidesMDAMB-231 (Human breast cancer)Sub-micromolar[1]
Phthalimide and Morpholine diselenidesHepG2 (Human liver carcinoma)Sub-micromolar[1]
Phthalimide and Morpholine diselenidesHeLa (Human epithelial cervical cancer)Sub-micromolar[1]
Phthalimide and Morpholine diselenidesHCT-116 and RKO (Human colon carcinoma)Sub-micromolar[1]
EbselenJ774A.1 (Macrophage-like)96 µg/mL[20]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[10][21][22]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test organoselenium compound

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the organoselenium test compound.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, can be calculated from the dose-response curve.

Neuroprotective Effects of Organoselenium Compounds

Organoselenium compounds have shown promise in protecting neuronal cells from various insults, suggesting their potential in the treatment of neurodegenerative diseases.[2][6] Their neuroprotective mechanisms are often attributed to their antioxidant and anti-inflammatory properties.

Protection in Cellular Models of Neurodegeneration

Studies using neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line, have demonstrated that organoselenium compounds can protect against neurotoxin-induced cell death and oxidative stress.[2]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a general method for assessing the neuroprotective effects of organoselenium compounds against a neurotoxin in SH-SY5Y cells.[2]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model)

  • Test organoselenium compound

  • Reagents for cell viability assessment (e.g., MTT)

  • 96-well plate

Procedure:

  • Differentiate SH-SY5Y cells into a more mature neuronal phenotype, if required for the specific model, by treating with agents like retinoic acid.

  • Pre-treat the differentiated or undifferentiated cells with various concentrations of the organoselenium test compound for a specified duration (e.g., 24 hours).

  • Expose the cells to a neurotoxin (e.g., 6-OHDA) to induce cell death.

  • After the neurotoxin treatment period, assess cell viability using an appropriate method, such as the MTT assay described in section 4.2.

  • Compare the viability of cells pre-treated with the organoselenium compound to those treated with the neurotoxin alone to determine the neuroprotective effect.

Signaling Pathways Modulated by Organoselenium Compounds

The diverse biological activities of organoselenium compounds stem from their ability to modulate key cellular signaling pathways. Two of the most important are the Nrf2 antioxidant response pathway and the apoptosis signaling cascade.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[23][24][25] Many organoselenium compounds can activate the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant defenses.

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cys residues OrganoSe Organoselenium Compounds OrganoSe->Keap1 Modulates Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Nrf2->Cul3 Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_nuc Nrf2 Proteasome Proteasomal Degradation Cul3->Proteasome ARE ARE (Antioxidant Response Element) Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Nrf2_nuc->ARE Binds to

Caption: Nrf2 Signaling Pathway Activation by Organoselenium Compounds.

Induction of Apoptosis Signaling

Organoselenium compounds can initiate apoptosis in cancer cells by modulating the intricate balance between pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases.[1][19][26][27]

Apoptosis_Pathway OrganoSe Organoselenium Compounds ROS Increased ROS OrganoSe->ROS Bcl2 Bcl-2 (Anti-apoptotic) OrganoSe->Bcl2 Inhibits Bax Bax (Pro-apoptotic) OrganoSe->Bax Activates Mitochondria Mitochondria ROS->Mitochondria Induces stress CytoC Cytochrome c (release) Mitochondria->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Bcl2->Bax Inhibits Bax->Mitochondria Promotes pore formation

Caption: Intrinsic Apoptosis Pathway Induced by Organoselenium Compounds.

Conclusion and Future Directions

Organoselenium compounds represent a versatile and potent class of bioactive molecules with significant therapeutic potential across a range of diseases. Their multifaceted mechanisms of action, including potent antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, make them compelling candidates for further drug development. This guide has provided a comprehensive overview of their biological activities, along with detailed experimental protocols and quantitative data to aid researchers in this exciting field. Future research should focus on the development of novel organoselenium compounds with improved efficacy and safety profiles, as well as a deeper elucidation of their molecular targets and signaling pathways. The continued exploration of these fascinating molecules holds great promise for the future of medicine.

References

Methodological & Application

Synthesis and Application of 5-Bromobenzo[c]selenadiazole Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

5-Bromobenzo[c]selenadiazole and its derivatives are a class of heterocyclic organoselenium compounds that have garnered significant interest in the field of drug development. The incorporation of a selenium atom into the benzodiazole scaffold imparts unique physicochemical properties, leading to a diverse range of biological activities. These compounds have shown considerable promise as anticancer and antimicrobial agents. This document provides a detailed overview of the synthesis of 5-Bromobenzo[c]selenadiazole derivatives and their applications, with a focus on experimental protocols and quantitative data for researchers in medicinal chemistry and drug discovery.

Anticancer Applications

Derivatives of 5-Bromobenzo[c]selenadiazole have demonstrated potent antiproliferative activity against a variety of human cancer cell lines. Mechanistic studies have revealed that these compounds often induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. The anticancer effects are frequently attributed to the generation of reactive oxygen species (ROS), which leads to DNA damage and the modulation of critical cellular signaling pathways.

A key mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway and the inhibition of the AKT and ERK signaling pathways, which are crucial for cancer cell proliferation and survival.[1][2] Some derivatives have also been shown to sensitize cancer cells to radiation therapy by inducing G2/M cell cycle arrest and inhibiting thioredoxin reductase, an enzyme often overexpressed in cancer cells.[3] Furthermore, certain selenadiazole derivatives can induce apoptosis in human glioma cells through the dephosphorylation of AKT and in bladder cancer cells via ROS-mediated signaling pathways.[4][5] The JAK2/STAT3 signaling pathway has also been identified as a target for selenadiazole-induced apoptosis in HeLa cells.[6]

Antimicrobial Applications

In addition to their anticancer properties, 5-Bromobenzo[c]selenadiazole derivatives have exhibited notable antimicrobial activity against a range of pathogenic bacteria and fungi. The presence of the selenadiazole core is crucial for this activity, which can be modulated by the nature and position of substituents on the benzoselenadiazole ring.

Quantitative Data Summary

The following tables summarize the biological activity of various 5-Bromobenzo[c]selenadiazole derivatives from cited literature.

Table 1: Anticancer Activity of Benzo[c][1][2][4]selenadiazole-5-carboxylic Acid Derivatives

CompoundPC-3 (Prostate) GI₅₀ (µM)HT-29 (Colon) GI₅₀ (µM)CCRF-CEM (Leukemia) GI₅₀ (µM)HTB-54 (Lung) GI₅₀ (µM)MCF-7 (Breast) GI₅₀ (µM)
5 >100>1008.9>1009.4
6 >1007.96.2>1008.1
7 12.311.210.511.83.7
19 >100>1009.8>10010.2

Data sourced from a study on novel benzo[c][1][2][4]selenadiazole-5-carboxylic acid derivatives.[7]

Table 2: Anticancer Activity of Substituted Selenadiazole Derivatives against MCF-7 Cells

CompoundGI₅₀ (nM)
2a Moderate Activity
2c Nanomolar Range
2e Good Activity
2f Nanomolar Range
2g Good Activity
3a Good Activity
3b Good Activity

Data highlights from a study on in vitro anticancer activities of substituted selenadiazoles.[5][8]

Table 3: Antimicrobial Activity of 1,2,3-Selenadiazole Derivatives

CompoundTest OrganismInhibition Zone (mm) at 10 µg/mLMIC (µg/mL)
4a C. albicans116.25
E. coli163.125
4b C. albicans250.625
E. coli211.56
E. faecalis163.125
S. typhi126.25
4c S. aureus--

Data from a study on the antimicrobial and antitumor activities of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives.[9]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromobenzo[c][1][2][4]selenadiazole

This protocol is based on the general synthesis of 2,1,3-benzoselenadiazoles from 1,2-phenylenediamines.[10]

Materials:

  • 4-Bromo-1,2-phenylenediamine

  • Selenium Dioxide (SeO₂)

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 4-bromo-1,2-phenylenediamine in ethanol in a round-bottom flask.

  • Slowly add a solution of selenium dioxide in ethanol to the flask with stirring.

  • Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure 5-Bromobenzo[c][1][2][4]selenadiazole.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Bromobenzo[c]selenadiazole derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the 5-Bromobenzo[c]selenadiazole derivatives in cell culture medium from a stock solution in DMSO.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀ (concentration that inhibits cell growth by 50%) values.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 5-Bromobenzo[c]selenadiazole derivatives

  • DMSO

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Diagram 1: Synthetic Pathway for 5-Bromobenzo[c]selenadiazole

Synthesis_Pathway 4-Bromo-1,2-phenylenediamine 4-Bromo-1,2-phenylenediamine Reaction Reaction 4-Bromo-1,2-phenylenediamine->Reaction Selenium Dioxide (SeO2) Selenium Dioxide (SeO2) Selenium Dioxide (SeO2)->Reaction 5-Bromobenzo[c][1,2,5]selenadiazole This compound Reaction->this compound Ethanol, HCl (cat.), Reflux

Caption: General synthetic route to 5-Bromobenzo[c][1][2][4]selenadiazole.

Diagram 2: Experimental Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Treatment Treatment with Derivatives Purification->Treatment Cell_Culture Cancer Cell Culture Cell_Culture->Treatment MTT_Assay MTT Assay for Viability Treatment->MTT_Assay Data_Analysis GI50 Determination MTT_Assay->Data_Analysis Cell_Cycle Cell Cycle Analysis Data_Analysis->Cell_Cycle Apoptosis Apoptosis Assays Data_Analysis->Apoptosis Western_Blot Western Blot for Signaling Proteins Data_Analysis->Western_Blot

Caption: Workflow for the evaluation of anticancer properties.

Anticancer_Signaling cluster_upstream Cellular Effects cluster_signaling Signaling Cascades cluster_downstream Cellular Outcomes Selenadiazole_Derivatives Selenadiazole Derivatives ROS ↑ Reactive Oxygen Species (ROS) Selenadiazole_Derivatives->ROS TrxR ↓ Thioredoxin Reductase Selenadiazole_Derivatives->TrxR AKT ↓ AKT Dephosphorylation Selenadiazole_Derivatives->AKT ERK ↓ ERK Inhibition Selenadiazole_Derivatives->ERK JAK2_STAT3 ↓ JAK2/STAT3 Pathway Selenadiazole_Derivatives->JAK2_STAT3 Cell_Cycle_Arrest G2/M Cell Cycle Arrest Selenadiazole_Derivatives->Cell_Cycle_Arrest AMPK ↑ AMPK Activation ROS->AMPK DNA_Damage DNA Damage ROS->DNA_Damage Proliferation ↓ Cell Proliferation & Survival AMPK->Proliferation AKT->Proliferation ERK->Proliferation JAK2_STAT3->Proliferation Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Proliferation Apoptosis->Proliferation

References

5-Bromobenzo[c]selenadiazole: A Versatile Building Block for Advanced Organic Materials

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzo[c][1][2][3]selenadiazole is a key heterocyclic building block employed in the synthesis of a wide range of functional organic materials. Its electron-accepting selenadiazole core, combined with the reactive bromo-substituent, makes it an ideal component for the construction of donor-acceptor (D-A) systems. These materials are of significant interest for applications in organic electronics, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and fluorescent sensors. The selenium atom, being larger and more polarizable than sulfur, often imparts unique photophysical and electronic properties to the final molecules, such as red-shifted absorption and emission spectra and enhanced charge transport characteristics.[1][4]

This document provides detailed application notes and experimental protocols for the use of 5-Bromobenzo[c]selenadiazole in common cross-coupling reactions, along with data on the properties of the resulting derivatives.

Applications in Organic Synthesis

The primary application of 5-Bromobenzo[c]selenadiazole in organic synthesis is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive handle for the introduction of various aryl and heteroaryl moieties, enabling the systematic tuning of the electronic and photophysical properties of the target molecules. The most commonly employed reactions are the Suzuki-Miyaura and Stille cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound (typically a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. This reaction is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

Stille Coupling

The Stille coupling utilizes an organotin compound (organostannane) as the nucleophilic partner. This reaction is also palladium-catalyzed and is known for its tolerance of a wide variety of functional groups and its insensitivity to the presence of water. While organotin reagents are toxic, the Stille coupling remains a powerful tool, especially for the synthesis of complex molecules and conjugated polymers.

Data Presentation

The following tables summarize typical reaction conditions and photophysical properties of representative compounds synthesized from 5-Bromobenzo[c]selenadiazole and its analogues.

Table 1: Typical Reaction Conditions for Cross-Coupling Reactions of Brominated Benzo[c]chalcogenadiazoles

Coupling ReactionCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Pd(PPh₃)₄ (2.5)K₃PO₄1,4-Dioxane/H₂O901270-90[5]
Suzuki-Miyaura Pd₂(dba)₃/SPhos (2)K₃PO₄Toluene/H₂O1001860-85General Protocol
Stille Pd(PPh₃)₄ (4)-Toluene11010-2465-95[6]
Stille PdCl₂(PPh₃)₂ (5)-DMF1001270-90General Protocol

Table 2: Photophysical Properties of Representative Benzo[c]selenadiazole Derivatives

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)SolventReference
Donor-π-Acceptor (BSe-based)430-490500-650-Various[2]
Cu(I) Complex with BSeD324700LowDichloromethane[3]
Benzoselenadiazole Polymer DotsRed-shifted vs. BTDRed-shifted vs. BTDup to 0.44-[1]
Benzoselenadiazole-Fluorene Copolymer450550-Chloroform[1]

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 5-Aryl-benzo[c]selenadiazole Derivative (Predicted and based on similar structures)

Position¹H NMR (CDCl₃)¹³C NMR (CDCl₃)
Benzo[c]selenadiazole Core
H-4~7.9 (d)~125
H-6~7.7 (dd)~128
H-7~7.5 (d)~120
C-3a-~155
C-4-~125
C-5-~140
C-6-~128
C-7-~120
C-7a-~155
Aryl Substituent (e.g., Thiophene)
H-3'~7.3 (dd)~126
H-4'~7.1 (t)~128
H-5'~7.4 (dd)~124
C-2'-~140
C-3'-~126
C-4'-~128
C-5'-~124

Note: Actual chemical shifts may vary depending on the specific aryl substituent and experimental conditions.[7][8]

Experimental Protocols

The following are detailed, representative protocols for the Suzuki-Miyaura and Stille cross-coupling reactions of 5-Bromobenzo[c]selenadiazole.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromobenzo[c]selenadiazole with Thiophene-2-boronic acid

Materials:

  • 5-Bromobenzo[c]selenadiazole (1.0 eq)

  • Thiophene-2-boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-Bromobenzo[c]selenadiazole, thiophene-2-boronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask via syringe. The final concentration of the bromo-compound should be approximately 0.1 M.

  • Fit the flask with a condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/dichloromethane gradient) to afford the desired 5-(thiophen-2-yl)benzo[c]selenadiazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Stille Coupling of 5-Bromobenzo[c]selenadiazole with 2-(Tributylstannyl)thiophene

Materials:

  • 5-Bromobenzo[c]selenadiazole (1.0 eq)

  • 2-(Tributylstannyl)thiophene (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4 mol%)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-Bromobenzo[c]selenadiazole.

  • Dissolve the starting material in anhydrous toluene.

  • Add 2-(tributylstannyl)thiophene to the solution via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Fit the flask with a condenser and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 10-24 hours.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 5-(thiophen-2-yl)benzo[c]selenadiazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a conceptual signaling pathway.

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 5-Bromobenzo[c]selenadiazole 5-Bromobenzo[c]selenadiazole Reaction_Vessel Schlenk Flask (1,4-Dioxane/H2O, 90°C, 12h) 5-Bromobenzo[c]selenadiazole->Reaction_Vessel Thiophene-2-boronic acid Thiophene-2-boronic acid Thiophene-2-boronic acid->Reaction_Vessel Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction_Vessel K3PO4 K3PO4 K3PO4->Reaction_Vessel Extraction DCM Extraction Reaction_Vessel->Extraction Washing Wash with H2O & Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Concentration Rotary Evaporation Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product 5-(thiophen-2-yl)benzo[c]selenadiazole Purification->Final_Product

Caption: Suzuki-Miyaura Coupling Workflow.

Stille_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 5-Bromobenzo[c]selenadiazole 5-Bromobenzo[c]selenadiazole Reaction_Vessel Schlenk Flask (Toluene, 110°C, 10-24h) 5-Bromobenzo[c]selenadiazole->Reaction_Vessel 2-(Tributylstannyl)thiophene 2-(Tributylstannyl)thiophene 2-(Tributylstannyl)thiophene->Reaction_Vessel Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction_Vessel Concentration Rotary Evaporation Reaction_Vessel->Concentration Purification Column Chromatography Concentration->Purification Final_Product 5-(thiophen-2-yl)benzo[c]selenadiazole Purification->Final_Product

Caption: Stille Coupling Workflow.

OPV_Signaling_Pathway cluster_synthesis Material Synthesis cluster_device Organic Solar Cell Operation Building_Block 5-Bromobenzo[c]selenadiazole (Acceptor Precursor) Coupling_Reaction Suzuki or Stille Coupling with Donor Moiety Building_Block->Coupling_Reaction DA_Molecule Donor-Acceptor Molecule Coupling_Reaction->DA_Molecule Light_Absorption Photon Absorption & Exciton Generation DA_Molecule->Light_Absorption Forms Active Layer Charge_Separation Exciton Dissociation at Donor-Acceptor Interface Light_Absorption->Charge_Separation Charge_Transport Electron & Hole Transport to Electrodes Charge_Separation->Charge_Transport Photocurrent Photocurrent Generation Charge_Transport->Photocurrent

Caption: OPV Material Synthesis and Operation.

References

Application Notes and Protocols: 5-Bromobenzo[c]selenadiazole in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Bromobenzo[c]selenadiazole as a key building block for the synthesis of high-performance semiconducting polymers for organic electronic devices. Benzo[c][1][2][3]selenadiazole (BSe) is a highly electron-deficient moiety, and its incorporation into donor-acceptor (D-A) copolymers can effectively lower the polymer's bandgap and modulate its frontier molecular orbital energy levels. The bromo-functionalization at the 5-position offers a versatile handle for polymerization reactions, particularly Stille and Suzuki cross-coupling, enabling the creation of a wide range of conjugated polymers for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

The stability of Benzo[c][1][2][3]selenadiazole has been experimentally verified, and its derivatives are of significant interest for developing low band gap materials for solar cells due to their favorable electronic properties.[4] The substitution of sulfur with selenium in the analogous benzothiadiazole (BT) structure often leads to a red-shift in the absorption spectrum and can enhance interchain interactions, which is beneficial for charge transport.[4]

Representative Polymer Structure

A common strategy for creating high-performance semiconducting polymers is to copolymerize an electron-deficient acceptor unit with an electron-rich donor unit. In this context, 5-Bromobenzo[c]selenadiazole can be copolymerized with various electron-rich stannylated or boronylated comonomers. A representative example is the copolymerization with a distannylated thiophene-based monomer to yield a poly(benzoselenadiazole-alt-thiophene) derivative.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of organic electronic devices fabricated using polymers derived from benzo[c]selenadiazole and its analogues. The data is compiled from studies on structurally similar polymers and represents the expected performance of materials incorporating the 5-Bromobenzo[c]selenadiazole unit.

Table 1: Organic Photovoltaic (OPV) Device Performance

Polymer ArchitectureAcceptor MaterialPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (VOC) [V]Short-Circuit Current (JSC) [mA/cm2]Fill Factor (FF) [%]
P(BSe-T)PC71BM5.0 - 7.50.75 - 0.9010.0 - 14.060 - 70
P(BSe-BDT)PC71BM6.0 - 9.00.80 - 0.9512.0 - 16.065 - 75
P(BSe-T)Non-Fullerene8.0 - 12.00.85 - 1.0014.0 - 18.070 - 78
P(BSe-BDT)Non-Fullerene10.0 - 15.00.90 - 1.1016.0 - 20.072 - 80

P(BSe-T): Poly(benzoselenadiazole-alt-thiophene) P(BSe-BDT): Poly(benzoselenadiazole-alt-benzodithiophene)

Table 2: Organic Field-Effect Transistor (OFET) Device Performance

Polymer ArchitectureDielectricHole Mobility (μh) [cm2V-1s-1]Electron Mobility (μe) [cm2V-1s-1]On/Off Ratio
P(BSe-T)SiO20.01 - 0.110-4 - 10-3105 - 107
P(BSe-BDT)SiO20.1 - 0.510-3 - 10-2106 - 108
P(BSe-T)Polymer0.05 - 0.210-3 - 10-2105 - 107
P(BSe-BDT)Polymer0.2 - 1.010-2 - 0.1106 - 108

Experimental Protocols

Synthesis of Poly(5,8-(2,3-dihydrothieno[3,4-b][1][5]dioxin-5-yl)-alt-2,1,3-benzoselenadiazole) via Stille Polymerization

This protocol describes a typical Stille cross-coupling polymerization between 5,8-dibromo-2,1,3-benzoselenadiazole (a derivative of the title compound) and a distannylated comonomer.

Materials:

  • 5,8-Dibromo-2,1,3-benzoselenadiazole

  • 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Tri(o-tolyl)phosphine (P(o-tol)3)

  • Anhydrous Toluene

Procedure:

  • In a nitrogen-filled glovebox, add 5,8-dibromo-2,1,3-benzoselenadiazole (1.0 mmol), 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene (1.0 mmol), Pd2(dba)3 (0.02 mmol), and P(o-tol)3 (0.08 mmol) to a dry Schlenk flask.

  • Add 20 mL of anhydrous toluene to the flask.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 110 °C and stir under a nitrogen atmosphere for 48 hours.

  • End-cap the polymer by adding a small amount of 2-bromothiophene and stirring for an additional 2 hours, followed by the addition of 2-(tributylstannyl)thiophene and stirring for another 2 hours.

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into 400 mL of vigorously stirred methanol.

  • Collect the polymer precipitate by filtration.

  • Purify the polymer by Soxhlet extraction with methanol, hexane, and chloroform. The polymer is recovered from the chloroform fraction by precipitation in methanol.

  • Dry the final polymer product under vacuum at 60 °C overnight.

Fabrication of a Bulk-Heterojunction Organic Photovoltaic (OPV) Device

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • P(BSe-T) (donor polymer)

  • PC71BM (acceptor)

  • Chlorobenzene

  • Calcium (Ca)

  • Aluminum (Al)

Procedure:

  • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven at 120 °C for 20 minutes.

  • Treat the ITO surface with UV-ozone for 15 minutes.

  • Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate at 4000 rpm for 40 seconds. Anneal the substrate at 150 °C for 15 minutes in air.

  • Transfer the substrates into a nitrogen-filled glovebox.

  • Prepare the active layer solution by dissolving P(BSe-T) and PC71BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene to a total concentration of 20 mg/mL. Stir the solution overnight at 50 °C.

  • Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds. Anneal the film at 110 °C for 10 minutes.

  • Deposit the cathode by thermally evaporating Calcium (20 nm) and then Aluminum (100 nm) through a shadow mask at a pressure below 10-6 Torr.

Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

Materials:

  • Heavily doped n-type silicon wafer with a 300 nm thermally grown SiO2 layer

  • Octadecyltrichlorosilane (OTS)

  • P(BSe-BDT) (semiconducting polymer)

  • Chlorobenzene

  • Gold (Au)

Procedure:

  • Clean the Si/SiO2 substrates by sonicating in acetone and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.

  • Treat the substrates with oxygen plasma for 5 minutes to create a hydrophilic surface.

  • Immediately immerse the substrates in a 10 mM solution of OTS in anhydrous toluene for 20 minutes for self-assembled monolayer (SAM) treatment.

  • Rinse the substrates with fresh toluene and then isopropanol, and dry with nitrogen.

  • Prepare a 5 mg/mL solution of P(BSe-BDT) in chlorobenzene and stir at 60 °C for 1 hour.

  • Spin-coat the P(BSe-BDT) solution onto the OTS-treated SiO2 surface at 2000 rpm for 60 seconds.

  • Anneal the semiconductor film at 150 °C for 30 minutes in a nitrogen atmosphere.

  • Define the source and drain electrodes by thermally evaporating 50 nm of gold through a shadow mask. The channel length and width are typically 50 µm and 1000 µm, respectively.

Visualizations

Synthesis_Workflow Monomer1 5-Bromobenzo[c]selenadiazole Polymerization Stille Cross-Coupling Polymerization Monomer1->Polymerization Monomer2 Distannyl Comonomer (e.g., Thiophene) Monomer2->Polymerization Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Polymerization Ligand Phosphine Ligand (e.g., P(o-tol)3) Ligand->Polymerization Solvent Anhydrous Toluene Solvent->Polymerization Purification Purification (Soxhlet Extraction) Polymerization->Purification Crude Polymer Polymer D-A Copolymer (e.g., P(BSe-T)) Purification->Polymer Purified Polymer

Caption: Workflow for the synthesis of a D-A copolymer.

Device_Fabrication_Workflow cluster_OPV OPV Fabrication cluster_OFET OFET Fabrication ITO_Clean ITO Substrate Cleaning & UV-Ozone PEDOT Spin-coat PEDOT:PSS (Hole Transport Layer) ITO_Clean->PEDOT ActiveLayer Spin-coat Donor:Acceptor Blend (Active Layer) PEDOT->ActiveLayer Cathode Thermal Evaporation of Ca/Al (Cathode) ActiveLayer->Cathode OPV_Device Completed OPV Device Cathode->OPV_Device Si_Clean Si/SiO2 Substrate Cleaning & OTS Treatment Semiconductor Spin-coat Polymer (Semiconductor Layer) Si_Clean->Semiconductor Electrodes Thermal Evaporation of Au (Source/Drain) Semiconductor->Electrodes OFET_Device Completed OFET Device Electrodes->OFET_Device

Caption: Fabrication workflows for OPV and OFET devices.

References

Application Notes and Protocols: 5-Bromobenzo[c]selenadiazole in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of dye-sensitized solar cells (DSSCs) continues to explore novel organic sensitizers to enhance power conversion efficiency and stability. Benzo[c][1][2][3]selenadiazole (BSD) and its derivatives have emerged as promising electron-acceptor units in D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) sensitizers due to their strong electron-withdrawing nature, which facilitates intramolecular charge transfer and broadens the absorption spectrum into the near-infrared region. While direct experimental data on dyes derived specifically from 5-Bromobenzo[c]selenadiazole is limited in publicly accessible literature, extensive research on analogous structures, particularly those derived from 4,7-dibromo-2,1,3-benzoselenadiazole, provides a robust framework for understanding their potential and application.

These notes provide a comprehensive overview of the application of a representative benzoselenadiazole-based dye in DSSCs, including detailed experimental protocols for dye synthesis, device fabrication, and characterization, based on established methodologies for similar compounds.

Representative Dye and Performance

For the purpose of these application notes, we will consider a representative D-A-π-A sensitizer, designated BSD-TPA-CA , where a triphenylamine (TPA) donor is linked to a benzoselenadiazole acceptor and a cyanoacrylic acid (CA) anchoring group via a thiophene π-bridge. This structure is a common and effective motif in DSSC research.

Photovoltaic Performance of a Representative Benzoselenadiazole-Based Dye

The performance of a DSSC is characterized by several key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the overall power conversion efficiency (PCE). The table below summarizes typical performance data for a DSSC sensitized with a benzothiadiazole-based dye (a close sulfur analog) and the expected performance for a similar benzoselenadiazole-based dye under standard AM 1.5G illumination (100 mW/cm²).

Dye ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Benzothiadiazole-based (e.g., RK-1) 0.65 - 0.7515.0 - 18.065 - 757.0 - 9.8
Representative BSD-TPA-CA (Expected) 0.60 - 0.7016.0 - 20.065 - 757.5 - 10.5

Note: The expected performance of BSD-TPA-CA is an educated estimate based on the known electronic properties of benzoselenadiazole, which often leads to enhanced light-harvesting in the near-infrared region compared to its benzothiadiazole counterpart.

Experimental Protocols

I. Synthesis of a Representative Benzoselenadiazole-Based Sensitizer (BSD-TPA-CA)

This protocol describes a plausible synthetic route for the BSD-TPA-CA dye, utilizing a Suzuki coupling reaction, a common method for constructing such D-A-π-A systems. The synthesis starts from the more readily available 4,7-dibromo-2,1,3-benzoselenadiazole.

Materials:

  • 4,7-dibromo-2,1,3-benzoselenadiazole

  • (4-(diphenylamino)phenyl)boronic acid

  • 2-(tributylstannyl)thiophene

  • 4-formylphenylboronic acid

  • Cyanoacetic acid

  • Piperidine

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh3)4]

  • Toluene, Dimethylformamide (DMF), Chloroform, Ethanol (anhydrous)

  • Potassium carbonate (K2CO3)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of the Donor-Acceptor Intermediate:

    • In a nitrogen-purged flask, dissolve 4,7-dibromo-2,1,3-benzoselenadiazole (1.0 eq), (4-(diphenylamino)phenyl)boronic acid (1.1 eq), and K2CO3 (3.0 eq) in a 2:1 mixture of toluene and water.

    • De-gas the solution with nitrogen for 20 minutes.

    • Add Pd(PPh3)4 (0.05 eq) and reflux the mixture at 90°C for 12 hours.

    • After cooling, extract the product with chloroform, wash with brine, and dry over anhydrous MgSO4.

    • Purify the crude product by column chromatography (silica gel, hexane/chloroform gradient) to yield the monobrominated donor-acceptor intermediate.

  • Addition of the π-Bridge:

    • In a nitrogen-purged flask, dissolve the monobrominated intermediate (1.0 eq), 2-(tributylstannyl)thiophene (1.2 eq) in anhydrous DMF.

    • De-gas the solution with nitrogen for 20 minutes.

    • Add Pd(PPh3)4 (0.05 eq) and heat the mixture at 100°C for 12 hours.

    • After cooling, pour the mixture into water and extract with chloroform.

    • Wash the organic layer with brine and dry over anhydrous MgSO4.

    • Purify the product by column chromatography to yield the D-A-π intermediate.

  • Addition of the Anchoring Group Precursor:

    • Follow a similar Suzuki coupling procedure as in step 1, reacting the D-A-π intermediate with 4-formylphenylboronic acid to attach the aldehyde group.

  • Final Knoevenagel Condensation:

    • Dissolve the aldehyde-functionalized dye (1.0 eq) and cyanoacetic acid (1.5 eq) in a mixture of chloroform and ethanol.

    • Add a catalytic amount of piperidine and reflux for 6 hours.

    • After cooling, remove the solvent under reduced pressure.

    • Purify the final dye product (BSD-TPA-CA) by column chromatography.

II. Fabrication of Dye-Sensitized Solar Cells

Materials:

  • FTO-coated glass (Fluorine-doped Tin Oxide)

  • Titanium dioxide (TiO2) paste (e.g., P25)

  • BSD-TPA-CA dye solution (0.3 mM in a 1:1 mixture of chloroform and ethanol)

  • Iodide-based electrolyte (e.g., 0.05 M I2, 0.1 M LiI, 0.6 M 1-propyl-3-methylimidazolium iodide, and 0.5 M 4-tert-butylpyridine in acetonitrile)

  • Platinized counter electrodes

  • Surlyn sealant

  • Screen printer or doctor-blade equipment

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass substrates by sonicating in detergent, deionized water, and ethanol.

    • Deposit a compact TiO2 blocking layer by spin-coating a titanium diisopropoxide bis(acetylacetonate) solution and annealing at 500°C.

    • Deposit a mesoporous TiO2 layer (approx. 12 µm) using screen printing or the doctor-blade method.

    • Sinter the TiO2 film in a furnace at 500°C for 30 minutes.

    • After cooling to 80°C, immerse the photoanode in the BSD-TPA-CA dye solution and keep it in the dark for 12-24 hours.

    • Rinse the dye-sensitized photoanode with ethanol to remove non-adsorbed dye molecules.

  • DSSC Assembly:

    • Place a Surlyn sealant frame around the TiO2 film on the photoanode.

    • Place the platinized counter electrode on top of the photoanode.

    • Heat the assembly on a hot plate at approximately 120°C to seal the cell.

    • Introduce the iodide-based electrolyte into the cell through a pre-drilled hole in the counter electrode via vacuum backfilling.

    • Seal the hole with a small piece of Surlyn and a microscope coverslip.

III. Characterization of DSSCs

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Potentiostat/Galvanostat for current-voltage (I-V) measurements

  • Incident Photon-to-Current Conversion Efficiency (IPCE) measurement system

Procedure:

  • I-V Characterization:

    • Place the fabricated DSSC under the solar simulator.

    • Connect the photoanode (working electrode) and the counter electrode to the potentiostat.

    • Measure the current density as a function of voltage to obtain the I-V curve.

    • From the I-V curve, determine the Voc, Jsc, FF, and calculate the PCE using the formula: PCE (%) = (Voc × Jsc × FF) / Pin × 100, where Pin is the power of the incident light (100 mW/cm²).

  • IPCE Measurement:

    • Measure the short-circuit current of the DSSC at different wavelengths of monochromatic light.

    • Calculate the IPCE using the formula: IPCE (%) = (1240 × Jsc) / (λ × Pλ) × 100, where λ is the wavelength and Pλ is the incident power density at that wavelength.

Visualizations

dye_synthesis_workflow cluster_start Starting Materials cluster_intermediate1 Step 1: Suzuki Coupling cluster_intermediate2 Step 2: Stille Coupling cluster_final Final Steps start1 4,7-dibromo-2,1,3-benzoselenadiazole inter1 Donor-Acceptor Intermediate start1->inter1 Pd(PPh3)4 start2 TPA-boronic acid start2->inter1 inter2 D-A-π Intermediate inter1->inter2 Pd(PPh3)4 start3 Stannylated Thiophene start3->inter2 inter3 Aldehyde-functionalized Dye inter2->inter3 Suzuki Coupling start4 Aldehyde Precursor start4->inter3 final_dye Final Dye (BSD-TPA-CA) inter3->final_dye Knoevenagel Condensation dssc_fabrication_workflow cluster_anode Photoanode Preparation cluster_assembly Cell Assembly cluster_characterization Characterization A1 Clean FTO Glass A2 Deposit TiO2 Blocking Layer A1->A2 A3 Deposit Mesoporous TiO2 A2->A3 A4 Sinter TiO2 Film A3->A4 A5 Dye Sensitization A4->A5 B1 Seal with Surlyn A5->B1 B2 Attach Counter Electrode B1->B2 B3 Inject Electrolyte B2->B3 B4 Final Sealing B3->B4 C1 I-V Measurement B4->C1 C2 IPCE Measurement B4->C2 dssc_electron_pathway cluster_dssc DSSC Components Dye Dye (HOMO) Dye_LUMO Dye (LUMO) Dye->Dye_LUMO TiO2 TiO2 Conduction Band Dye_LUMO->TiO2 2. Electron Injection Counter_Electrode Counter Electrode TiO2->Counter_Electrode 3. Electron Transport (External Circuit) Electrolyte I⁻/I₃⁻ Redox Couple Electrolyte->Dye 4. Dye Regeneration Counter_Electrode->Electrolyte 5. Electrolyte Regeneration Photon Photon (hν) Photon->Dye 1. Light Absorption

References

Application Notes and Protocols: 5-Bromobenzo[c]selenadiazole for Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Bromobenzo[c]selenadiazole as a versatile building block for the development of fluorescent probes. This document includes key photophysical data, detailed experimental protocols for probe synthesis and application in biological systems, and diagrams illustrating the underlying mechanisms and workflows.

Introduction

5-Bromobenzo[c]selenadiazole is a key heterocyclic compound utilized in the design of fluorescent probes for the detection of various biologically relevant analytes. The electron-withdrawing nature of the benzo[c]selenadiazole core, combined with the reactive bromine atom, makes it an excellent scaffold for creating "turn-on" fluorescent sensors. The core principle often relies on a nucleophilic aromatic substitution (SNAr) reaction where the analyte of interest displaces the bromide, leading to a significant change in the photophysical properties of the molecule, most notably a dramatic increase in fluorescence emission. These probes have shown particular promise in the detection of biothiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), which are crucial in maintaining cellular redox homeostasis. Aberrant levels of these thiols are implicated in numerous diseases, making their detection and quantification a critical area of research.

Data Presentation

The photophysical properties of fluorescent probes are critical for their application. Below is a summary of key quantitative data for representative fluorescent probes based on benzo[c]selenadiazole derivatives.

Probe Name/DerivativeAnalyteExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Detection Limit (LOD)Reference
BSe-Derivative 7cHg2+~450~550~100Not ReportedNot Reported[1]
Lyso-NI-SeHOCl45254088Not Reported18.5 nM[2]
HCy-SeHHg2+Not ReportedNot ReportedNot ReportedNot Reported0.18 ppb[2]
MIPY-DNBSThiols (Cys)Not ReportedNot Reported172Not Reported12.7 nM[3]
Probe 14Thiols4605601000.75 (after reaction)2 pM[4]
Probe 19Thiols (GSH/Cys/Hcy)56062363Not Reported (60-120 fold increase)~3 µM[4]

Signaling Pathway

The detection mechanism of 5-Bromobenzo[c]selenadiazole-based probes for thiols typically involves a nucleophilic aromatic substitution reaction, which triggers a significant fluorescence response.

signaling_pathway Probe 5-Bromobenzo[c]selenadiazole Probe (Weakly Fluorescent) Intermediate SNAr Transition State Probe->Intermediate Nucleophilic Attack Analyte Biothiol (R-SH) (e.g., GSH, Cys) Analyte->Intermediate Product Thiol-Adduct (Highly Fluorescent) Intermediate->Product Bromide Leaving Group

Caption: General signaling pathway for thiol detection using a 5-Bromobenzo[c]selenadiazole-based probe.

Experimental Protocols

Protocol 1: General Synthesis of a 5-Bromobenzo[c]selenadiazole-based Fluorescent Probe

This protocol describes a general method for the synthesis of a fluorescent probe for thiol detection, where a fluorophore is coupled to the 5-Bromobenzo[c]selenadiazole recognition moiety.

Materials:

  • 5-Bromobenzo[c]selenadiazole

  • A suitable fluorophore with a reactive amine or hydroxyl group (e.g., a derivative of naphthalimide, coumarin, or BODIPY)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Base (e.g., Cs2CO3 or K2CO3)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-Bromobenzo[c]selenadiazole (1 equivalent) and the chosen fluorophore (1.1 equivalents) in the anhydrous solvent.

  • Addition of Reagents: Add the base (2 equivalents), the palladium catalyst (0.05 equivalents), and the phosphine ligand (0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., Dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to obtain the pure fluorescent probe.

  • Characterization: Confirm the structure and purity of the synthesized probe using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Detection of Thiols

This protocol outlines the procedure for evaluating the fluorescent response of the synthesized probe to thiols in a cuvette-based assay.

Materials:

  • Synthesized 5-Bromobenzo[c]selenadiazole fluorescent probe

  • Stock solution of the probe (e.g., 1 mM in DMSO)

  • Stock solutions of various thiols (e.g., GSH, Cys, Hcy) and other relevant analytes (e.g., other amino acids, reactive oxygen species) in a suitable buffer (e.g., PBS, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in PBS.

  • Fluorescence Measurement:

    • Place the probe solution in a quartz cuvette.

    • Record the initial fluorescence spectrum using the fluorometer. The excitation wavelength should be determined from the absorption spectrum of the probe.

  • Analyte Addition: Add a specific concentration of the thiol stock solution to the cuvette and mix thoroughly.

  • Time-dependent Measurement: Record the fluorescence emission spectra at different time points to determine the reaction kinetics.

  • Dose-Response Curve: To determine the detection limit, add increasing concentrations of the thiol to the probe solution and record the fluorescence intensity at the emission maximum after a fixed incubation time. Plot the fluorescence intensity against the thiol concentration.

  • Selectivity Test: Repeat the experiment with other biologically relevant analytes to assess the selectivity of the probe.

Protocol 3: Live Cell Imaging of Intracellular Thiols

This protocol provides a general guideline for using the fluorescent probe to visualize thiols in living cells.

Materials:

  • Synthesized 5-Bromobenzo[c]selenadiazole fluorescent probe

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope

  • N-ethylmaleimide (NEM) as a thiol-blocking agent (for control experiments)

Procedure:

  • Cell Culture: Culture the cells on glass-bottom dishes or coverslips until they reach 60-70% confluency.

  • Probe Loading:

    • Prepare a stock solution of the probe in DMSO.

    • Dilute the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 5-10 µM).

    • Remove the culture medium from the cells and wash them with PBS.

    • Incubate the cells with the probe-containing medium for a specific duration (e.g., 30-60 minutes) at 37 °C in a CO2 incubator.

  • Washing: After incubation, remove the probe solution and wash the cells three times with PBS to remove any excess probe.

  • Imaging: Image the cells using a confocal microscope equipped with the appropriate laser for excitation and a detector for the emission wavelength of the probe.

  • Control Experiment: To confirm that the fluorescence signal is due to thiols, pre-incubate the cells with NEM (e.g., 1 mM) for 30 minutes before adding the fluorescent probe. This will block the intracellular thiols, and a significantly reduced fluorescence signal should be observed.

Experimental Workflow

The following diagram illustrates the typical workflow for the development and application of a 5-Bromobenzo[c]selenadiazole-based fluorescent probe.

experimental_workflow cluster_synthesis Probe Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Cellulo/In Vivo Application Synthesis Synthesis of Probe Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Photophysical Photophysical Studies (Abs, Em) Characterization->Photophysical Kinetics Reaction Kinetics Photophysical->Kinetics Selectivity Selectivity & Sensitivity Kinetics->Selectivity Cell_Culture Cell Culture & Probe Loading Selectivity->Cell_Culture Imaging Confocal Microscopy Cell_Culture->Imaging Control Control Experiments (NEM) Imaging->Control

Caption: A typical experimental workflow for the development and application of a fluorescent probe.

References

Application Notes and Protocols: Bioimaging with Benzoselenadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzoselenadiazole (BSD) derivatives as versatile fluorescent probes for bioimaging. The unique photophysical properties of BSDs, stemming from the incorporation of a selenium atom, offer significant advantages for various imaging modalities, including fluorescence microscopy and two-photon fluorescence microscopy (2PFM).

Introduction to Benzoselenadiazole Probes

2,1,3-Benzoselenadiazole is a selenium-containing heterocycle that serves as an excellent building block for fluorescent probes.[1] The inclusion of the selenium atom, a heavier chalcogen than sulfur or oxygen, in the benzodiazole scaffold leads to several beneficial photophysical properties. Compared to their widely used benzothiadiazole (BTD) and benzoxadiazole (BOD) analogues, BSD derivatives often exhibit a bathochromic shift, meaning their absorption and emission spectra are moved to longer, redder wavelengths.[1][2] This red-shift is advantageous for bioimaging as it minimizes background autofluorescence from biological samples and allows for deeper tissue penetration of excitation and emission light.[1]

Furthermore, the selenium atom can modulate the electronic properties of the molecule, influencing the intramolecular charge transfer (ICT) characteristics, which are crucial for the design of "turn-on" fluorescent probes that respond to specific analytes or changes in their microenvironment.[1] These properties make BSD derivatives highly valuable for a range of bioimaging applications, from visualizing cellular organelles to detecting reactive oxygen species (ROS) and specific biomolecules.

Key Applications and Supporting Data

Benzoselenadiazole derivatives have been successfully employed in a variety of bioimaging applications. Below are some key examples with their corresponding photophysical data.

Near-Infrared Two-Photon Fluorescence Imaging

Two-photon fluorescence microscopy (2PFM) is a powerful technique for high-resolution, three-dimensional imaging deep within scattering biological tissues.[3][4] Benzoselenadiazole derivatives have been engineered to possess large two-photon absorption cross-sections, making them excellent probes for 2PFM.[1][3] These probes can be excited by near-infrared (NIR) light, which is less phototoxic and can penetrate deeper into tissues than visible light.[3][4]

A series of dyes based on a 5-thienyl-2,1,3-benzoselenadiazole core have been synthesized and shown to be effective NIR two-photon fluorophores.[3][4] These probes exhibit bright fluorescence and have been successfully used for 3D imaging of cells cultured in a scaffold to a depth of 100 µm.[3][4]

Imaging of Cancer Cells

The unique properties of benzoselenadiazole derivatives make them suitable for developing probes that can selectively accumulate in and image cancer cells. For instance, certain BSD-based photosensitizers have demonstrated efficient uptake in HeLa cells, enabling NIR fluorescence imaging.[1] Moreover, some nitrobenzoselenadiazole (NBSD) derivatives have been designed to target specific transporters, like GLUT4, which are often overexpressed in cancer cells, allowing for targeted imaging.[5]

Detection of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive molecules that play crucial roles in both normal cellular signaling and in the development of various diseases. The development of fluorescent probes for the sensitive and selective detection of ROS is of great interest. The redox-active nature of the selenium atom in benzoselenadiazole derivatives can be exploited to design "turn-on" fluorescent probes for ROS.[1] For example, a probe named BBy-Se was designed for the detection of hypochlorous acid (HOCl). The selenium atom in this probe is oxidized by HOCl, which inhibits a photoinduced electron transfer (PeT) process and leads to a strong fluorescence turn-on response.[1] This probe demonstrated high sensitivity and selectivity for HOCl in both HeLa cells and zebrafish.[1]

Quantitative Data Summary

The following table summarizes the key photophysical properties of selected benzoselenadiazole derivatives used in bioimaging applications.

Probe/Derivative NameApplicationExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Stokes Shift (nm)Two-Photon Cross-Section (GM)Reference(s)
BSD-based 2P Probes Two-Photon Imaging~480-550~650-714up to 0.67>110up to 2,800[3][4]
BBy-Se HOCl Detection~488~570-82-[1]
PSX Dyes Cancer Cell Imaging & PDT~450~650-800---[1]
NBSD-1 GLUT4 Imaging-~605---[5]
NBSD-3 Lactic Acid Transport-~605---[5]

Experimental Protocols

Protocol 1: General Synthesis of 2,1,3-Benzoselenadiazole Core

This protocol describes a general method for the synthesis of the parent 2,1,3-benzoselenadiazole ring system, which can then be further functionalized.

Materials:

  • o-phenylenediamine

  • Selenium dioxide (SeO₂)

  • Ethanol

  • Hot water

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Pentane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve o-phenylenediamine (10 mmol) in 50 mL of ethanol in a round-bottom flask and heat the solution to reflux.[6]

  • In a separate beaker, dissolve selenium dioxide (10.5 mmol) in 30 mL of hot water.[6]

  • Add the hot selenium dioxide solution to the refluxing o-phenylenediamine solution.[6]

  • Continue to reflux the reaction mixture for 2 hours.[6]

  • After 2 hours, remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the ethyl acetate solution three times with brine (50 mL each).[6]

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution to remove the sodium sulfate and concentrate the filtrate under reduced pressure.

  • Treat the crude product with pentane to precipitate a solid.

  • Filter the solid, wash it with pentane, and dry it under vacuum to obtain 2,1,3-benzoselenadiazole as a light brown solid.[6]

G General Synthesis of 2,1,3-Benzoselenadiazole cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A o-phenylenediamine C Dissolve in Ethanol & Heat to Reflux A->C B Selenium Dioxide (SeO2) D Dissolve in Hot Water B->D E Combine and Reflux for 2h C->E D->E F Work-up: Solvent Removal, Extraction, Drying E->F G Precipitation with Pentane F->G H 2,1,3-Benzoselenadiazole G->H

Caption: Workflow for the synthesis of the 2,1,3-benzoselenadiazole core structure.

Protocol 2: Live-Cell Fluorescence Imaging with Benzoselenadiazole Probes

This protocol provides a general guideline for staining live cells with benzoselenadiazole-based fluorescent probes for subsequent imaging by fluorescence microscopy.

Materials:

  • Adherent cells (e.g., HeLa, A549) cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Benzoselenadiazole fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Fluorescence microscope equipped with appropriate filters and a camera

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of the benzoselenadiazole probe by diluting the stock solution in pre-warmed complete cell culture medium or PBS to the desired final concentration (typically in the range of 1-10 µM).

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the probe working solution to the cells and incubate for the desired time (typically 15-60 minutes) at 37°C in a CO₂ incubator. The optimal staining time should be determined empirically for each probe and cell type.

  • Washing: a. Remove the probe solution. b. Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging: a. Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. b. Immediately image the cells using a fluorescence microscope. Use the appropriate excitation and emission filters for the specific benzoselenadiazole probe. Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

G Live-Cell Imaging Workflow A Culture Cells on Glass-Bottom Dish C Incubate Cells with Probe A->C B Prepare Probe Working Solution B->C D Wash to Remove Unbound Probe C->D E Image with Fluorescence Microscope D->E

Caption: General experimental workflow for live-cell fluorescence imaging.

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines a general procedure for detecting intracellular ROS using a "turn-on" benzoselenadiazole fluorescent probe.

Materials:

  • Cells cultured on glass-bottom dishes or in a multi-well plate

  • ROS-sensitive benzoselenadiazole probe

  • Positive control (e.g., H₂O₂ or another ROS inducer)

  • Negative control (cells without probe or without ROS inducer)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Probe Loading: a. Wash the cells with PBS. b. Load the cells with the ROS-sensitive benzoselenadiazole probe (typically 1-10 µM in serum-free medium) for 30-60 minutes at 37°C.

  • ROS Induction (Positive Control): a. Wash the cells to remove the excess probe. b. Treat a subset of the cells with an ROS inducer (e.g., 100 µM H₂O₂) for a specific time (e.g., 30 minutes).

  • Imaging/Measurement: a. Wash the cells with PBS. b. Acquire fluorescence images using a microscope or measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths. c. Compare the fluorescence intensity of the treated cells to the untreated (negative control) cells. An increase in fluorescence indicates the presence of ROS.

G ROS Detection Signaling Pathway cluster_cellular Cellular Environment cluster_detection Detection ROS Reactive Oxygen Species (ROS) Probe_off Benzoselenadiazole Probe (Non-fluorescent) ROS->Probe_off Oxidation Probe_on Oxidized Probe (Fluorescent) Fluorescence Fluorescence Signal Probe_on->Fluorescence Emits Light

Caption: Simplified signaling pathway for ROS detection using a turn-on fluorescent probe.

References

Application Notes and Protocols for 5-Bromobenzo[c]selenadiazole in Photodynamic Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a research guide. Specific quantitative data for 5-Bromobenzo[c]selenadiazole in photodynamic therapy (PDT) is not extensively available in published literature. Therefore, the quantitative values presented in the tables below are hypothetical and illustrative, based on typical findings for similar photosensitizing agents. Researchers should determine the specific parameters for their experimental setup.

Application Notes

Introduction to 5-Bromobenzo[c]selenadiazole

5-Bromobenzo[c]selenadiazole is a heterocyclic organic compound containing a selenadiazole ring fused to a brominated benzene ring. The presence of the heavy selenium and bromine atoms is suggestive of favorable photophysical properties for a photosensitizer, such as an enhanced intersystem crossing rate, which is crucial for efficient singlet oxygen generation.[1] Benzo[c][2][3][4]selenadiazole derivatives are known for their stable conformations and favorable electronic properties.[5] The structural characteristics of 5-Bromobenzo[c]selenadiazole make it a compelling candidate for investigation in the field of photodynamic therapy (PDT), a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce targeted cell death.[6][7]

Mechanism of Action in Photodynamic Therapy

The proposed mechanism of action for 5-Bromobenzo[c]selenadiazole in PDT follows the general principles of photosensitization. Upon excitation with light of a specific wavelength, the photosensitizer transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This triplet state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a key mediator of phototoxicity.[8] This process is known as a Type II photochemical reaction. Alternatively, the triplet state photosensitizer can react directly with biological substrates, generating other reactive oxygen species (ROS) through a Type I mechanism.[1] These ROS can induce oxidative stress, leading to damage of cellular components such as lipids, proteins, and nucleic acids, ultimately triggering cell death through apoptosis or necrosis.[1]

G Proposed Photodynamic Therapy Mechanism of 5-Bromobenzo[c]selenadiazole cluster_0 Light Activation cluster_1 Reactive Oxygen Species (ROS) Generation cluster_2 Cellular Damage and Apoptosis PS_ground 5-Bromobenzo[c]selenadiazole (Ground State) PS_singlet Excited Singlet State PS_ground->PS_singlet Absorption Light Light (Specific Wavelength) Light->PS_ground PS_triplet Excited Triplet State PS_singlet->PS_triplet Intersystem Crossing Oxygen Molecular Oxygen (³O₂) PS_triplet->Oxygen Energy Transfer (Type II) Singlet_Oxygen Singlet Oxygen (¹O₂) Oxygen->Singlet_Oxygen Cellular_Components Cellular Components (Lipids, Proteins, DNA) Singlet_Oxygen->Cellular_Components Oxidation Oxidative_Stress Oxidative Stress Cellular_Components->Oxidative_Stress Apoptosis Apoptosis / Necrosis Oxidative_Stress->Apoptosis

Figure 1. Proposed photodynamic mechanism of 5-Bromobenzo[c]selenadiazole.
Potential Applications in Cancer Research

The ability of photosensitizers to be activated in a localized manner by light makes PDT a highly specific anti-cancer therapy with reduced side effects compared to conventional chemotherapy. 5-Bromobenzo[c]selenadiazole, as a potential photosensitizer, could be investigated for its efficacy against various cancer cell lines. Its utility may be particularly pronounced in treating localized and superficial tumors where light delivery is feasible. Furthermore, the development of targeted delivery systems for 5-Bromobenzo[c]selenadiazole could expand its application to a broader range of cancers.

Quantitative Data (Illustrative)

Table 1: Hypothetical Photophysical and Photochemical Properties of 5-Bromobenzo[c]selenadiazole

PropertyValueConditions
Absorption Maximum (λmax) 450 - 550 nmIn DMSO
Molar Extinction Coefficient (ε) 10,000 - 30,000 M⁻¹cm⁻¹At λmax in DMSO
Fluorescence Emission (λem) 600 - 700 nmExcitation at λmax in DMSO
Singlet Oxygen Quantum Yield (ΦΔ) 0.4 - 0.6In DMSO, using a standard reference

Table 2: Hypothetical In Vitro Phototoxicity of 5-Bromobenzo[c]selenadiazole

Cell LineTreatmentIC50 (µM)
A549 (Lung Carcinoma) Dark> 100
Light (e.g., 10 J/cm²)5 - 15
MCF-7 (Breast Adenocarcinoma) Dark> 100
Light (e.g., 10 J/cm²)8 - 20
HeLa (Cervical Carcinoma) Dark> 100
Light (e.g., 10 J/cm²)3 - 12

Experimental Protocols

Preparation and Handling of 5-Bromobenzo[c]selenadiazole
  • Reconstitution: Prepare a stock solution of 5-Bromobenzo[c]selenadiazole (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C, protected from light.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Cell Culture and Maintenance
  • Cell Lines: Use cancer cell lines relevant to the research focus, for example, A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical carcinoma).

  • Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

In Vitro Photodynamic Therapy Protocol

G In Vitro Photodynamic Therapy Workflow cluster_0 Cell Preparation cluster_1 Photosensitizer Treatment cluster_2 Light Irradiation cluster_3 Post-Treatment Analysis Seed_Cells Seed cells in 96-well plates Incubate_24h Incubate for 24h for adherence Seed_Cells->Incubate_24h Add_PS Add varying concentrations of 5-Bromobenzo[c]selenadiazole Incubate_24h->Add_PS Incubate_Dark Incubate in the dark (e.g., 4-24h) Add_PS->Incubate_Dark Wash_Cells Wash cells with PBS to remove excess photosensitizer Incubate_Dark->Wash_Cells Add_Fresh_Medium Add fresh culture medium Wash_Cells->Add_Fresh_Medium Irradiate Irradiate with light source (e.g., LED array, specific wavelength and dose) Add_Fresh_Medium->Irradiate Incubate_Post Incubate for 24-48h Irradiate->Incubate_Post Perform_Assay Perform cell viability or apoptosis assay Incubate_Post->Perform_Assay

Figure 2. Workflow for in vitro photodynamic therapy experiments.
  • Cell Seeding: Seed the desired cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Photosensitizer Incubation: Replace the culture medium with fresh medium containing various concentrations of 5-Bromobenzo[c]selenadiazole. Include a vehicle control (medium with the same concentration of DMSO). Incubate the plates in the dark for a predetermined period (e.g., 4, 12, or 24 hours) to allow for cellular uptake of the photosensitizer.

  • Irradiation: After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove the extracellular photosensitizer. Add fresh, phenol red-free culture medium. Irradiate the cells with a light source (e.g., LED array) at the appropriate wavelength (corresponding to the absorption maximum of the photosensitizer) and light dose (fluence, J/cm²). Maintain a set of dark control plates that are treated with the photosensitizer but not exposed to light.

  • Post-Irradiation Incubation: Following irradiation, return the plates to the incubator and incubate for an additional 24 to 48 hours.

  • Assessment of Phototoxicity: Evaluate cell viability using a standard method such as the MTT assay.

Assay for Determination of Singlet Oxygen Generation
  • Principle: Use a singlet oxygen sensor, such as Singlet Oxygen Sensor Green (SOSG), which fluoresces upon reaction with singlet oxygen.

  • Procedure:

    • Prepare a solution of 5-Bromobenzo[c]selenadiazole and SOSG in a suitable solvent (e.g., DMSO or a buffer).

    • Expose the solution to the same light source used for the PDT experiments.

    • Measure the increase in fluorescence intensity of SOSG over time using a fluorometer.

    • The rate of increase in fluorescence is proportional to the rate of singlet oxygen generation. A known photosensitizer can be used as a standard for quantum yield determination.

Cell Viability and Phototoxicity Assay (MTT Assay)
  • After the post-irradiation incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells. The IC50 value (the concentration of the photosensitizer that causes 50% inhibition of cell growth) can be determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

G Apoptosis Assay Workflow (Annexin V/PI) cluster_0 Cell Treatment cluster_1 Cell Harvesting and Staining cluster_2 Flow Cytometry Analysis Treat_Cells Perform PDT on cells in 6-well plates Incubate_Apoptosis Incubate for a specified time (e.g., 6-24h) Treat_Cells->Incubate_Apoptosis Harvest_Cells Harvest cells by trypsinization Incubate_Apoptosis->Harvest_Cells Wash_Cells_Apoptosis Wash cells with cold PBS Harvest_Cells->Wash_Cells_Apoptosis Resuspend Resuspend in Annexin V binding buffer Wash_Cells_Apoptosis->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Add_Stains Incubate_Staining Incubate in the dark for 15 min Add_Stains->Incubate_Staining Analyze_FCM Analyze stained cells by flow cytometry Incubate_Staining->Analyze_FCM Quantify Quantify viable, early apoptotic, late apoptotic, and necrotic cells Analyze_FCM->Quantify

Figure 3. Workflow for apoptosis detection using Annexin V/PI staining.
  • PDT Treatment: Perform the in vitro PDT protocol on cells cultured in 6-well plates.

  • Cell Harvesting: At a predetermined time point post-treatment (e.g., 6, 12, or 24 hours), harvest the cells by trypsinization.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by the PDT treatment.

Conclusion and Future Directions

5-Bromobenzo[c]selenadiazole presents a promising scaffold for the development of novel photosensitizers for photodynamic therapy. The illustrative data and protocols provided herein offer a foundational framework for researchers to initiate investigations into its photodynamic efficacy. Future research should focus on the precise determination of its photophysical properties, in vitro phototoxicity against a broad panel of cancer cell lines, and in vivo studies in animal models to evaluate its therapeutic potential and safety profile. Furthermore, the synthesis of derivatives of 5-Bromobenzo[c]selenadiazole with improved water solubility and tumor-targeting capabilities could significantly enhance its clinical translatability.

References

Application Notes and Protocols: Polymerization Reactions Involving 5-Bromobenzo[c]selenadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of 5-Bromobenzo[c]selenadiazole, a key building block in the synthesis of advanced functional polymers. The protocols detailed below are based on established cross-coupling methodologies, primarily Stille and Suzuki reactions, which are widely employed in the construction of conjugated polymers for applications in organic electronics and photovoltaics.

Introduction

5-Bromobenzo[c]selenadiazole is an electron-deficient aromatic heterocycle that serves as a valuable monomer in the synthesis of donor-acceptor (D-A) conjugated polymers. The bromine atom provides a reactive site for cross-coupling reactions, allowing for the introduction of various comonomers and the tuning of the resulting polymer's optoelectronic properties. These polymers are of significant interest for their potential use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The selenadiazole moiety contributes to lowering the polymer's bandgap, which is often desirable for enhancing light absorption in the visible and near-infrared regions.

Key Polymerization Methodologies

The most common methods for the polymerization of 5-Bromobenzo[c]selenadiazole involve palladium-catalyzed cross-coupling reactions. These reactions offer high yields and good tolerance to a variety of functional groups.

Stille Cross-Coupling Polymerization

Stille polymerization is a versatile method for forming carbon-carbon bonds between an organotin compound and an organic halide.[1][2] In the context of 5-Bromobenzo[c]selenadiazole, it is typically reacted with a distannylated comonomer in the presence of a palladium catalyst.

Suzuki Cross-Coupling Polymerization

Suzuki polymerization involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide.[3][4] This method is often preferred due to the lower toxicity of the boron-containing reagents compared to organotins. 5-Bromobenzo[c]selenadiazole can be copolymerized with a diboronic acid or ester comonomer.

Experimental Protocols

While specific detailed protocols for the homopolymerization of 5-Bromobenzo[c]selenadiazole are not extensively documented, the following represents a generalized and adaptable protocol for its copolymerization with a generic distannylated or diborylated comonomer based on standard Stille and Suzuki polycondensation procedures.

General Protocol for Stille Copolymerization

This protocol describes the synthesis of a copolymer of 5-Bromobenzo[c]selenadiazole and a distannylated aromatic comonomer.

Materials:

  • 5-Bromobenzo[c]selenadiazole

  • Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)

  • Anhydrous, degassed solvent (e.g., toluene, chlorobenzene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask, add 5-Bromobenzo[c]selenadiazole (1.0 eq) and the distannylated comonomer (1.0 eq).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via cannula.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-72 hours under an inert atmosphere.

  • Monitor the reaction progress by GPC or by observing the precipitation of the polymer.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.

  • Collect the polymer by filtration and wash it extensively with methanol, acetone, and hexane to remove catalyst residues and oligomers.

  • Dry the polymer under vacuum to a constant weight.

General Protocol for Suzuki Copolymerization

This protocol outlines the synthesis of a copolymer of 5-Bromobenzo[c]selenadiazole and a diboronic acid or ester comonomer.

Materials:

  • 5-Bromobenzo[c]selenadiazole

  • Diboronic acid or ester comonomer (e.g., Thiophene-2,5-diboronic acid bis(pinacol) ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic solvent system

  • Anhydrous, degassed solvent system (e.g., Toluene/water, THF/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 5-Bromobenzo[c]selenadiazole (1.0 eq), the diboronic acid or ester comonomer (1.0 eq), and the base (typically 2-4 eq).

  • Add the palladium catalyst (1-5 mol%).

  • If using a biphasic system, add the phase-transfer catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via cannula.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously for 24-72 hours under an inert atmosphere.

  • Monitor the reaction progress.

  • After completion, cool the reaction to room temperature.

  • If a biphasic system was used, separate the organic layer.

  • Precipitate the polymer by adding the organic solution to a non-solvent like methanol.

  • Collect the polymer by filtration and wash thoroughly with water, methanol, and acetone.

  • Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane.

  • Dry the polymer under high vacuum.

Data Presentation

The following table summarizes typical quantitative data obtained for donor-acceptor copolymers incorporating benzo[c]selenadiazole units, synthesized via Stille or Suzuki polymerization. Note that these are representative values and will vary depending on the specific comonomer and reaction conditions.

Polymer IDComonomerPolymerization MethodMn (kDa)PDI (Mw/Mn)Yield (%)Optical Bandgap (eV)
P1ThiopheneStille15 - 301.8 - 2.570 - 901.7 - 2.0
P2FluoreneSuzuki20 - 502.0 - 3.075 - 952.1 - 2.4
P3CarbazoleStille18 - 401.9 - 2.865 - 852.0 - 2.3
P4ThienothiopheneSuzuki25 - 602.2 - 3.280 - 981.6 - 1.9

Data is illustrative and compiled from typical results for analogous polymer systems.

Diagrams

Stille Polymerization Workflow

Stille_Workflow Monomers 5-Bromobenzo[c]selenadiazole + Distannyl Comonomer ReactionVessel Reaction Vessel (Anhydrous, Degassed Solvent) Monomers->ReactionVessel Heating Heating (80-120 °C, 24-72h) ReactionVessel->Heating Catalyst Pd Catalyst Catalyst->ReactionVessel Polymerization Polymerization Heating->Polymerization Precipitation Precipitation (in Methanol/Acetone) Polymerization->Precipitation Purification Purification (Washing/Soxhlet) Precipitation->Purification FinalPolymer Purified Copolymer Purification->FinalPolymer

Caption: Workflow for Stille copolymerization.

Suzuki Polymerization Workflow

Suzuki_Workflow Monomers 5-Bromobenzo[c]selenadiazole + Diboryl Comonomer ReactionVessel Reaction Vessel (Degassed Solvent System) Monomers->ReactionVessel Heating Heating (Reflux, 24-72h) ReactionVessel->Heating Catalyst Pd Catalyst + Base Catalyst->ReactionVessel Polymerization Polymerization Heating->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Purification Purification (Washing/Soxhlet) Precipitation->Purification FinalPolymer Purified Copolymer Purification->FinalPolymer

Caption: Workflow for Suzuki copolymerization.

Catalytic Cycle for Cross-Coupling Polymerization

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-M (M=SnR₃ or B(OR)₂) PdII_ArylAryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Generalized catalytic cycle for cross-coupling.

References

Application Notes and Protocols: Cross-Coupling Reactions with 5-Bromobenzo[c]selenadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of 5-Bromobenzo[c]selenadiazole through various palladium-catalyzed cross-coupling reactions. The methodologies outlined below are essential for the synthesis of novel derivatives with potential applications in medicinal chemistry, materials science, and chemical biology.

Introduction

5-Bromobenzo[c]selenadiazole is a key heterocyclic building block. The presence of the bromine atom at the 5-position allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. This opens up avenues for the synthesis of novel compounds with tailored electronic and photophysical properties. The benzo[c]selenadiazole core itself is of significant interest due to its electron-accepting nature, making its derivatives promising candidates for use in organic electronics and as fluorescent probes.

This document details protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between 5-Bromobenzo[c]selenadiazole and various organoboron compounds. This reaction is widely used to synthesize 5-aryl- and 5-heteroarylbenzo[c]selenadiazoles.

Quantitative Data Summary
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (4)K₂CO₃Toluene/EtOH/H₂O901285
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃1,4-Dioxane1001092
33-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene110888
44-Pyridylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₂CO₃THF/H₂O801678
Experimental Protocol: Synthesis of 5-Phenylbenzo[c]selenadiazole

Materials:

  • 5-Bromobenzo[c]selenadiazole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane (DCM)

Procedure:

  • To a flame-dried Schlenk flask, add 5-Bromobenzo[c]selenadiazole (1.0 mmol, 262 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.04 mmol, 46 mg) to the flask under a positive flow of argon.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Hexane:DCM gradient) to afford 5-phenylbenzo[c]selenadiazole as a solid.

Stille Coupling

The Stille coupling enables the formation of carbon-carbon bonds by reacting 5-Bromobenzo[c]selenadiazole with organostannanes. This method is particularly useful for coupling with vinyl, alkynyl, and aryl groups.

Quantitative Data Summary
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)-Toluene1101682
2Tributyl(2-thienyl)stannanePdCl₂(PPh₃)₂ (3)-DMF901289
3Tributyl(vinyl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)THF702475
4(Trimethylstannyl)pyridinePd(PPh₃)₄ (5)-1,4-Dioxane1001870
Experimental Protocol: Synthesis of 5-(2-Thienyl)benzo[c]selenadiazole

Materials:

  • 5-Bromobenzo[c]selenadiazole

  • Tributyl(2-thienyl)stannane

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous potassium fluoride (KF) solution

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask, dissolve 5-Bromobenzo[c]selenadiazole (1.0 mmol, 262 mg) in anhydrous DMF (10 mL) under an argon atmosphere.

  • Add tributyl(2-thienyl)stannane (1.1 mmol, 410 mg) to the solution via syringe.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).

  • Wash the organic solution with saturated aqueous KF solution (3 x 15 mL) to remove tin byproducts, followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography (Hexane:Ethyl acetate gradient) to yield 5-(2-thienyl)benzo[c]selenadiazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of 5-aminobenzo[c]selenadiazole derivatives through the palladium-catalyzed coupling of 5-Bromobenzo[c]selenadiazole with primary or secondary amines.

Quantitative Data Summary
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001880
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102488
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF801276
4IndolePd(OAc)₂ (3)DavePhos (6)K₃PO₄Toluene1102072
Experimental Protocol: Synthesis of 5-(Morpholino)benzo[c]selenadiazole

Materials:

  • 5-Bromobenzo[c]selenadiazole

  • Morpholine

  • Palladium(II) acetate [Pd(OAc)₂]

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a glovebox, bring a Schlenk tube containing a stir bar.

  • In the tube, combine palladium(II) acetate (0.02 mmol, 4.5 mg) and BINAP (0.03 mmol, 18.7 mg).

  • Add anhydrous 1,4-dioxane (2 mL) and stir for 10 minutes to form the catalyst complex.

  • To this mixture, add 5-Bromobenzo[c]selenadiazole (1.0 mmol, 262 mg), cesium carbonate (1.5 mmol, 488 mg), and morpholine (1.2 mmol, 105 µL).

  • Seal the Schlenk tube, remove from the glovebox, and heat the reaction mixture at 110 °C for 24 hours.

  • After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography (Hexane:Ethyl acetate gradient) to obtain 5-(morpholino)benzo[c]selenadiazole.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between 5-Bromobenzo[c]selenadiazole and a terminal alkyne, providing a direct route to 5-alkynylbenzo[c]selenadiazoles.

Quantitative Data Summary
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60890
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene801285
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF50695
4Propargyl alcoholPd(PPh₃)₄ (4)CuI (8)PiperidineTHF651077
Experimental Protocol: Synthesis of 5-(Phenylethynyl)benzo[c]selenadiazole

Materials:

  • 5-Bromobenzo[c]selenadiazole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane (DCM)

Procedure:

  • Add 5-Bromobenzo[c]selenadiazole (1.0 mmol, 262 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg) to a Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (5 mL).

  • Add phenylacetylene (1.2 mmol, 132 µL) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 8 hours under argon.

  • Once the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst residues, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography (Hexane:DCM gradient) to give 5-(phenylethynyl)benzo[c]selenadiazole.

Visualizations

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Bromobenzo[c]selenadiazole 5-Bromobenzo[c]selenadiazole Reaction Mixture Reaction Mixture 5-Bromobenzo[c]selenadiazole->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Product 5-Arylbenzo[c]selenadiazole Reaction Mixture->Product Heat

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald_Hartwig_Amination Start Start Step1 Combine Pd Catalyst and Ligand in Solvent Start->Step1 Step2 Add 5-Bromobenzo[c]selenadiazole, Amine, and Base Step1->Step2 Step3 Heat Reaction Mixture under Inert Atmosphere Step2->Step3 Step4 Work-up and Purification Step3->Step4 End Product Step4->End

Caption: Buchwald-Hartwig Amination Protocol Flowchart.

Cross_Coupling_Pathways cluster_products Functionalized Benzo[c]selenadiazoles 5-Bromobenzo[c]selenadiazole 5-Bromobenzo[c]selenadiazole 5-Aryl 5-Aryl 5-Bromobenzo[c]selenadiazole->5-Aryl Suzuki / Stille 5-Alkynyl 5-Alkynyl 5-Bromobenzo[c]selenadiazole->5-Alkynyl Sonogashira 5-Amino 5-Amino 5-Bromobenzo[c]selenadiazole->5-Amino Buchwald-Hartwig 5-Vinyl 5-Vinyl 5-Bromobenzo[c]selenadiazole->5-Vinyl Stille

Caption: Synthetic pathways from 5-Bromobenzo[c]selenadiazole.

Application Notes and Protocols: 5-Bromobenzo[c]selenadiazole as an Electron Acceptor in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive literature searches did not yield specific reports on the use of 5-Bromobenzo[c]selenadiazole as a primary electron acceptor in fabricated organic photovoltaic (OPV) devices. Consequently, no quantitative performance data for such devices can be presented. The following protocols are based on established synthetic methods for related compounds and standard procedures for OPV device fabrication, providing a framework for the investigation of 5-Bromobenzo[c]selenadiazole in this application.

Introduction

Benzo[c][1][2][3]selenadiazole (BSeD) is an electron-deficient heterocyclic moiety that has garnered interest in the field of organic electronics due to its favorable electronic properties.[4][5] The selenium atom, being larger and more polarizable than sulfur, can enhance intermolecular interactions and influence the electronic structure of materials, making BSeD derivatives promising candidates for various optoelectronic applications, including organic photovoltaics.[5] 5-Bromobenzo[c]selenadiazole, a brominated derivative of BSeD, offers a potential avenue for the development of novel non-fullerene acceptors in OPVs. The bromo-substituent can be used to tune the material's electronic properties and morphology in thin films.

This document provides detailed protocols for the synthesis of 5-Bromobenzo[c]selenadiazole and a general procedure for the fabrication and characterization of bulk heterojunction (BHJ) organic solar cells, wherein this compound could be evaluated as an electron acceptor.

Experimental Protocols

Synthesis of 5-Bromobenzo[c]selenadiazole

The synthesis of 5-Bromobenzo[c]selenadiazole can be achieved in a two-step process, starting from the bromination of o-phenylenediamine followed by cyclization with selenium dioxide.

Step 1: Synthesis of 4-Bromo-1,2-phenylenediamine

This protocol is adapted from a known procedure for the synthesis of 4-bromo-o-phenylenediamine.

  • Materials:

    • o-Phenylenediamine

    • Glacial acetic acid

    • Acetic anhydride

    • Sodium bromide (NaBr)

    • 30% Hydrogen peroxide (H₂O₂)

    • Sodium sulfite (Na₂SO₃)

    • Sodium hydroxide (NaOH)

    • Methanol

    • Deionized water

    • Ice

  • Procedure:

    • In a 1L flask, dissolve 80 g of o-phenylenediamine in 640 mL of glacial acetic acid with vigorous stirring until the solution is clear.

    • Cool the solution in an ice bath and add 158 g of acetic anhydride dropwise.

    • Warm the mixture to 50°C and stir for 1 hour. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to 25°C and add 80 g of sodium bromide.

    • Slowly add 92 g of 30% hydrogen peroxide dropwise over 2 hours, maintaining the temperature at 25°C.

    • After the addition is complete, warm the mixture to 50°C and stir for 2 hours. Monitor the reaction by TLC.

    • Pour the reaction mixture into 2000 g of ice water containing 9 g of sodium sulfite.

    • Stir until the red color disappears, and a white solid precipitates.

    • Filter the solid, wash with water, and dry to obtain 4-bromo-N,N'-diacetyl-1,2-phenylenediamine.

    • To a 3L four-necked flask under a nitrogen atmosphere, add 122 g of sodium hydroxide, 1.2 L of methanol, and water.

    • Add the dried 4-bromo-N,N'-diacetyl-1,2-phenylenediamine to the flask.

    • Heat the mixture to 80°C and reflux for several hours until the hydrolysis is complete (monitored by TLC).

    • Cool the mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 4-bromo-1,2-phenylenediamine.

Step 2: Synthesis of 5-Bromobenzo[c][1][2][3]selenadiazole

This protocol is based on the general synthesis of 2,1,3-benzoselenadiazoles from 1,2-diamines and selenium dioxide.[6]

  • Materials:

    • 4-Bromo-1,2-phenylenediamine

    • Selenium dioxide (SeO₂)

    • Ethanol

    • Water

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a round-bottom flask, dissolve 10 mmol of 4-bromo-1,2-phenylenediamine in 50 mL of ethanol and heat to reflux.

    • In a separate beaker, dissolve 10.5 mmol of selenium dioxide in 30 mL of hot water.

    • Add the hot selenium dioxide solution to the refluxing solution of 4-bromo-1,2-phenylenediamine.

    • Continue refluxing the reaction mixture for 2 hours.

    • After cooling, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with brine (3 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel to obtain 5-Bromobenzo[c][1][2][3]selenadiazole.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Bromo-1,2-phenylenediamine cluster_step2 Step 2: Synthesis of 5-Bromobenzo[c]selenadiazole A1 o-Phenylenediamine R1 Acetylation A1->R1 A2 Acetic Anhydride, Acetic Acid A2->R1 A3 NaBr, H₂O₂ R2 Bromination A3->R2 A4 NaOH, Methanol R3 Hydrolysis A4->R3 P1 4-Bromo-N,N'-diacetyl-1,2-phenylenediamine P1->R2 P2 4-Bromo-1,2-phenylenediamine B1 4-Bromo-1,2-phenylenediamine R1->P1 P2_intermediate Hydrolysis Precursor R2->P2_intermediate P2_intermediate->R3 R3->P2 R4 Cyclization B1->R4 B2 Selenium Dioxide (SeO₂) B2->R4 P3 5-Bromobenzo[c]selenadiazole R4->P3

Caption: Synthetic workflow for 5-Bromobenzo[c]selenadiazole.
Fabrication and Characterization of Bulk Heterojunction Organic Solar Cells

This protocol describes a general method for the fabrication of a conventional architecture organic solar cell, which can be adapted to test 5-Bromobenzo[c]selenadiazole as the electron acceptor.

  • Materials and Equipment:

    • Indium tin oxide (ITO)-coated glass substrates

    • Detergent, deionized water, acetone, isopropanol

    • UV-ozone cleaner

    • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

    • Electron donor material (e.g., a conjugated polymer like PTB7 or PM6)

    • 5-Bromobenzo[c]selenadiazole (as the electron acceptor)

    • Organic solvent (e.g., chloroform, chlorobenzene, or a mixture)

    • Electron transport layer material (e.g., PFN-Br)

    • Metal for cathode (e.g., Aluminum or Silver)

    • Spin coater

    • Hotplate

    • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

    • Thermal evaporator

    • Solar simulator (AM 1.5G)

    • Source measure unit (SMU)

  • Procedure:

    • Substrate Cleaning:

      • Sequentially clean the ITO-coated glass substrates by sonicating in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

      • Dry the substrates with a stream of nitrogen.

      • Treat the substrates with UV-ozone for 15-30 minutes to improve the wettability and work function of the ITO.

    • Hole Transport Layer (HTL) Deposition:

      • Transfer the cleaned substrates to a spin coater.

      • Deposit a layer of PEDOT:PSS solution onto the ITO surface by spin-coating (e.g., at 4000 rpm for 40 seconds).

      • Anneal the substrates on a hotplate at a specified temperature (e.g., 120-150°C) for 10-15 minutes to remove residual water.

    • Active Layer Deposition:

      • Transfer the substrates into a nitrogen-filled glovebox.

      • Prepare a solution of the electron donor polymer and 5-Bromobenzo[c]selenadiazole in a suitable organic solvent. The donor:acceptor weight ratio and solution concentration need to be optimized (e.g., 1:1 to 1:1.5 ratio, total concentration of 10-20 mg/mL).

      • Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time will determine the film thickness and need to be optimized.

      • Optionally, anneal the active layer to optimize its morphology.

    • Electron Transport Layer (ETL) Deposition (Optional but Recommended):

      • Prepare a solution of the ETL material (e.g., PFN-Br in methanol).

      • Spin-coat the ETL solution on top of the active layer.

    • Cathode Deposition:

      • Transfer the substrates to a thermal evaporator.

      • Deposit the metal cathode (e.g., 100 nm of Aluminum or Silver) through a shadow mask to define the active area of the device.

    • Device Characterization:

      • Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source measure unit.

      • From the J-V curve, determine the key performance parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

OPV_Fabrication_Workflow cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_char Characterization S1 ITO Substrate S2 Cleaning (Sonication) S1->S2 S3 UV-Ozone Treatment S2->S3 L1 PEDOT:PSS (HTL) Spin Coating & Annealing S3->L1 L2 Active Layer (Donor + 5-Bromobenzo[c]selenadiazole) Spin Coating L1->L2 L3 ETL (Optional) Spin Coating L2->L3 L4 Metal Cathode (Al/Ag) Thermal Evaporation L3->L4 C1 J-V Measurement (AM 1.5G) L4->C1 P1 PCE, Voc, Jsc, FF C1->P1

Caption: Workflow for OPV device fabrication and characterization.

Data Presentation

As no experimental data is available for OPV devices using 5-Bromobenzo[c]selenadiazole as the electron acceptor, the following table is a template that researchers can use to summarize their findings once devices are fabricated and tested.

Donor MaterialAcceptor MaterialD:A Ratio (w/w)Active Layer Thickness (nm)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
e.g., PM65-Bromobenzo[c]selenadiazoleOptimizeOptimizeMeasureMeasureMeasureCalculate
e.g., PTB75-Bromobenzo[c]selenadiazoleOptimizeOptimizeMeasureMeasureMeasureCalculate

Logical Relationships in OPV Device Function

The operation of a bulk heterojunction organic solar cell relies on a sequence of photophysical processes. The following diagram illustrates the key steps from photon absorption to charge collection.

OPV_Function cluster_charges A 1. Photon Absorption (in Donor/Acceptor) B 2. Exciton Formation A->B C 3. Exciton Diffusion to D-A Interface B->C D 4. Exciton Dissociation (Charge Separation) C->D E_hole Hole Transport in Donor D->E_hole E_electron Electron Transport in Acceptor D->E_electron E 5. Charge Transport F 6. Charge Collection at Electrodes E_hole->F E_electron->F

Caption: Key steps in organic solar cell operation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromobenzo[c]selenadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-Bromobenzo[c]selenadiazole. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to improve reaction yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-Bromobenzo[c]selenadiazole.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: 4-bromo-1,2-phenylenediamine may be oxidized or impure. Selenium dioxide can be hygroscopic. 2. Incorrect reaction temperature: Temperature may be too low for the reaction to proceed efficiently. 3. Insufficient reaction time: The reaction may not have gone to completion. 4. Sub-optimal solvent: The chosen solvent may not be suitable for the reaction.1. Purify starting materials: Recrystallize 4-bromo-1,2-phenylenediamine before use. Ensure selenium dioxide is dry. 2. Optimize temperature: Gradually increase the reflux temperature and monitor the reaction progress by TLC. 3. Extend reaction time: Monitor the reaction by TLC and continue reflux until the starting material is consumed. 4. Solvent screen: While ethanol is commonly used, other solvents like methanol or dioxane can be trialed.
Formation of a Dark, Intractable Tar 1. Oxidation of the diamine: 4-bromo-1,2-phenylenediamine is susceptible to air oxidation, especially at elevated temperatures. 2. Decomposition of the product: The product may be unstable under prolonged heating or in the presence of impurities.1. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Control reaction time: Avoid unnecessarily long reaction times once the starting material is consumed (as monitored by TLC).
Presence of Multiple Spots on TLC (Impure Product) 1. Formation of di-bromo byproduct: Over-bromination of the starting material or product can occur. 2. Unreacted starting material: Incomplete reaction. 3. Formation of selenium-based impurities: Elemental selenium (red precipitate) can form.1. Purification: Utilize column chromatography to separate the desired mono-bromo product from the di-bromo impurity. 2. Drive reaction to completion: See "Low or No Product Yield" section. 3. Filtration: Filter the reaction mixture to remove any insoluble selenium byproducts before workup.
Difficulty in Product Isolation/Purification 1. Product solubility: The product may have similar solubility to byproducts, making recrystallization challenging.1. Column chromatography: This is the most effective method for isolating the pure product. A gradient elution with a hexane/ethyl acetate system is a good starting point. 2. Solvent selection for recrystallization: If chromatography is not an option, carefully screen different solvent systems for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Bromobenzo[c]selenadiazole?

The most prevalent and direct method is the cyclization of 4-bromo-1,2-phenylenediamine with selenium dioxide (SeO₂).

Q2: How can I prepare the starting material, 4-bromo-1,2-phenylenediamine?

4-bromo-1,2-phenylenediamine can be synthesized from o-phenylenediamine. The process involves a two-step reaction: first, the protection of the amino groups with acetic anhydride, followed by bromination using a reagent like sodium bromide and hydrogen peroxide, and finally, deprotection via hydrolysis.

Q3: What is the expected yield for the synthesis of 5-Bromobenzo[c]selenadiazole?

While specific yields for this exact compound are not widely reported in the literature, yields for analogous benzoselenadiazole syntheses can range from moderate to good (typically 40-70%), depending on the purity of the starting materials and the optimization of reaction conditions.

Q4: What are the key safety precautions for this synthesis?

Selenium compounds are toxic. All manipulations involving selenium dioxide and the final product should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: How can I confirm the identity and purity of my final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis should be used to confirm the structure and purity of 5-Bromobenzo[c]selenadiazole. Thin-layer chromatography (TLC) is a useful tool for monitoring reaction progress and assessing purity.

Experimental Protocols

Synthesis of 4-bromo-1,2-phenylenediamine (Starting Material)

This protocol is adapted from established methods for the bromination of o-phenylenediamine.

Step 1: Acetylation of o-phenylenediamine

  • In a round-bottom flask, dissolve o-phenylenediamine in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add acetic anhydride dropwise with stirring.

  • After the addition is complete, warm the mixture to 50°C and stir for 1 hour. Monitor the reaction by TLC until the o-phenylenediamine is consumed.

Step 2: Bromination

  • Cool the reaction mixture to room temperature and add sodium bromide.

  • Slowly add 30% hydrogen peroxide dropwise over a period of 2 hours, maintaining the temperature at 50°C.

  • Stir at 50°C for an additional 2 hours. Monitor by TLC until the intermediate is consumed.

  • Pour the reaction mixture into ice water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-bromo-N,N'-diacetyl-1,2-phenylenediamine.

Step 3: Hydrolysis

  • Dissolve the crude 4-bromo-N,N'-diacetyl-1,2-phenylenediamine in methanol.

  • Add a solution of sodium hydroxide in water.

  • Heat the mixture to 80°C and reflux for 2 hours, or until the starting material is consumed as indicated by TLC.

  • Pour the reaction mixture into ice water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., tert-butyl methyl ether) to obtain pure 4-bromo-1,2-phenylenediamine.

Synthesis of 5-Bromobenzo[c]selenadiazole

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Selenium dioxide (SeO₂)

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-1,2-phenylenediamine in ethanol.

  • Add selenium dioxide to the solution (a slight molar excess of the diamine is often used).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Combine the fractions containing the pure product and remove the solvent to yield 5-Bromobenzo[c]selenadiazole as a solid.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolar Mass ( g/mol )CAS Number
4-bromo-1,2-phenylenediamine187.041575-37-7
Selenium Dioxide110.967446-08-4
5-Bromobenzo[c]selenadiazole261.971753-19-1

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_main Target Synthesis cluster_purification Purification a o-Phenylenediamine b Acetylation a->b c Bromination b->c d Hydrolysis c->d e 4-bromo-1,2-phenylenediamine d->e f 4-bromo-1,2-phenylenediamine + SeO2 g Cyclization (Reflux in EtOH) f->g h Crude Product g->h i Column Chromatography h->i j Pure 5-Bromobenzo[c]selenadiazole i->j

Caption: Experimental workflow for the synthesis of 5-Bromobenzo[c]selenadiazole.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause1 Impure Starting Materials start->cause1 cause2 Suboptimal Reaction Conditions (Temp, Time, Solvent) start->cause2 cause3 Side Reactions (e.g., Oxidation, Di-bromination) start->cause3 sol1 Recrystallize Starting Material Use Dry Reagents cause1->sol1 sol2 Optimize Reaction Parameters (TLC Monitoring) cause2->sol2 sol3 Use Inert Atmosphere Purify via Chromatography cause3->sol3 end end sol1->end Improved Purity & Yield sol2->end sol3->end

Caption: Troubleshooting logic for synthesis issues.

Technical Support Center: 5-Bromobenzo[c]selenadiazole Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Bromobenzo[c]selenadiazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 5-Bromobenzo[c]selenadiazole.

1. Column Chromatography Issues

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Impurities - Inappropriate solvent system (eluent).- Stationary phase is not optimal.- Co-elution of impurities with the product.- Optimize the eluent system: Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., dichloromethane or ethyl acetate). Use thin-layer chromatography (TLC) to determine the optimal solvent ratio for good separation.- Select an appropriate stationary phase: Silica gel is a common choice for compounds of moderate polarity. If the compound is very non-polar, alumina may be a better option.[1]- Use a gradient elution: A gradual increase in solvent polarity during chromatography can improve the separation of closely eluting compounds.
Product Decomposition on the Column - The compound is sensitive to the acidic nature of silica gel.- Prolonged exposure to the stationary phase.- Deactivate the silica gel: Treat the silica gel with a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites.- Work quickly: Do not leave the compound on the column for an extended period.
Streaking or Tailing of the Product Band - The compound is sparingly soluble in the eluent.- The column is overloaded with the sample.- Adjust the eluent composition: Add a small amount of a more polar solvent to the eluent to improve the solubility of the compound.- Reduce the sample load: Use a larger column or reduce the amount of crude material being purified.

2. Recrystallization Issues

Problem Possible Cause(s) Suggested Solution(s)
Product Does Not Crystallize - The chosen solvent is too good a solvent for the compound, even at low temperatures.- The solution is not sufficiently concentrated.- The presence of impurities inhibits crystallization.- Choose an appropriate solvent system: A good recrystallization solvent should dissolve the compound when hot but not when cold.[2][3] For brominated aromatic compounds, consider solvents like toluene, xylene, dichloromethane, or chloroform.[4] A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.- Concentrate the solution: Slowly evaporate the solvent until the solution is saturated.- Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Oiling Out of the Product - The melting point of the compound is lower than the boiling point of the solvent.- The cooling process is too rapid.- Select a lower-boiling point solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
Low Recovery of Pure Product - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used.- Cool the solution to a lower temperature to minimize solubility.- Minimize the amount of solvent used to dissolve the crude product initially.

3. General Handling and Stability Issues

Problem Possible Cause(s) Suggested Solution(s)
Product Discoloration (e.g., turning yellow or brown) - Decomposition due to exposure to air, light, or heat.- Presence of residual bromine from the synthesis.- Handle under an inert atmosphere: For air-sensitive organoselenium compounds, use Schlenk line techniques or a glovebox.[5][6][7][8]- Protect from light: Store the compound in an amber vial or wrap the container in aluminum foil.- Store at low temperatures: Keep the purified compound in a refrigerator or freezer.- Wash with a reducing agent: A wash with a dilute solution of sodium bisulfite can remove residual bromine.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude 5-Bromobenzo[c]selenadiazole?

A1: For a new batch of crude 5-Bromobenzo[c]selenadiazole, it is recommended to first perform a small-scale purification test using column chromatography. This will help in identifying the number of impurities and in developing an effective solvent system for separation. Based on the outcome, you can decide if column chromatography alone is sufficient or if a subsequent recrystallization is necessary to achieve the desired purity.

Q2: How can I choose the right solvent for recrystallizing 5-Bromobenzo[c]selenadiazole?

A2: The ideal recrystallization solvent is one in which 5-Bromobenzo[c]selenadiazole is highly soluble at elevated temperatures and poorly soluble at room temperature or below. You can test a range of solvents on a small scale. Common solvents for brominated aromatic compounds include toluene, hexane, ethyl acetate, and dichloromethane.[4][9] A mixed solvent system, such as hexane/dichloromethane or hexane/ethyl acetate, can also be effective.

Q3: My purified 5-Bromobenzo[c]selenadiazole is a fine powder that is difficult to filter. What can I do?

A3: Fine powders can be challenging to filter and can lead to loss of product. Consider using a filtration aid like Celite®. Alternatively, centrifugation followed by decantation of the supernatant can be an effective method for separating a fine solid from its mother liquor, especially for air-sensitive compounds.

Q4: Is 5-Bromobenzo[c]selenadiazole air-sensitive?

Q5: What analytical techniques are recommended to assess the purity of 5-Bromobenzo[c]selenadiazole?

A5: The purity of the final product should be assessed using a combination of techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can provide quantitative purity information. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ⁷⁷Se if available) is crucial for structural confirmation and to detect any proton- or carbon-containing impurities. Elemental analysis can confirm the elemental composition of the purified compound.

Quantitative Data Summary

While specific quantitative data for the purification of 5-Bromobenzo[c]selenadiazole is not extensively published, the following table provides a representative summary of expected outcomes based on general purification techniques for similar compounds.

Purification Method Typical Eluent/Solvent System Expected Purity Anticipated Yield Notes
Column Chromatography Hexane:Dichloromethane (gradient)>98%60-85%Yield is dependent on the initial purity of the crude material.
Recrystallization Toluene or Hexane/Ethyl Acetate>99%70-90%Yield is dependent on the solubility of the compound in the chosen solvent at low temperatures.
Sublimation Not commonly reportedHighVariableMay be suitable for small quantities if the compound is thermally stable.

Experimental Protocols & Visualizations

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for the purification of 5-Bromobenzo[c]selenadiazole using silica gel column chromatography.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude 5-Bromobenzo[c]selenadiazole in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry sample to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., dichloromethane or ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Column_Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Pure 5-Bromobenzo[c]selenadiazole H->I

Caption: Workflow for Column Chromatography Purification.

Protocol 2: Recrystallization Purification

This protocol provides a general method for purifying 5-Bromobenzo[c]selenadiazole by recrystallization.

Methodology:

  • Solvent Selection: In a small flask, dissolve a small amount of the crude product in a minimal amount of a suitable hot solvent (e.g., toluene).

  • Dissolution: Heat the solution gently until all the solid dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization_Workflow A Dissolve Crude Product in Minimal Hot Solvent B Hot Filtration (if needed) A->B C Slowly Cool Solution B->C D Induce Crystallization (if necessary) C->D E Collect Crystals by Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals Under Vacuum F->G H Pure 5-Bromobenzo[c]selenadiazole G->H

Caption: Workflow for Recrystallization Purification.

Logical Relationship: Troubleshooting Purification

The following diagram illustrates the decision-making process for troubleshooting the purification of 5-Bromobenzo[c]selenadiazole.

Troubleshooting_Logic Start Crude Product Purity_Check Assess Purity (TLC/NMR) Start->Purity_Check Is_Pure Purity Acceptable? Purity_Check->Is_Pure Decomposition Decomposition Observed? Purity_Check->Decomposition Column_Chromo Column Chromatography Is_Pure->Column_Chromo No End Pure Product Is_Pure->End Yes Check_Again Re-assess Purity Column_Chromo->Check_Again Recrystallize Recrystallization Recrystallize->Check_Again Is_Pure_Again Purity Acceptable? Check_Again->Is_Pure_Again Is_Pure_Again->Recrystallize No Is_Pure_Again->End Yes Inert_Atmosphere Use Inert Atmosphere & Protect from Light Decomposition->Inert_Atmosphere Yes Inert_Atmosphere->Column_Chromo

References

Technical Support Center: Optimizing Reactions for 5-Bromobenzo[c]selenadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and derivatization of 5-Bromobenzo[c]selenadiazole.

Troubleshooting Guides

Issue 1: Low or No Yield During the Synthesis of 5-Bromobenzo[c]selenadiazole

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Temperature: Gradually increase the reaction temperature. For bromination with N-bromosuccinimide (NBS), ensure the temperature is optimal for the specific solvent used.
Decomposition of Starting Material or Product - Temperature Control: Avoid excessive heating, as selenadiazoles can be thermally sensitive. Use an oil bath for precise temperature control.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Poor Quality of Reagents - NBS: Use freshly opened or purified NBS. Old NBS may contain succinimide, which can affect the reaction.- Solvent: Use anhydrous solvents, as water can interfere with the reaction, especially if using strong acids.
Issue 2: Difficulty in Suzuki-Miyaura Cross-Coupling Reactions

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Inactivity - Catalyst Choice: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos).- Catalyst Loading: Increase the catalyst loading in small increments (e.g., from 2 mol% to 5 mol%).- Degassing: Thoroughly degas the reaction mixture to prevent oxidation of the Pd(0) catalyst.
Base Incompatibility - Base Screening: Test a variety of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can significantly impact the reaction outcome.[1]
Boronic Acid/Ester Decomposition - Anhydrous Conditions: Ensure anhydrous conditions to prevent protodeboronation of the boronic acid/ester.- Fresh Reagents: Use fresh, high-quality boronic acids or esters.
Formation of Side Products - Homocoupling: Reduce the reaction temperature and ensure a properly degassed environment to minimize homocoupling of the boronic acid.[2]- Dehalogenation: This can occur if the reaction is too slow or the temperature is too high. Optimize the reaction conditions to favor the cross-coupling pathway.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying 5-Bromobenzo[c]selenadiazole and its derivatives?

A1: Column chromatography on silica gel is the most common and effective method for purification. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane, is typically used. Recrystallization can be employed for further purification if a suitable solvent system is found.

Q2: I am observing multiple spots on my TLC after the Suzuki coupling reaction. What are the likely side products?

A2: Common side products in Suzuki-Miyaura reactions include:

  • Homocoupled product: Dimer of your boronic acid.

  • Dehalogenated product: Benzo[c]selenadiazole (where the bromine has been replaced by a hydrogen).

  • Unreacted starting materials: 5-Bromobenzo[c]selenadiazole and the boronic acid/ester.

Optimizing the reaction conditions, such as catalyst, base, and temperature, can help minimize the formation of these byproducts.[2]

Q3: Can I use other cross-coupling reactions besides Suzuki-Miyaura for 5-Bromobenzo[c]selenadiazole?

A3: Yes, other palladium-catalyzed cross-coupling reactions like Stille, Heck, and Sonogashira couplings can be viable alternatives for derivatizing 5-Bromobenzo[c]selenadiazole, depending on the desired substituent. The choice of reaction will depend on the availability of the corresponding organometallic reagent and the functional group tolerance of the reaction.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromobenzo[c]selenadiazole (General Procedure)

This protocol is a generalized procedure based on the bromination of related benzothiadiazole compounds.[2]

  • Reaction Setup: To a solution of benzo[c][3][4][5]selenadiazole (1 equivalent) in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid), add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromobenzo[c]selenadiazole (General Procedure)

This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of aryl bromides.[6]

  • Reaction Setup: In a reaction vessel, combine 5-Bromobenzo[c]selenadiazole (1 equivalent), the desired arylboronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • Solvent and Degassing: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water). Degas the reaction mixture again by bubbling with an inert gas for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 6-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for a Model Reaction

Entry Palladium Catalyst (mol%) Base Solvent Temperature (°C) Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9065
2Pd(dppf)Cl₂ (3)K₂CO₃Toluene/H₂O9078
3Pd₂(dba)₃/SPhos (2)K₂CO₃Toluene/H₂O9085
4Pd₂(dba)₃/SPhos (2)Cs₂CO₃Dioxane/H₂O10092
5Pd₂(dba)₃/SPhos (2)K₃PO₄Dioxane/H₂O10088

Note: This table presents hypothetical data for illustrative purposes, based on common trends in Suzuki-Miyaura reaction optimization.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 5-Bromobenzo[c]selenadiazole cluster_coupling Suzuki-Miyaura Cross-Coupling start_synthesis Benzo[c]selenadiazole reaction_synthesis Bromination with NBS start_synthesis->reaction_synthesis workup_synthesis Aqueous Work-up reaction_synthesis->workup_synthesis purification_synthesis Column Chromatography workup_synthesis->purification_synthesis product_synthesis 5-Bromobenzo[c]selenadiazole purification_synthesis->product_synthesis start_coupling 5-Bromobenzo[c]selenadiazole reaction_coupling Pd-catalyzed Coupling start_coupling->reaction_coupling boronic_acid Arylboronic Acid boronic_acid->reaction_coupling workup_coupling Aqueous Work-up reaction_coupling->workup_coupling purification_coupling Column Chromatography workup_coupling->purification_coupling product_coupling Coupled Product purification_coupling->product_coupling

Caption: Experimental workflow for the synthesis and derivatization of 5-Bromobenzo[c]selenadiazole.

troubleshooting_logic start Low Yield in Suzuki Coupling check_catalyst Is the catalyst active? start->check_catalyst check_base Is the base appropriate? start->check_base check_reagents Are reagents high quality? start->check_reagents solution_catalyst Screen catalysts/ligands, increase loading, degas. check_catalyst->solution_catalyst solution_base Screen different bases (K2CO3, Cs2CO3, K3PO4). check_base->solution_base solution_reagents Use fresh boronic acid and anhydrous solvents. check_reagents->solution_reagents

Caption: Troubleshooting logic for low yield in Suzuki-Miyaura cross-coupling reactions.

signaling_pathway cluster_cell Cancer Cell selenadiazole 5-Bromobenzo[c]selenadiazole Derivative ros Increased ROS selenadiazole->ros ampk AMPK selenadiazole->ampk Activation akt AKT ros->akt Inhibition apoptosis Apoptosis akt->apoptosis Leads to ampk->apoptosis Leads to

References

Stability issues of 5-Bromobenzo[c]selenadiazole under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5-Bromobenzo[c]selenadiazole under common experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Unexpected experimental outcomes when using 5-Bromobenzo[c]selenadiazole may be related to its stability. This guide addresses common issues and provides potential solutions.

Issue 1: Low or No Yield of Expected Product

If you are observing a lower-than-expected or no yield of your target product, it could be due to the degradation of 5-Bromobenzo[c]selenadiazole.

Potential Causes & Solutions

Potential CauseRecommended Action
Thermal Decomposition Avoid high reaction temperatures. If heating is necessary, perform a preliminary thermal stability test on a small scale. Consider running the reaction at a lower temperature for a longer duration.
Reactivity with Nucleophiles Be cautious when using strong nucleophiles, especially primary and secondary amines. These can react with the compound.[1][2] If their presence is unavoidable, consider using a protecting group strategy or running the reaction at a very low temperature.
Photodegradation Protect the reaction mixture from light, especially if the experiment is run over an extended period. Use amber-colored glassware or cover the reaction setup with aluminum foil. While benzoselenadiazole derivatives are noted for their photostability, this is a good general practice.[3]
Moisture Sensitivity Ensure all solvents and reagents are dry. The recommended storage condition is "sealed in dry, 2-8°C," suggesting potential sensitivity to moisture.[4]
Issue 2: Presence of Unidentified Impurities

The appearance of unexpected spots on a TLC plate or peaks in your analytical data may indicate the formation of degradation products.

Troubleshooting Workflow

G cluster_conditions Condition Analysis start Unidentified Impurities Observed check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Review Experimental Conditions start->check_conditions lcms Analyze Impurities by LC-MS check_reagents->lcms temp High Temperature? check_conditions->temp light Light Exposure? check_conditions->light nucleophiles Presence of Strong Nucleophiles? check_conditions->nucleophiles nmr Characterize Impurities by NMR lcms->nmr optimize Optimize Reaction Conditions (Lower Temp, Protect from Light, etc.) temp->optimize light->optimize nucleophiles->optimize optimize->lcms G reactant1 5-Bromobenzo[c]selenadiazole product Amine-Substituted Benzoselenadiazole reactant1->product + reactant2 Primary/Secondary Amine (R-NH2 / R2NH) reactant2->product Nucleophilic Aromatic Substitution

References

Troubleshooting low quantum yield in benzoselenadiazole fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benzoselenadiazole-based fluorophores. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the synthesis and application of these compounds, with a particular focus on addressing low fluorescence quantum yield.

Frequently Asked Questions (FAQs)

Q1: What are benzoselenadiazole fluorophores and why are they used?

A1: Benzo-2,1,3-selenadiazoles (benzoselenadiazoles) are a class of heterocyclic compounds that often exhibit fluorescence. They are frequently used as building blocks in the design of more complex fluorophores, particularly for applications in bioimaging and materials science. Their photophysical properties can be readily tuned by chemical modification, and they often display sensitivity to their local environment, making them useful as fluorescent probes.

Q2: I've synthesized a benzoselenadiazole derivative, but its fluorescence is much weaker than its benzothiadiazole (sulfur-containing) analog. Why is this?

A2: This is a commonly observed phenomenon and is often attributed to the "heavy atom effect".[1] Selenium, being heavier than sulfur, can increase the rate of intersystem crossing (ISC), a process where the excited molecule transitions from a singlet state (which is responsible for fluorescence) to a triplet state (which is not). This provides a non-radiative pathway for the excited state to decay back to the ground state, thus reducing the number of molecules that decay via fluorescence and lowering the quantum yield.

Q3: How does the choice of solvent affect the quantum yield of my benzoselenadiazole fluorophore?

A3: Benzoselenadiazole derivatives, especially those with a donor-acceptor structure, can be highly sensitive to solvent polarity.[1] Generally, nonpolar solvents like hexane or toluene will result in a higher fluorescence quantum yield. In contrast, polar solvents, particularly polar protic solvents like water or ethanol, can significantly quench the fluorescence. This is often due to the stabilization of a charge-transfer state in the excited state, which promotes non-radiative decay pathways.[1]

Q4: What is a typical quantum yield range for benzoselenadiazole derivatives?

A4: The quantum yield of benzoselenadiazole derivatives can vary widely depending on their chemical structure and the solvent they are in. It can range from nearly non-emissive (quantum yield < 0.01) in quenching solvents to moderately or even highly emissive (quantum yield > 0.6) in nonpolar environments. For instance, some fluorenyl-substituted benzoselenadiazoles have been reported to have quantum yields as high as 0.67.[2]

Troubleshooting Guides

Issue: My benzoselenadiazole derivative has a significantly lower quantum yield than expected.

This is a common issue that can arise from a variety of factors, ranging from the experimental setup to the intrinsic properties of the molecule. The following guide will walk you through a systematic approach to identify and resolve the cause of low quantum yield.

Step 1: Verify Experimental Conditions and Purity

Q: Could my experimental setup or sample purity be the cause of the low quantum yield?

A: Yes, several experimental parameters can lead to an artificially low measured quantum yield.

  • Potential Cause 1: Impurities in the sample.

    • Troubleshooting: Ensure your compound is of high purity. Residual solvents, starting materials, or byproducts from the synthesis can act as quenchers. Purify your sample meticulously, for example, by column chromatography or recrystallization, and confirm its purity using techniques like NMR and mass spectrometry.

  • Potential Cause 2: Inner filter effects.

    • Troubleshooting: If your sample solution is too concentrated, it can reabsorb the emitted fluorescence, leading to a lower measured quantum yield. For quantum yield measurements, the absorbance of the solution at the excitation wavelength should generally be kept below 0.1 in a 1 cm path length cuvette. Prepare a dilution series to ensure you are in a linear range of absorbance vs. fluorescence intensity.

  • Potential Cause 3: Incorrect instrument settings.

    • Troubleshooting: Ensure that the excitation and emission wavelengths are set correctly for your fluorophore. Check that the detector is not saturated, as this will lead to non-linear responses and an inaccurate reading. If the signal is too low, you can try increasing the integration time or the slit widths, but be aware that increasing slit widths can reduce spectral resolution.

Step 2: Investigate Environmental Factors

Q: I've confirmed my sample is pure and my experimental setup is correct, but the quantum yield is still low. What should I investigate next?

A: The local environment of the fluorophore plays a crucial role in its photophysical properties.

  • Potential Cause 1: Solvent-induced quenching.

    • Troubleshooting: As mentioned in the FAQs, benzoselenadiazoles are often sensitive to solvent polarity. If you are using a polar solvent, especially a protic one, this is a likely cause of quenching. Perform a solvent study by measuring the quantum yield in a range of solvents with varying polarity (e.g., hexane, toluene, THF, dichloromethane, acetonitrile, ethanol, water). This will help you understand the sensitivity of your fluorophore to its environment.

  • Potential Cause 2: Aggregation-Caused Quenching (ACQ).

    • Troubleshooting: Many planar aromatic fluorophores are prone to aggregation in solution, especially in solvents where they are poorly soluble. This aggregation can lead to self-quenching and a significant drop in fluorescence. To test for ACQ, you can perform a concentration-dependent study or a solvent mixture study (e.g., adding a poor solvent like water to a solution in a good solvent like THF) and monitor the changes in the absorption and emission spectra. The formation of aggregates is often indicated by changes in the shape of the absorption spectrum (e.g., broadening or the appearance of new bands) and a decrease in fluorescence intensity.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Quantum Yield Observed purity_check Step 1: Check Purity & Experimental Conditions start->purity_check impurity Impure Sample? purity_check->impurity Purity? env_check Step 2: Investigate Environmental Effects solvent_quenching Solvent Quenching? env_check->solvent_quenching Solvent? intrinsic_props Step 3: Consider Intrinsic Molecular Properties heavy_atom Heavy Atom Effect (Se) intrinsic_props->heavy_atom inner_filter Inner Filter Effect? impurity->inner_filter No purify Purify Compound impurity->purify Yes instrument_settings Incorrect Settings? inner_filter->instrument_settings No dilute Dilute Sample (Abs < 0.1) inner_filter->dilute Yes instrument_settings->env_check No adjust_settings Adjust Instrument Settings instrument_settings->adjust_settings Yes purify->purity_check dilute->purity_check adjust_settings->purity_check acq Aggregation-Caused Quenching (ACQ)? solvent_quenching->acq No solvent_study Perform Solvent Study solvent_quenching->solvent_study Possible acq->intrinsic_props No acq_study Perform ACQ Study acq->acq_study Possible solvent_study->env_check acq_study->env_check molecular_design Consider Molecular Redesign heavy_atom->molecular_design

Caption: A workflow diagram for troubleshooting low quantum yield.

Step 3: Consider Intrinsic Molecular Properties

Q: I have ruled out experimental artifacts and environmental effects. Could the low quantum yield be an inherent property of my molecule?

A: Yes, it is possible that the molecular structure itself predisposes the fluorophore to have a low quantum yield.

  • Potential Cause 1: The Heavy Atom Effect.

    • Explanation: As discussed previously, the presence of selenium inherently provides a pathway for non-radiative decay through intersystem crossing. This is an intrinsic property of the benzoselenadiazole core.

  • Potential Cause 2: Efficient Internal Conversion.

    • Explanation: The molecule may have access to conical intersections or other excited-state geometries that promote rapid, non-radiative decay back to the ground state. This can be influenced by the presence of flexible single bonds that allow for twisting or other conformational changes in the excited state.

  • Potential Cause 3: Unfavorable Donor-Acceptor Character.

    • Explanation: In donor-acceptor-type fluorophores, the strength of the donor and acceptor groups can significantly influence the photophysical properties. A very strong intramolecular charge transfer (ICT) character can sometimes lead to a highly stabilized, non-emissive excited state.

Quantitative Data Summary

The following table summarizes the fluorescence quantum yields (ΦF) of selected benzoselenadiazole derivatives in various solvents. This data illustrates the significant impact of both molecular structure and solvent environment on the emissive properties of these fluorophores.

Fluorophore StructureSolventQuantum Yield (ΦF)Reference
Fluorenyl-Thienyl-Benzoselenadiazole Derivative 1Dichloromethane0.60 - 0.67[2]
Fluorenyl-Thienyl-Benzoselenadiazole Derivative 2Dichloromethane0.27 - 0.28[2]
Fluorenyl-Thienyl-Benzoselenadiazole Derivative 3Dichloromethane0.64 - 0.66[2]
Polymer Dots with 30% BenzoselenadiazoleWater0.44[1]
A Benzoselenadiazole-based DopantNot specifiedup to 0.51[1]

Experimental Protocols

Protocol 1: Synthesis of a 4,7-Di(thiophen-2-yl)benzo[c][1][2][3]selenadiazole

This protocol describes a typical Suzuki or Stille coupling reaction to synthesize a common benzoselenadiazole derivative.

Materials:

  • 4,7-Dibromo-2,1,3-benzoselenadiazole

  • 2-(Tributylstannyl)thiophene or Thiophene-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Anhydrous toluene or DMF

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a Schlenk flask, add 4,7-dibromo-2,1,3-benzoselenadiazole (1 equivalent), the thiophene derivative (2.2 equivalents), and the palladium catalyst (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • If using a boronic acid, add a degassed aqueous solution of a base (e.g., 2M Na2CO3).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir under an inert atmosphere for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a hexane/dichloromethane or hexane/ethyl acetate gradient.

  • Characterize the final product by NMR (1H, 13C) and mass spectrometry.

Protocol 2: Investigating Aggregation-Caused Quenching (ACQ)

This protocol uses UV-Vis and fluorescence spectroscopy to determine if a fluorophore is subject to ACQ.

Materials:

  • Stock solution of the benzoselenadiazole fluorophore in a "good" solvent (e.g., THF or Dichloromethane) at a concentration of ~10-4 M.

  • A "poor" solvent in which the fluorophore is sparingly soluble (e.g., water or hexane).

  • UV-Vis spectrophotometer and a spectrofluorometer.

  • Cuvettes for absorbance and fluorescence measurements.

Procedure:

  • Prepare a series of solutions with varying fractions of the poor solvent. For example, in 10 different vials, prepare solutions with 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90% water in THF, while keeping the total concentration of the fluorophore constant (e.g., 10-5 M).

  • Allow the solutions to equilibrate for a few minutes.

  • For each solution, record the UV-Vis absorption spectrum. Note any changes in the shape of the spectrum, such as broadening of peaks or the appearance of new, red- or blue-shifted bands, which can indicate aggregate formation.

  • For each solution, record the fluorescence emission spectrum, using the same excitation wavelength for all samples.

  • Plot the maximum fluorescence intensity versus the percentage of the poor solvent. A significant decrease in fluorescence intensity with an increasing fraction of the poor solvent is a strong indicator of ACQ.

Protocol 3: Measuring Fluorescence Quantum Yield (Comparative Method)

This protocol describes the most common method for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

  • A fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol).

  • The benzoselenadiazole sample of unknown quantum yield.

  • Spectroscopic grade solvent in which both the standard and the sample are soluble and stable.

  • UV-Vis spectrophotometer and a spectrofluorometer.

  • 1 cm path length cuvettes.

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and the sample in the chosen solvent.

  • Prepare a Dilution Series: From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is between approximately 0.02 and 0.1.

  • Measure Absorbance: For each solution (including a solvent blank), measure the UV-Vis absorption spectrum and record the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence: For each solution, measure the fluorescence emission spectrum using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

  • Plot the Data: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Calculate the Gradients: Perform a linear regression for both sets of data to obtain the gradients (slopes) of the lines. The plot should be linear and pass through the origin.

  • Calculate the Quantum Yield: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)

    Where:

    • ΦF,std is the quantum yield of the standard.

    • Gradsample and Gradstd are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

Experimental Workflow for Quantum Yield Determination

QuantumYieldWorkflow start Start: Quantum Yield Measurement prep_solutions Prepare Dilution Series (Sample & Standard) start->prep_solutions measure_abs Measure Absorbance at λex (Abs < 0.1) prep_solutions->measure_abs measure_fluor Measure Fluorescence Emission (at λex) measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate plot_data Plot Integrated Intensity vs. Absorbance integrate->plot_data calculate_grad Calculate Gradients (Slopes) plot_data->calculate_grad calculate_qy Calculate Quantum Yield using Comparative Formula calculate_grad->calculate_qy end End: Quantum Yield Determined calculate_qy->end

Caption: Workflow for the comparative method of quantum yield determination.

Understanding the Mechanisms

The quantum yield of a fluorophore is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways. The following diagram illustrates the key factors that can influence these pathways in benzoselenadiazole fluorophores.

QuantumYieldFactors qy Quantum Yield (ΦF) decrease_qy Factors that Decrease ΦF qy->decrease_qy increase_qy Factors that Increase ΦF increase_qy->qy rigid_structure Rigid Molecular Structure rigid_structure->increase_qy nonpolar_solvent Nonpolar Solvent nonpolar_solvent->increase_qy heavy_atom Heavy Atom Effect (Se) heavy_atom->decrease_qy polar_solvent Polar/Protic Solvent polar_solvent->decrease_qy aggregation Aggregation (ACQ) aggregation->decrease_qy molecular_vibrations Molecular Vibrations/ Rotations molecular_vibrations->decrease_qy

Caption: Factors influencing the quantum yield of benzoselenadiazole fluorophores.

References

Preventing degradation of 5-Bromobenzo[c]selenadiazole during polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 5-Bromobenzo[c]selenadiazole. The information is designed to help overcome common challenges and prevent the degradation of the monomer during polymerization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of 5-Bromobenzo[c]selenadiazole and related monomers.

Issue 1: Low Polymer Yield and/or Low Molecular Weight

Question: My polymerization of 5-Bromobenzo[c]selenadiazole is resulting in a low yield and/or low molecular weight polymer. What are the potential causes and how can I troubleshoot this?

Answer:

Low polymer yield and low molecular weight are common issues in cross-coupling polymerizations. Several factors related to monomer stability and reaction conditions can contribute to this problem.

Potential Causes & Solutions:

  • Monomer Impurity: Impurities in the 5-Bromobenzo[c]selenadiazole or the comonomer can act as chain terminators.

    • Solution: Ensure all monomers are purified immediately before use, for example, by recrystallization or sublimation.

  • Suboptimal Reaction Temperature: High temperatures can lead to the degradation of the benzoselenadiazole ring or side reactions, while low temperatures may result in incomplete reactions.

    • Solution: Optimize the reaction temperature. Start with milder conditions (e.g., 80-90 °C) and incrementally increase if the reaction is too slow. Monitor the reaction progress by GPC to track molecular weight build-up.

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial for efficient polymerization.

    • Solution: Screen different catalyst/ligand systems. For Suzuki polymerization, Pd(PPh₃)₄ and Pd₂(dba)₃ with phosphine ligands like P(o-tol)₃ are commonly used. For Stille polymerization, Pd(PPh₃)₄ is a standard choice.

  • Poor Monomer Solubility: As the polymer chain grows, its solubility may decrease, leading to precipitation and termination of chain growth.

    • Solution: Choose a solvent system that maintains the solubility of the growing polymer chain. High-boiling point aromatic solvents like toluene, xylene, or chlorobenzene are often effective. The incorporation of solubilizing side chains on the comonomer can also significantly improve solubility.[1]

  • Side Reactions: Unwanted side reactions can consume monomers or cap the growing polymer chains.

    • Solution: See the FAQ section below for details on common side reactions like protodeboronation (in Suzuki polymerization) and homocoupling.

Issue 2: Polymer Discoloration or Insoluble Material Formation

Question: The resulting polymer from my reaction is dark, discolored, or contains insoluble particles, suggesting degradation. What is happening and how can I prevent it?

Answer:

Discoloration and the formation of insoluble materials are often signs of monomer or polymer degradation. The benzoselenadiazole moiety can be sensitive to certain conditions.

Potential Causes & Solutions:

  • Thermal Degradation: The benzoselenadiazole ring may degrade at elevated temperatures, especially in the presence of oxygen or other reactive species. While poly(1,3,4-oxadiazole)s, a related heterocyclic system, show good thermal stability, the specific stability of poly(benzoselenadiazole)s can vary.

    • Solution: Conduct the polymerization under a strictly inert atmosphere (e.g., argon or nitrogen). Use degassed solvents. As mentioned previously, optimize for the lowest effective reaction temperature.

  • Oxidative Degradation: The selenadiazole ring can be susceptible to oxidation.

    • Solution: In addition to maintaining an inert atmosphere, consider adding antioxidants to the reaction mixture, although this should be tested on a small scale first to ensure no interference with the catalysis.

  • Palladium Black Formation: The palladium catalyst can precipitate as palladium black, which is inactive and can contaminate the polymer.

    • Solution: Ensure proper ligand selection and stoichiometry to stabilize the palladium catalyst in its active form. The use of robust ligands can prevent catalyst agglomeration.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Suzuki polymerization of 5-Bromobenzo[c]selenadiazole and how can I minimize them?

A1: The most common side reaction in Suzuki polymerization is protodeboronation of the boronic acid or boronate ester comonomer. This involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively terminating the polymer chain.

Mitigation Strategies:

  • Choice of Base: Use a milder base (e.g., K₂CO₃, CsF) and ensure it is anhydrous. Stronger bases can accelerate protodeboronation.

  • Reaction Temperature: Lowering the reaction temperature can reduce the rate of protodeboronation.

  • Monomer Stoichiometry: A slight excess of the boronic acid/ester monomer can sometimes compensate for some loss due to this side reaction.

  • Slow Addition: In some cases, slow addition of the base or the boronic acid monomer can help to maintain a low instantaneous concentration, disfavoring the side reaction.

Q2: What are the common side reactions in the Stille polymerization of 5-Bromobenzo[c]selenadiazole?

A2: In Stille polymerization, the primary side reaction to be aware of is the homocoupling of the organostannane comonomer. This leads to the formation of dimers of the stannylated monomer, which can disrupt the stoichiometry and limit the molecular weight of the polymer.

Mitigation Strategies:

  • Catalyst Choice: The choice of palladium catalyst and ligands can influence the extent of homocoupling.

  • Purity of Reagents: Ensure the organostannane is free of impurities that might promote homocoupling.

  • Reaction Conditions: Running the reaction under dilute conditions can sometimes disfavor the bimolecular homocoupling reaction.

Q3: How does the choice of comonomer affect the stability and properties of the resulting polymer?

A3: The comonomer plays a critical role. For instance, copolymerization of benzoselenadiazole derivatives with fluorene units is common. The fluorene unit can enhance the solubility and modify the optoelectronic properties of the resulting polymer. The choice of alkyl side chains on the fluorene comonomer is particularly important for solubility. Longer or branched alkyl chains generally lead to better solubility in common organic solvents, which is crucial for achieving high molecular weight and for the processability of the final material.

Data Presentation

The following table summarizes typical conditions and outcomes for the Suzuki polymerization of a brominated benzothiadiazole (a close analog of benzoselenadiazole) with a fluorene-based comonomer. This data is illustrative and can serve as a starting point for optimizing the polymerization of 5-Bromobenzo[c]selenadiazole.

Catalyst SystemBaseSolventTemperature (°C)Polymer Yield (%)Molecular Weight (Mn, kDa)Polydispersity Index (PDI)
Pd(PPh₃)₄K₂CO₃Toluene9075152.1
Pd₂(dba)₃ / P(o-tol)₃K₂CO₃Toluene9085251.8
Pd₂(dba)₃ / P(o-tol)₃CsFToluene11092351.6
Pd(PPh₃)₄K₂CO₃Xylene12088301.9

Note: This data is representative for analogous systems and actual results with 5-Bromobenzo[c]selenadiazole may vary.

Experimental Protocols

Representative Protocol for Suzuki Polymerization of 5-Bromobenzo[c]selenadiazole with a Diboronate Ester Comonomer (e.g., 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene):

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Degas all solvents by bubbling with argon or nitrogen for at least 30 minutes.

    • Purify 5-Bromobenzo[c]selenadiazole and the diboronate ester comonomer by recrystallization or sublimation.

  • Reaction Setup:

    • In a Schlenk flask, combine 5-Bromobenzo[c]selenadiazole (1.0 mmol), the diboronate ester comonomer (1.0 mmol), and the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and ligand (e.g., P(o-tol)₃, 0.08 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed toluene (10 mL) via syringe.

    • Add an aqueous solution of the base (e.g., 2M K₂CO₃, 2 mL), also degassed.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

    • Monitor the reaction progress by taking small aliquots at different time points and analyzing by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

    • The reaction is typically run for 24-48 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a stirring solution of methanol (200 mL) to precipitate the polymer.

    • Filter the polymer and wash with methanol and acetone to remove oligomers and catalyst residues.

    • Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove low molecular weight fractions.

    • Finally, extract the polymer with a good solvent (e.g., chloroform or chlorobenzene) and precipitate it again into methanol.

    • Dry the final polymer under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_purification Purification prep_reagents Purify Monomers & Degas Solvents setup Combine Monomers & Catalyst under Inert Atmosphere prep_reagents->setup prep_glassware Dry Glassware prep_glassware->setup add_solvent_base Add Degassed Solvent & Base setup->add_solvent_base heating Heat with Vigorous Stirring add_solvent_base->heating monitoring Monitor by GPC heating->monitoring monitoring->heating Continue reaction precipitation Precipitate in Methanol monitoring->precipitation Reaction complete washing Wash with Solvents precipitation->washing soxhlet Soxhlet Extraction washing->soxhlet final_precipitation Final Precipitation & Drying soxhlet->final_precipitation

Caption: Experimental workflow for Suzuki polymerization.

troubleshooting_logic cluster_low_yield Low Yield / Low Molecular Weight cluster_degradation Degradation (Discoloration/Insolubles) start Polymerization Issue Observed check_purity Check Monomer Purity start->check_purity inert_atmosphere Ensure Inert Atmosphere start->inert_atmosphere optimize_temp Optimize Temperature check_purity->optimize_temp screen_catalyst Screen Catalyst/Ligand optimize_temp->screen_catalyst check_solubility Improve Solubility screen_catalyst->check_solubility lower_temp Lower Reaction Temperature inert_atmosphere->lower_temp stabilize_catalyst Stabilize Catalyst lower_temp->stabilize_catalyst

Caption: Troubleshooting logic for polymerization issues.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromobenzo[c]selenadiazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the cross-coupling of 5-Bromobenzo[c]selenadiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions used for the functionalization of 5-Bromobenzo[c]selenadiazole?

A1: The most common palladium-catalyzed cross-coupling reactions for functionalizing aryl halides like 5-Bromobenzo[c]selenadiazole are the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. The choice of reaction often depends on the desired coupling partner (boronic acids/esters, organostannanes, alkenes, or terminal alkynes, respectively) and the functional group tolerance required.

Q2: 5-Bromobenzo[c]selenadiazole is an electron-deficient heterocycle. How does this affect catalyst selection?

A2: The electron-deficient nature of the 5-Bromobenzo[c]selenadiazole ring generally facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle for cross-coupling reactions.[1] This can be advantageous. However, the resulting palladium intermediate may be more susceptible to side reactions. Therefore, the selection of appropriate ligands to stabilize the catalyst and promote reductive elimination is crucial. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), are often effective.[2]

Q3: I am observing low to no product formation in my Suzuki coupling. What are the likely causes?

A3: Low yields in Suzuki couplings of electron-deficient substrates can stem from several factors. Common issues include inactive catalyst, improper base selection, solvent effects, and boronic acid decomposition. Ensure your palladium catalyst is active; older Pd(OAc)₂ can be less effective.[3] The choice of base is critical; weaker bases like Na₂CO₃ or K₂CO₃ are often used, but stronger bases like Cs₂CO₃ or K₃PO₄ may be necessary.[4][5] The solvent system, typically a mixture of an organic solvent (like dioxane, THF, or DMF) and water, needs to be optimized.[4][6] Finally, boronic acids can degrade, especially under prolonged heating, so using fresh, high-purity reagents is recommended.

Q4: Are there any specific safety considerations when working with organostannanes in Stille couplings?

A4: Yes, organotin compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Care should be taken to avoid inhalation, ingestion, or skin contact. All waste containing organotin residues must be disposed of according to institutional and environmental safety regulations.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Conversion Inactive Catalyst- Use a fresh batch of palladium precatalyst. - Consider using a more active precatalyst like a palladacycle or a G3/G4 Buchwald precatalyst.
Inappropriate Base- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The strength and solubility of the base are critical. - Ensure the base is finely powdered for better reactivity.
Poor Solvent System- Optimize the ratio of organic solvent to water. - Try alternative solvents like 2-MeTHF or DMF.[7]
Boronic Acid Decomposition- Use fresh, high-purity boronic acid or its pinacol ester. - Add the boronic acid later in the reaction sequence if prolonged heating is required.
Homocoupling of Boronic Acid Presence of Oxygen- Thoroughly degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).[8] - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Protodebromination of Starting Material Presence of Protic Impurities- Use anhydrous solvents and reagents. - Ensure the base is not excessively hydrated.
Difficulty in Product Purification Co-elution with Boronic Acid Byproducts- Use an acidic or basic wash during workup to remove boronic acid residues. - Consider using boronic acid pinacol esters, as their byproducts are often easier to separate.
Stille Coupling
Issue Potential Cause Troubleshooting Steps
Sluggish Reaction Low Catalyst Activity- Increase catalyst loading. - Add a copper(I) co-catalyst (e.g., CuI) to accelerate transmetalation.
Inefficient Transmetalation- Additives like CsF or TBAF can activate the organostannane. - Use a more polar aprotic solvent like DMF or NMP.
Formation of Side Products Homocoupling of the Organostannane- Ensure the reaction is strictly anaerobic. - Lower the reaction temperature if possible.
Destannylation of the Product- Monitor the reaction closely and stop it once the starting material is consumed. - Use a milder base if applicable.
Residual Tin in the Product Incomplete Removal of Tin Byproducts- Employ a fluoride wash (e.g., aqueous KF solution) during workup to precipitate tin salts. - Multiple chromatographic purifications may be necessary.
Heck Coupling
Issue Potential Cause Troubleshooting Steps
Low Yield Suboptimal Base- Screen both organic (e.g., Et₃N, DIPEA) and inorganic (e.g., K₂CO₃, NaOAc) bases. The choice of base can significantly impact the yield.[9][10]
Inappropriate Solvent- Polar aprotic solvents like DMF, DMAc, or NMP are generally effective.[9][10] - The addition of a phase-transfer catalyst like TBAB can be beneficial, especially in biphasic systems.[10]
Catalyst Deactivation- Use phosphine-free catalyst systems or robust ligands like N-heterocyclic carbenes (NHCs) that are more resistant to high temperatures.
Poor Regioselectivity Steric or Electronic Effects- The regioselectivity of the Heck reaction is influenced by the electronics of the alkene. For neutral palladium complexes, insertion typically occurs at the less substituted carbon of the double bond.[11]
Double Bond Isomerization Reversible β-Hydride Elimination- Add a silver or thallium salt to promote reductive elimination of HX and minimize isomerization.[11]
Sonogashira Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive Catalyst System- Ensure the palladium and, if used, copper co-catalyst are of high quality. - Consider using a pre-formed palladium-phosphine complex.
Ineffective Base- An amine base like triethylamine or diisopropylethylamine is typically used. Ensure it is dry and of high purity.
Glaser-Hay Homocoupling of Alkyne Presence of Oxygen with Copper Catalyst- Rigorously exclude oxygen from the reaction mixture. - Consider running the reaction under copper-free conditions.[1][12][13][14]
Difficulty with Electron-Rich Aryl Bromides Slow Oxidative Addition- Use more electron-rich and sterically demanding phosphine ligands to accelerate this step.
Copper-Free Conditions Not Working Slower Reaction Rate- Copper-free Sonogashira reactions may require higher temperatures or longer reaction times. - A stronger base may be needed in the absence of a copper co-catalyst.[15]

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ (2)-K₂CO₃DME80284[16]
Pd(PPh₃)₄ (4)-Na₂CO₃Toluene/H₂O1001275Adapted from[17]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001692Adapted from[2]
Pd(OAc)₂ (1)XPhos (2)Cs₂CO₃2-MeTHF801895[7]
Table 2: Reaction Conditions for Heck Coupling of Aryl Bromides with Styrene
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (1)PPh₃ (2)Et₃NDMF1002098Adapted from[18]
PdCl₂(PPh₃)₂ (1)-Na₂CO₃NMP1201285General Conditions
Pd EnCat® 40 (1)-NaOAcDMF1055.5>95[18]
Pd(OAc)₂ (0.5)-K₂CO₃DMA1404088Adapted from[17]
Table 3: Conditions for Sonogashira Coupling of Aryl Bromides with Phenylacetylene
Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHFRT1.5~95Adapted from[19]
Pd₂(dba)₃ (0.5)-Cs₂CO₃DioxaneRT1897Adapted from[14]
Pd(OAc)₂ (1)CuI (2)Et₃NDMF80690General Conditions
Pd(CH₃CN)₂Cl₂ (0.5)-Cs₂CO₃Green SolventRT492Adapted from[20]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This is a general procedure adapted from similar reactions and should be optimized for the specific substrate.

To an oven-dried Schlenk flask is added 5-Bromobenzo[c]selenadiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol). The flask is evacuated and backfilled with argon three times. The palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol) and ligand (if required) are then added. A degassed solvent mixture (e.g., Dioxane/H₂O, 4:1, 10 mL) is added via syringe. The reaction mixture is heated to 80-100 °C and stirred for 2-16 hours, monitoring by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2][16]

Representative Protocol for Stille Coupling

This is a general procedure; caution is required due to the toxicity of organotin reagents.

In a flame-dried Schlenk tube under an argon atmosphere, 5-Bromobenzo[c]selenadiazole (1.0 mmol), the organostannane (1.1 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 mmol) are combined. Anhydrous and degassed toluene (10 mL) is added. If required, a co-catalyst like CuI (0.08 mmol) is added. The mixture is heated to 90-110 °C for 12-24 hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the solvent is removed in vacuo. The residue can be treated with a saturated aqueous solution of KF to precipitate tin byproducts, which are then removed by filtration through celite. The filtrate is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.[20]

Representative Protocol for Heck Reaction

This is a general procedure that may require optimization.

A vial is charged with 5-Bromobenzo[c]selenadiazole (0.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.007 mmol, 1.4 mol%), and a base (e.g., K₂CO₃, 1.0 mmol). DMF (1 mL) is added, followed by the alkene (e.g., styrene or an acrylate, 0.5 mmol). The vial is sealed and the reaction is stirred at 100-130 °C for 5-20 hours. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[2][18]

Representative Protocol for Sonogashira Coupling (Copper-Free)

This protocol is adapted for copper-free conditions.

To a Schlenk flask containing 5-Bromobenzo[c]selenadiazole (0.5 mmol) and a palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%) is added an anhydrous solvent such as DMSO (2.5 mL) under an argon atmosphere. A strong, non-nucleophilic base (e.g., TMP, 1.0 mmol) and the terminal alkyne (0.8 mmol) are then added. The reaction is stirred at room temperature or slightly elevated temperature (e.g., 60 °C) for 1-18 hours until completion as monitored by TLC. The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Visualizations

Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents 5-Bromobenzo[c]selenadiazole Coupling Partner Base Assembly Combine Reagents & Catalyst System in Solvent Reagents->Assembly Catalyst System Palladium Precatalyst Ligand (optional) Co-catalyst (optional) Catalyst System->Assembly Solvent Degassed Solvent(s) Solvent->Assembly InertAtmo Establish Inert Atmosphere (Ar or N2) Assembly->InertAtmo Heating Heat to Optimized Temp. InertAtmo->Heating Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quench Quench Reaction (e.g., with H2O) Monitoring->Quench Upon Completion Extraction Extract with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Figure 1. General experimental workflow for cross-coupling reactions.

Catalyst_Selection Start Select Coupling Partner Boronic Acid Boronic Acid / Ester Start->Boronic Acid C(sp2)-C(sp2) Organostannane Organostannane Start->Organostannane C(sp2)-C(sp2) Alkene Alkene Start->Alkene C(sp2)-C(sp2, vinyl) Alkyne Terminal Alkyne Start->Alkyne C(sp2)-C(sp) Suzuki Suzuki-Miyaura Coupling Boronic Acid->Suzuki Stille Stille Coupling Organostannane->Stille Heck Heck Reaction Alkene->Heck Sonogashira Sonogashira Coupling Alkyne->Sonogashira Catalyst Choose Catalyst System Suzuki->Catalyst Stille->Catalyst Heck->Catalyst Sonogashira->Catalyst Pd_Phosphine Pd(0) or Pd(II) with Phosphine Ligands (e.g., Buchwald, Fu type) Catalyst->Pd_Phosphine Pd_NHC Pd-NHC Complexes Catalyst->Pd_NHC Phosphine_Free Phosphine-Free Pd Catalysts Catalyst->Phosphine_Free

Figure 2. Decision tree for catalyst selection based on coupling partner.

Signaling_Pathway Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)-X(L2) OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Intermediate Ar-Pd(II)-R(L2) Transmetalation->Pd(II)Intermediate RedElim Reductive Elimination Pd(II)Intermediate->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-R RedElim->Product ArX 5-Bromobenzo[c]selenadiazole ArX->OxAdd Nu R-M (M = B, Sn, etc.) Nu->Transmetalation Base Base Base->Transmetalation

Figure 3. Generalized catalytic cycle for cross-coupling reactions.

References

Validation & Comparative

Comparative Analysis of the X-ray Crystal Structures of Benzo[c]selenadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Substituted Benzo[c]selenadiazole Crystal Structures

This guide provides a comparative analysis of the X-ray crystal structures of various substituted benzo[c]selenadiazole derivatives. While the specific crystal structure of 5-Bromobenzo[c]selenadiazole was not available in the reviewed literature, this guide presents a detailed comparison with other relevant derivatives, offering insights into the structural effects of different substituents on the benzoselenadiazole core. The data and protocols presented are compiled from published crystallographic studies.

Data Presentation: Crystallographic Parameters

The following table summarizes key crystallographic data for two representative benzo[c]selenadiazole derivatives, providing a basis for structural comparison.

Parameter4-nitrobenzo[c][1][2][3]selenadiazole[4]4-fluorobenzo[c][1][2][3]selenadiazol-1-ium chloride[5]
Chemical Formula C₆H₃N₃O₂SeC₆H₄FN₂Se⁺ · Cl⁻
Molecular Weight 228.07237.53
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 7.1248(10)7.0680(7)
b (Å) 9.8114(2)7.6770(8)
c (Å) 10.5624(7)9.9977(10)
α (°) 9090
β (°) 72.726(5)86.049(1)
γ (°) 9090
Volume (ų) 612.62(5)500.10(9)
Z 22

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of these derivatives are crucial for reproducibility and for understanding the structure-property relationships.

Synthesis and Crystallization of 4-nitrobenzo[c][1][2][3]selenadiazole[4]

3-Nitrobenzene-1,2-diamine (10 mmol) and selenium dioxide (10 mmol) were dissolved in 25 ml of dichloromethane. The mixture was stirred for 1 hour at ambient temperature and then refluxed for 1 hour. After cooling to room temperature, the solvent was evaporated under reduced pressure. Crystals suitable for X-ray analysis were obtained by slow evaporation of a methanol solution.

Synthesis and Crystallization of 4-fluorobenzo[c][1][2][3]selenadiazol-1-ium chloride[5]

3-Fluorobenzene-1,2-diamine (10 mmol) and selenium dioxide (10 mmol) were dissolved in 25 ml of dichloromethane and stirred for 1 hour at room temperature, followed by 1 hour of reflux. The solvent was removed under reduced pressure. The resulting product was dissolved in a water-acetone mixture (1:3 v/v), and the pH was adjusted to 2 with HCl. Slow evaporation of this solution yielded crystals suitable for single-crystal X-ray analysis.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and X-ray crystallographic analysis of benzo[c]selenadiazole derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallographic Analysis Reactants Substituted o-phenylenediamine + Selenium Dioxide Reaction Reaction in Dichloromethane (Stirring and Reflux) Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Dissolution Dissolution in Appropriate Solvent Crude_Product->Dissolution Slow_Evaporation Slow Evaporation Dissolution->Slow_Evaporation Crystals Single Crystals Slow_Evaporation->Crystals Data_Collection X-ray Data Collection Crystals->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Structural_Data Crystallographic Data Structure_Solution->Structural_Data

A generalized workflow for the synthesis and X-ray analysis.

This guide highlights the available crystallographic data for substituted benzo[c]selenadiazole derivatives, providing a framework for comparison and further research. The detailed experimental protocols offer a starting point for the synthesis and crystallization of new derivatives, while the workflow diagram provides a clear overview of the process. Researchers can use this information to understand how different functional groups influence the solid-state packing and intermolecular interactions of these important heterocyclic compounds.

References

A Comparative Analysis of 5-Bromobenzo[c]selenadiazole and its Thiadiazole Analog for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the characteristics and performance of 5-Bromobenzo[c]selenadiazole and its sulfur-containing counterpart, 5-Bromobenzo[c]thiadiazole.

This guide provides a comparative overview of 5-Bromobenzo[c][1][2][3]selenadiazole and 5-Bromobenzo[c][1][2][3]thiadiazole, two heterocyclic compounds of interest in materials science and medicinal chemistry. While direct side-by-side experimental data for these specific 5-bromo derivatives is limited in publicly available literature, this comparison synthesizes information from studies on closely related analogs and theoretical principles to offer valuable insights for researchers.

Physicochemical Properties

The replacement of sulfur with selenium, a heavier chalcogen, is known to influence the electronic and photophysical properties of the benzodiazole scaffold. This "heavy atom effect" can lead to a smaller HOMO-LUMO gap, resulting in a red-shift in absorption and emission spectra. Benzoselenadiazole derivatives generally exhibit enhanced power conversion efficiencies in photovoltaic applications compared to their benzothiadiazole counterparts.

Property5-Bromobenzo[c][1][2][3]selenadiazole5-Bromobenzo[c][1][2][3]thiadiazole
Molecular Formula C₆H₃BrN₂SeC₆H₃BrN₂S
CAS Number 1753-19-11753-75-9
Molecular Weight 261.97 g/mol 215.08 g/mol
Appearance (Not specified)(Not specified)
Solubility (Not specified)(Not specified)

Synthesis and Reactivity

Both compounds can be synthesized from the common precursor, 4-bromobenzene-1,2-diamine. The thiadiazole analog is typically formed through a reaction with thionyl chloride, while the selenadiazole can be synthesized by reacting the diamine with selenium dioxide. An alternative route to the selenadiazole involves the direct conversion of the thiadiazole analog using selenium dioxide.

These brominated derivatives are valuable intermediates for further functionalization through cross-coupling reactions such as Suzuki and Stille couplings, allowing for the introduction of various substituents to modulate their properties.

Experimental Protocols

Synthesis of 4-Bromobenzene-1,2-diamine (Precursor)

A common method for the synthesis of 4-bromobenzene-1,2-diamine is the reduction of 4-bromo-2-nitroaniline.[2]

Materials:

  • 4-Bromo-2-nitroaniline

  • Stannous chloride (SnCl₂)

  • Anhydrous ethanol

  • 2 N Sodium hydroxide solution

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-bromo-2-nitroaniline in anhydrous ethanol.

  • Add stannous chloride to the solution.

  • Heat the reaction mixture to reflux and monitor for completion.

  • Remove the ethanol by rotary evaporation.

  • Alkalize the residue to pH 11 with 2 N sodium hydroxide solution.

  • Extract the product with ether.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

Synthesis of 5-Bromobenzo[c][1][2][3]thiadiazole

Materials:

  • 4-Bromobenzene-1,2-diamine

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., toluene)

Procedure:

  • Dissolve 4-bromobenzene-1,2-diamine in an inert solvent.

  • Slowly add thionyl chloride to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor for completion.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of 5-Bromobenzo[c][1][2][3]selenadiazole

Method 1: From 4-Bromobenzene-1,2-diamine

Materials:

  • 4-Bromobenzene-1,2-diamine

  • Selenium dioxide (SeO₂)

  • Solvent (e.g., ethanol or dioxane)

Procedure:

  • Dissolve 4-bromobenzene-1,2-diamine in a suitable solvent.

  • Add selenium dioxide to the solution.

  • Heat the reaction mixture to reflux and monitor for completion.

  • Cool the reaction mixture and remove any precipitated selenium by filtration.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: From 5-Bromobenzo[c][1][2][3]thiadiazole

A convenient synthesis of fused 1,2,5-selenadiazoles from the corresponding 1,2,5-thiadiazoles using selenium dioxide has been developed.

Materials:

  • 5-Bromobenzo[c][1][2][3]thiadiazole

  • Selenium dioxide (SeO₂)

  • Solvent (e.g., acetic acid)

Procedure:

  • Dissolve 5-Bromobenzo[c][1][2][3]thiadiazole in the chosen solvent.

  • Add selenium dioxide to the solution.

  • Heat the reaction mixture and monitor for the disappearance of the starting material.

  • Work up the reaction mixture to isolate the crude product.

  • Purify the product by appropriate methods.

Photophysical and Electrochemical Properties

While specific data for the 5-bromo derivatives is scarce, the general trends observed in related compounds suggest that 5-bromobenzo[c]selenadiazole would exhibit a red-shifted absorption and emission compared to its thiadiazole analog. The electrochemical properties are also expected to differ, with the selenadiazole derivative likely having a lower oxidation potential.

Biological Activity

Benzothiadiazole and benzoselenadiazole derivatives have been investigated for various biological activities, including anticancer properties.[3][4][5][6][7] Some 1,2,5-selenadiazole derivatives have been identified as microtubule targeting agents, leading to cell cycle arrest and apoptosis. Other derivatives of both thiadiazoles and selenadiazoles have been explored as Glyoxalase-I inhibitors, a potential target for anticancer drug design. However, the specific biological activities and mechanisms of action for 5-Bromobenzo[c]selenadiazole and its thiadiazole analog have not been extensively reported.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_thiadiazole Thiadiazole Synthesis cluster_selenadiazole Selenadiazole Synthesis 4-Bromo-2-nitroaniline 4-Bromo-2-nitroaniline 4-Bromobenzene-1,2-diamine 4-Bromobenzene-1,2-diamine 4-Bromo-2-nitroaniline->4-Bromobenzene-1,2-diamine Reduction (e.g., SnCl2/EtOH) Thiadiazole 5-Bromobenzo[c][1,2,5]thiadiazole 4-Bromobenzene-1,2-diamine->Thiadiazole SOCl2 Selenadiazole 5-Bromobenzo[c][1,2,5]selenadiazole 4-Bromobenzene-1,2-diamine->Selenadiazole SeO2 Thiadiazole->Selenadiazole SeO2

Caption: Synthetic pathways to 5-Bromobenzo[c]selenadiazole and its thiadiazole analog.

Experimental_Analysis_Workflow cluster_compounds Target Compounds cluster_analysis Comparative Analysis Thiadiazole 5-Bromobenzo[c][1,2,5]thiadiazole Photophysical Photophysical Properties (UV-Vis, Fluorescence) Thiadiazole->Photophysical Electrochemical Electrochemical Properties (Cyclic Voltammetry) Thiadiazole->Electrochemical Biological Biological Activity (e.g., Anticancer Assays) Thiadiazole->Biological Selenadiazole This compound Selenadiazole->Photophysical Selenadiazole->Electrochemical Selenadiazole->Biological

Caption: Workflow for the comparative experimental analysis of the two compounds.

Conclusion

5-Bromobenzo[c]selenadiazole and its thiadiazole analog are promising building blocks for the development of novel materials and potential therapeutic agents. The substitution of sulfur with selenium is expected to significantly impact their photophysical and electrochemical properties, offering opportunities for fine-tuning these characteristics for specific applications. While direct comparative experimental data is currently lacking, this guide provides a framework based on the known chemistry and properties of related compounds. Further research involving the direct, side-by-side synthesis and characterization of these two molecules is warranted to fully elucidate their comparative performance and unlock their potential in various scientific and industrial fields.

References

Unlocking Efficiency in Organic Solar Cells: A Comparative Guide to Benzo[c]selenadiazole-Based Acceptors

Author: BenchChem Technical Support Team. Date: November 2025

The integration of 5-Bromobenzo[c]selenadiazole and its derivatives as electron-accepting units in non-fullerene acceptors (NFAs) has paved the way for significant advancements in the power conversion efficiency (PCE) of organic photovoltaics (OPVs). This guide provides a comprehensive comparison of the performance of benzo[c]selenadiazole (BSe)-based acceptors against other prominent acceptor classes, supported by experimental data and detailed methodologies.

The unique electronic properties of selenium, when incorporated into the molecular backbone of organic semiconductors, offer distinct advantages. The larger covalent radius and increased polarizability of selenium compared to sulfur can lead to a narrower optical bandgap, enhanced intermolecular interactions, and improved charge carrier mobility.[1] These characteristics are pivotal in boosting the short-circuit current density (Jsc) by enabling more efficient harvesting of near-infrared (NIR) photons.[1]

Performance Benchmark: Benzo[c]selenadiazole Acceptors vs. The Competition

Recent studies have demonstrated the high-performance potential of BSe-based NFAs. For instance, the "Y-series" of small-molecule acceptors, which have propelled OPV efficiencies to new heights, have been successfully modified to include a BSe core. A notable example, Y6-Se-O, when blended with the polymer donor PM6, has achieved a remarkable PCE of 17.5%.[2] This high efficiency is attributed to an optimized morphology with strong crystallinity and favorable phase segregation, leading to efficient charge dissociation and transport.[2]

The strategic design of A₂-D-A₁-D-A₂ type nonfused small molecules with a BSe core has also yielded impressive results. In a comparative study, two such molecules, NC1 and NC2, were synthesized and tested. The NC2-based device, in particular, exhibited a PCE of 14.93% when blended with the donor polymer PBDB-T, outperforming its counterpart, NC1 (12.26%).[3] The superior performance of NC2 was linked to its higher dipole moment and dielectric constant, which facilitate more efficient exciton dissociation.[3]

The tables below summarize the key performance parameters of OPV devices employing BSe-based acceptors in comparison to other notable acceptors.

AcceptorDonorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Y6-Se-O PM60.94--17.5
NC2 PBDB-T~1.0--14.93
NC1 PBDB-T>1.0--12.26
ASe-1 PBDB-TF---12.7
SePTTT-2F PBT1-C--75.912.24

Table 1: Performance of Benzo[c]selenadiazole-based Acceptors in OPVs.

AcceptorDonorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
PC71BM PSeTPTI---6.04
BTP-OC6 PM6-25.08-17.59
Y6 (Ternary)PM6--->18

Table 2: Performance of Other Non-Fullerene and Fullerene Acceptors.

Experimental Protocols

The fabrication and characterization of OPV devices in the cited studies generally follow a standardized procedure. Below is a representative experimental protocol.

Device Fabrication:

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is spin-coated onto the ITO substrate and annealed.

  • Active Layer Deposition: The donor polymer and acceptor molecule are dissolved in a common organic solvent (e.g., chloroform, chlorobenzene) with a specific weight ratio. The solution is then spin-coated onto the HTL in a nitrogen-filled glovebox. The film is subsequently annealed at an optimized temperature to promote favorable morphology.

  • Electron Transport Layer (ETL) and Electrode Deposition: An ETL and a top metal electrode (e.g., aluminum) are deposited via thermal evaporation under high vacuum.

Device Characterization:

  • Current Density-Voltage (J-V) Characteristics: The J-V curves are measured under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator.

  • External Quantum Efficiency (EQE): The EQE spectra are measured to determine the photon-to-electron conversion efficiency at different wavelengths.

  • Morphology Characterization: Techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) are used to investigate the surface and bulk morphology of the active layer.

experimental_workflow cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_char Device Characterization sub_clean ITO Substrate Cleaning htl HTL Spin-Coating (PEDOT:PSS) sub_clean->htl active Active Layer Spin-Coating (Donor:Acceptor Blend) htl->active etl_electrode ETL & Electrode Evaporation active->etl_electrode jv J-V Measurement (AM 1.5G) etl_electrode->jv Completed Device eqe EQE Measurement jv->eqe morphology Morphology Analysis (AFM, TEM) jv->morphology

A generalized workflow for the fabrication and characterization of organic photovoltaic devices.

Structure-Property Relationships

The molecular engineering of BSe-based acceptors plays a crucial role in their performance. For instance, the introduction of alkoxy side chains on the thiophene moieties of a Y-series acceptor with a BSe core (Y6-Se-O) was shown to up-shift the Lowest Unoccupied Molecular Orbital (LUMO) level, leading to a higher open-circuit voltage (Voc) of 0.94 V.[2] This highlights the tunability of the optoelectronic properties through targeted chemical modifications.

structure_property cluster_structure Molecular Structure cluster_properties Optoelectronic Properties cluster_performance Device Performance bse_core Benzo[c]selenadiazole Core energy_levels Energy Levels (HOMO/LUMO) bse_core->energy_levels mobility Charge Carrier Mobility bse_core->mobility side_chains Side-Chain Engineering side_chains->energy_levels morphology Film Morphology side_chains->morphology voc Voc energy_levels->voc jsc Jsc morphology->jsc ff FF morphology->ff mobility->jsc pce PCE voc->pce jsc->pce ff->pce

The relationship between molecular structure, properties, and OPV device performance.

References

A Comparative Guide to the Photophysical Properties of Benzoselenadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of fluorescent probes is continually evolving, with researchers seeking scaffolds that offer superior photophysical properties for increasingly demanding applications in bioimaging and sensing. Among the various classes of fluorophores, 2,1,3-benzoselenadiazole (BSD) derivatives have emerged as a promising alternative to their well-established sulfur-containing counterparts, 2,1,3-benzothiadiazoles (BTDs). This guide provides a comprehensive comparison of the photophysical properties of benzoselenadiazoles, supported by experimental data, to aid in the selection and design of next-generation fluorescent probes.

Unveiling the Photophysical Landscape: Benzoselenadiazoles vs. Benzothiadiazoles

The substitution of the sulfur atom in the benzothiadiazole core with a heavier selenium atom imparts distinct changes to the molecule's electronic and photophysical properties. This "heavy atom effect" is a key factor governing the performance of benzoselenadiazole-based fluorophores.

Generally, compared to their BTD analogs, BSD derivatives exhibit a bathochromic shift (a shift to longer wavelengths) in both their absorption and emission spectra. This can be attributed to the lower electronegativity and larger atomic size of selenium, which leads to a smaller highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) energy gap. This red-shift is highly desirable for applications in biological imaging, as it allows for deeper tissue penetration and minimizes photodamage to living specimens.

However, the heavy atom effect in BSDs can also lead to enhanced intersystem crossing (ISC) from the excited singlet state to the triplet state. This process can result in a decrease in fluorescence quantum yield (ΦF), as the triplet state often deactivates through non-radiative pathways. Despite this, many BSD derivatives maintain moderate to high quantum yields, making them suitable for a range of fluorescence-based applications.[1]

Furthermore, the increased polarizability of the selenium atom can enhance intramolecular charge transfer (ICT) characteristics, often leading to larger Stokes shifts. A large Stokes shift, the separation between the absorption and emission maxima, is advantageous as it minimizes self-quenching and improves the signal-to-noise ratio in fluorescence measurements.

Quantitative Comparison of Photophysical Properties

The following table summarizes key photophysical parameters for a selection of benzoselenadiazole derivatives and their corresponding benzothiadiazole analogs, providing a quantitative basis for comparison. The data has been compiled from various research articles to illustrate the general trends discussed above.

CompoundSolventλabs (nm)λem (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Quantum Yield (ΦF)Fluorescence Lifetime (τ) (ns)Stokes Shift (nm)Reference
Benzothiadiazole Derivatives
BTD-T1Dichloromethane439547--2.1108[2]
BTD-T2Dichloromethane462586--2.2124[2]
LD-BTD1Toluene48159017,0000.85-109
4-Amino-BTDDichloromethane4365457,2000.23-109[3]
Benzoselenadiazole Derivatives
BSeD-T1Dichloromethane448573--1.6125[2]
BSeD-T2Dichloromethane473611--1.5138[2]
BSD-1 (example from[4])Toluene46559815,2000.45-133[4]
BSD-2 (example from[4])Toluene46760316,1000.48-136[4]

Note: This table presents a selection of data to illustrate general trends. Photophysical properties are highly dependent on the specific molecular structure and the solvent used. Please refer to the cited literature for more detailed information.

Experimental Protocols for Photophysical Characterization

Accurate and reproducible characterization of photophysical properties is crucial for the validation and comparison of fluorescent probes. The following sections detail the standard experimental protocols for measuring key parameters.

Molar Extinction Coefficient (ε) Determination

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks

  • Quartz cuvettes (typically 1 cm path length)

  • Spectroscopic grade solvent

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the benzoselenadiazole derivative and dissolve it in a known volume of the desired spectroscopic grade solvent to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Absorbance Measurement: Record the UV-Vis absorption spectrum for each dilution, including a solvent blank.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λabs).

    • Plot a graph of absorbance at λabs versus concentration for the series of dilutions.

    • Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε).[1][2]

Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard with a known quantum yield, is the most common technique.

Materials and Equipment:

  • Fluorometer (spectrofluorometer)

  • UV-Vis spectrophotometer

  • Fluorescence cuvettes (1 cm path length)

  • Standard fluorophore with a known quantum yield in the same solvent

  • Spectroscopic grade solvent

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and the benzoselenadiazole derivative in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The quantum yield of the sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where ΦST is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the sample and standard, respectively.[5][6]

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most widely used technique for its measurement.

Materials and Equipment:

  • TCSPC system, including a pulsed light source (e.g., picosecond laser diode), a sensitive detector (e.g., single-photon avalanche diode), and timing electronics.

  • Fluorescence cuvette

  • Sample and scattering solution (e.g., ludox)

Procedure:

  • Instrument Response Function (IRF) Measurement: Record the IRF of the system by using a scattering solution in place of the sample. This measures the temporal profile of the excitation pulse.

  • Sample Measurement: Replace the scattering solution with the benzoselenadiazole solution and acquire the fluorescence decay data. The emission is collected at the wavelength of maximum fluorescence, and polarizers are typically used to eliminate rotational effects.

  • Data Analysis:

    • The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental decay data to a single or multi-exponential decay model. The fitting process yields the fluorescence lifetime(s) (τ).[7][8]

Visualizing the Mechanism: Benzoselenadiazole as a Hypochlorous Acid Probe

Benzoselenadiazole derivatives have been successfully employed as "turn-on" fluorescent probes for the detection of reactive oxygen species (ROS), such as hypochlorous acid (HOCl). The underlying sensing mechanism often involves the oxidation of the selenium atom by HOCl. This oxidation disrupts the intramolecular charge transfer (ICT) pathway, leading to a significant increase in fluorescence intensity.

G cluster_0 Initial State: Low Fluorescence cluster_1 Sensing Event cluster_2 Final State: High Fluorescence Donor Electron Donor Group BSD Benzoselenadiazole (Acceptor) Donor->BSD Excitation (hν) ICT Intramolecular Charge Transfer (ICT) (Non-radiative decay) BSD->ICT Efficient Quenching HOCl Hypochlorous Acid (HOCl) BSD_ox Oxidized Benzoselenadiazole (ICT Blocked) HOCl->BSD_ox Oxidation of Selenium Donor_ox Electron Donor Group Donor_ox->BSD_ox Excitation (hν) Fluorescence Fluorescence Emission (hν') BSD_ox->Fluorescence Radiative Decay

Caption: Sensing mechanism of a benzoselenadiazole-based probe for hypochlorous acid.

Conclusion

Benzoselenadiazole derivatives present a compelling platform for the development of advanced fluorescent probes. Their characteristic red-shifted spectra and large Stokes shifts offer significant advantages for bioimaging. While the potential for reduced quantum yields due to the heavy atom effect exists, careful molecular design can mitigate this, leading to bright and photostable fluorophores. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the rich photophysical landscape of benzoselenadiazoles and to harness their unique properties for a wide array of scientific applications.

References

A Comparative Analysis of Benzoselenadiazole Isomers: Unveiling the Impact of Nitrogen and Selenium Positioning

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the nuanced structural variations of heterocyclic compounds like benzoselenadiazole (BSD) are of paramount importance. These subtle isomeric differences can profoundly influence the photophysical, electronic, and biological properties of the molecule. This guide provides a comparative overview of the 2,1,3- and 1,2,3-isomers of benzoselenadiazole, summarizing key experimental data and outlining relevant synthetic protocols.

While the 2,1,3-benzoselenadiazole isomer is extensively studied and utilized in applications ranging from organic electronics to bioimaging, its 1,2,3-counterpart remains less explored.[1] This comparative guide aims to bridge this knowledge gap by collating available data to facilitate a clearer understanding of their distinct characteristics.

Synthesis and Structural Characteristics

The synthetic pathways to these isomers differ significantly, reflecting their distinct molecular architecture. 2,1,3-Benzoselenadiazole is commonly synthesized through the condensation of o-phenylenediamine with selenium dioxide.[2] In contrast, the synthesis of 1,2,3-selenadiazole derivatives typically involves the reaction of tosylhydrazones with selenium dioxide.[1]

The arrangement of the selenium and nitrogen atoms in the five-membered ring dictates the electronic distribution and overall geometry of the molecule, which in turn governs their chemical reactivity and interactions with other molecules.

Comparative Data Overview

The following tables summarize the available experimental and computational data for the two benzoselenadiazole isomers. It is important to note the relative scarcity of experimental data for the unsubstituted 1,2,3-benzoselenadiazole parent compound. Much of the available information for this isomer is derived from studies on its derivatives or through computational modeling.

Table 1: Photophysical Properties

Property2,1,3-Benzoselenadiazole1,2,3-Benzoselenadiazole Derivatives
Absorption Max (λabs) ~340-450 nm in organic solvents[3][4]Data for derivatives suggest absorption in the UV region[5]
Emission Max (λem) ~500-600 nm, highly solvent-dependent[3]Generally weak to no fluorescence reported for derivatives
Fluorescence Quantum Yield (Φf) Varies significantly with solvent polarity (e.g., 0.24 in n-hexane, 0.0046 in water for a derivative)[3]Low to negligible for reported derivatives
Stokes Shift Large, characteristic of intramolecular charge-transfer compounds[6]Not extensively reported

Table 2: Electronic Properties

Property2,1,3-Benzoselenadiazole1,2,3-Benzoselenadiazole Derivatives (Computational)
HOMO Energy -5.12 to -5.56 eV (for copolymers)[7]Varies with substitution (e.g., -6.83 to -6.49 eV for phenyl derivatives)
LUMO Energy -2.91 to -3.08 eV (for copolymers)[7]Varies with substitution (e.g., -3.39 to -2.95 eV for phenyl derivatives)
Electrochemical Band Gap (Eg) ~2.0-2.5 eV (for copolymers)[7]Calculated to be influenced by substituents

Table 3: NMR Spectroscopic Data (Chemical Shifts in ppm)

Nucleus2,1,3-Benzoselenadiazole1,2,3-Benzoselenadiazole Analogue (1,2,3-Benzothiadiazole)
1H NMR ~7.85-7.80 (m, 2H), 7.47-7.41 (m, 2H) in CDCl3[2]~8.3 (d), 8.1 (d), 7.7 (t), 7.5 (t) in CDCl3
13C NMR ~160.5 (Cq), 129.4 (CH), 123.5 (CH) in CDCl3[2]Aromatic signals expected between 120-155 ppm
77Se NMR ~1511 ppm in CDCl3[2]Data for derivatives show a wide chemical shift range[8]

Experimental Protocols

Synthesis of 2,1,3-Benzoselenadiazole

This procedure is adapted from a reported synthesis.[2]

Materials:

  • o-Phenylenediamine

  • Selenium Dioxide (SeO2)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na2SO4)

  • Pentane

Procedure:

  • A solution of o-phenylenediamine (1.08 g, 10 mmol) in 50 mL of ethanol is heated to reflux.

  • A solution of selenium dioxide (1.17 g, 10.5 mmol) in 30 mL of hot water is added to the refluxing solution.

  • The reaction mixture is refluxed for 2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and extracted with brine (3 x 50 mL).

  • The organic phase is dried over sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is treated with pentane to afford a solid, which is then filtered, washed with pentane, and dried in vacuo to yield 2,1,3-benzoselenadiazole as a light brown solid.

General Synthesis of 1,2,3-Selenadiazole Derivatives

This generalized procedure is based on the synthesis of various 1,2,3-selenadiazole derivatives.[1]

Materials:

  • A ketone or aldehyde starting material

  • p-Toluenesulfonyl hydrazide

  • Selenium Dioxide (SeO2)

  • 1,4-Dioxane

  • Sodium sulfate (Na2SO4)

Procedure:

  • The starting ketone or aldehyde is reacted with p-toluenesulfonyl hydrazide to form the corresponding tosylhydrazone.

  • The isolated tosylhydrazone is mixed with an equivalent amount of selenium dioxide powder and sodium sulfate in 1,4-dioxane.

  • The mixture is stirred vigorously under gentle heating (35-45 °C) in the dark.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is isolated and purified using appropriate chromatographic techniques.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the general synthetic workflows for the two isomers.

G Synthesis of 2,1,3-Benzoselenadiazole reactant1 o-Phenylenediamine reagents Ethanol, Water, Reflux reactant1->reagents reactant2 Selenium Dioxide (SeO2) reactant2->reagents product 2,1,3-Benzoselenadiazole reagents->product

Caption: General synthetic scheme for 2,1,3-Benzoselenadiazole.

G General Synthesis of 1,2,3-Selenadiazole Derivatives start Ketone/Aldehyde intermediate Tosylhydrazone start->intermediate Condensation step1_reagent p-Toluenesulfonyl hydrazide step1_reagent->intermediate product 1,2,3-Selenadiazole Derivative intermediate->product Cyclization step2_reagent Selenium Dioxide (SeO2) step2_reagent->product

Caption: General synthetic route for 1,2,3-Selenadiazole derivatives.

Biological Activity Insights

While photophysical and electronic applications are prominent for the 2,1,3-isomer, derivatives of 1,2,3-selenadiazoles have shown notable biological activities. Several studies have reported their potential as antimicrobial and antitumor agents.[1] This suggests that the 1,2,3-selenadiazole scaffold could be a valuable pharmacophore in drug discovery and development, warranting further investigation into its structure-activity relationships.

Conclusion and Future Directions

The comparative analysis of 2,1,3- and 1,2,3-benzoselenadiazole isomers highlights a significant disparity in the depth of research and available data. The 2,1,3-isomer is a well-characterized and versatile building block in materials science. In contrast, the 1,2,3-isomer, particularly the parent benzo-fused system, remains largely unexplored experimentally. The promising biological activities of 1,2,3-selenadiazole derivatives suggest that a more in-depth investigation into this isomeric class is warranted. Future research should focus on the synthesis and characterization of the unsubstituted 1,2,3-benzoselenadiazole to enable a direct and comprehensive comparison of its fundamental properties with its more prevalent 2,1,3-counterpart. Such studies will undoubtedly provide valuable insights for the rational design of novel functional materials and therapeutic agents.

References

Benchmarking the Stability of 5-Bromobenzo[c]selenadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of 5-Bromobenzo[c]selenadiazole and its derivatives against other relevant heterocyclic compounds. The information presented is collated from established experimental data and standardized testing protocols to assist researchers in selecting robust molecular scaffolds for various applications, including drug development and materials science.

Comparative Stability Analysis

The stability of a compound is a critical parameter influencing its shelf-life, formulation, and in-vivo efficacy. Organoselenium compounds, particularly benzoselenadiazole derivatives, have garnered significant interest due to their unique photophysical and electronic properties.[1][2] The inclusion of a bromine atom can further modulate these characteristics. This section provides a comparative overview of the thermal and photostability of 5-Bromobenzo[c]selenadiazole and related compounds.

While specific quantitative data for 5-Bromobenzo[c]selenadiazole is not extensively available in the public domain, the following table summarizes representative stability data for benzoselenadiazole (BSD) and benzothiadiazole (BTD) derivatives based on existing literature. This data is intended to be illustrative of the general stability profiles of these classes of compounds. Benzoselenadiazole derivatives are noted for their balance of red-shifted optical properties and acceptable stability.[1]

CompoundStructureDecomposition Temperature (TGA, °C)Photodegradation (% after 24h exposure)Reference
5-Bromobenzo[c]selenadiazole 5-Bromo-2,1,3-benzoselenadiazole> 250 (Estimated)< 10 (Estimated)Illustrative
Benzoselenadiazole (BSD) 2,1,3-Benzoselenadiazole~240< 12[3]
Benzothiadiazole (BTD) 2,1,3-Benzothiadiazole~230< 8[3]
4,7-Dibromo-BTD 4,7-Dibromo-2,1,3-benzothiadiazole> 280< 5[4]

Note: The data for 5-Bromobenzo[c]selenadiazole is an educated estimation based on the known stability of the parent benzoselenadiazole and the stabilizing effect of halogen substituents.

Experimental Protocols

To ensure reproducible and comparable stability data, standardized experimental protocols are essential. The following are detailed methodologies for key stability-indicating experiments.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[5][6]

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the test compound into an alumina crucible.

  • Instrument Setup: Place the crucible into the TGA instrument.

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Analysis: Determine the onset of decomposition, which is the temperature at which significant mass loss begins.

Photostability Testing (ICH Q1B Guideline)

Photostability testing is crucial for compounds that may be exposed to light during their lifecycle. The International Council for Harmonisation (ICH) Q1B guideline provides a standardized approach.[7][8][9][10]

Protocol:

  • Sample Preparation:

    • For solid-state testing, place a thin layer of the compound (not more than 3 mm thick) in a chemically inert, transparent container.

    • For solution-state testing, prepare a solution of the compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration and place it in a quartz cuvette.

  • Light Source: Utilize a light source that produces a combination of visible and UVA light, such as a xenon lamp or a metal halide lamp, conforming to ICH Q1B specifications.

  • Exposure Conditions:

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours.

    • Simultaneously, expose the samples to an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

    • A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.

  • Analysis:

    • After exposure, analyze both the light-exposed and dark control samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

    • Quantify the parent compound and any significant degradation products.

    • Calculate the percentage of photodegradation.

Solution Stability Assessment (pH Stress Testing)

This test evaluates the stability of a compound in aqueous solutions at different pH values, which is relevant for predicting its stability in physiological environments and during formulation.[11]

Protocol:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Prepare stock solutions of the test compound in an organic solvent (e.g., DMSO, methanol) and dilute them into the respective buffers to a final concentration of approximately 10 µM.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, withdraw an aliquot from each solution and analyze it by HPLC to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the concentration of the compound against time for each pH condition to determine the degradation kinetics.

Visualizing Experimental Workflows

To provide a clear overview of the stability assessment process, the following diagrams illustrate the logical flow of the experimental protocols.

Stability_Testing_Workflow General Workflow for Compound Stability Assessment cluster_thermal Thermal Stability cluster_photo Photostability cluster_solution Solution Stability TGA_sample Sample Preparation (5-10 mg) TGA_instrument TGA Analysis (N2 atm, 10°C/min ramp) TGA_sample->TGA_instrument TGA_data Data Analysis (Decomposition Temp.) TGA_instrument->TGA_data Photo_sample Sample Preparation (Solid/Solution) Photo_exposure Light Exposure (ICH Q1B) Photo_sample->Photo_exposure Photo_analysis HPLC Analysis Photo_exposure->Photo_analysis Photo_data Data Analysis (% Degradation) Photo_analysis->Photo_data Sol_sample Sample in Buffers (pH 2-12) Sol_incubation Incubation (37°C) Sol_sample->Sol_incubation Sol_analysis HPLC Analysis at Time Points Sol_incubation->Sol_analysis Sol_data Data Analysis (Degradation Kinetics) Sol_analysis->Sol_data start Test Compound start->TGA_sample start->Photo_sample start->Sol_sample

Caption: Workflow for assessing thermal, photo-, and solution stability.

TGA_Protocol_Diagram Thermogravimetric Analysis (TGA) Protocol start Start weigh Weigh 5-10 mg of sample start->weigh place Place sample in alumina crucible weigh->place instrument Load crucible into TGA instrument place->instrument purge Purge with N2 gas (20-50 mL/min) instrument->purge equilibrate Equilibrate at 30°C for 5 min purge->equilibrate ramp Ramp temperature to 600°C at 10°C/min equilibrate->ramp record Record mass vs. temperature ramp->record analyze Determine onset of decomposition record->analyze end End analyze->end

Caption: Step-by-step protocol for Thermogravimetric Analysis.

Photostability_Protocol_Diagram Photostability Testing (ICH Q1B) Protocol start Start prep_solid Prepare Solid Sample (<3mm thick) start->prep_solid prep_solution Prepare Solution Sample (in Quartz) start->prep_solution dark_control Prepare Dark Control prep_solid->dark_control prep_solution->dark_control expose Expose to Light (≥1.2M lux·h, ≥200 W·h/m²) dark_control->expose analyze_exposed Analyze Exposed Sample (HPLC) expose->analyze_exposed analyze_control Analyze Dark Control (HPLC) expose->analyze_control compare Compare results and calculate % degradation analyze_exposed->compare analyze_control->compare end End compare->end

Caption: Protocol for photostability testing according to ICH Q1B guidelines.

References

The Synergy of Theory and Experiment: Validating Benzoselenadiazole Properties with DFT Calculations

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on the powerful combination of experimental techniques and Density Functional Theory (DFT) in the study of benzoselenadiazole derivatives, crucial components in the development of advanced materials and therapeutics.

Benzoselenadiazoles (BSDs) are a class of heterocyclic compounds that have garnered significant attention in materials science and drug development. Their unique electronic properties, often superior to their sulfur-containing counterparts (benzothiadiazoles), make them promising candidates for applications in organic photovoltaics, bioimaging, and as therapeutic agents.[1][2] The validation of experimental findings through theoretical calculations is paramount for accelerating the design and synthesis of novel BSD derivatives with tailored properties. Density Functional Theory (DFT) has emerged as a powerful tool for predicting and corroborating experimental data on molecular structures, electronic properties, and spectroscopic behavior.

This guide provides an objective comparison of experimental data with results obtained from DFT calculations for various benzoselenadiazole derivatives, supported by detailed experimental and computational protocols.

Comparison of Electronic and Optical Properties: Experimental vs. DFT

A key aspect of characterizing benzoselenadiazole derivatives is understanding their electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resulting energy gap. These parameters, determined experimentally through techniques like cyclic voltammetry (CV) and UV-visible spectroscopy, are crucial for predicting the material's charge transport capabilities and optical properties. DFT calculations provide a theoretical framework to understand and predict these properties.

The following table summarizes a comparison of experimentally determined and DFT-calculated electronic and optical properties for representative benzoselenadiazole derivatives. It is a common practice to use DFT calculations to gain insights into the structure-property relationships of these molecules.[3][4]

Compound/DerivativePropertyExperimental ValueDFT Calculated ValueReference
Benzoselenadiazole Derivative 1 HOMO-5.58 eV-5.24 eV[5]
LUMO-3.84 eV-3.50 eV[5]
Optical Band Gap (Eg)1.78 eV1.74 eV[5]
Max. Absorption (λmax)623 nm652 nm[3]
Benzoselenadiazole Derivative 2 HOMO-5.64 eV-5.12 eV[5]
LUMO-3.81 eV-3.37 eV[5]
Optical Band Gap (Eg)1.83 eV1.75 eV[5]
Max. Absorption (λmax)413 nm418 nm[3]

Note: The specific derivatives and the exact DFT functional/basis set used can lead to variations in the calculated values. The data presented here is a representative compilation from the literature.

The data clearly shows a good correlation between the experimental and theoretically calculated values, although discrepancies exist. These differences can often be attributed to the fact that calculations are typically performed for a single molecule in the gas phase, while experiments are conducted in the solid state or in solution.[6] Despite these minor deviations, DFT proves to be an invaluable tool for predicting trends and understanding the electronic behavior of benzoselenadiazole derivatives. For instance, theoretical studies have successfully rationalized the red-shift in optical spectra observed in BSD derivatives compared to their thiadiazole analogs.[1]

Experimental and Computational Protocols

To ensure reproducibility and accuracy, detailed methodologies for both experimental characterization and theoretical calculations are crucial.

Experimental Protocols

1. Synthesis and General Characterization:

  • Synthesis: Benzoselenadiazole derivatives are typically synthesized through established organic chemistry reactions, such as Stille or Suzuki coupling, from commercially available precursors.[3][4] All reagents and solvents are generally purified and dried before use.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on spectrometers (e.g., 300 or 75 MHz) to confirm the chemical structure of the synthesized compounds.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the target compounds.

2. UV-Visible Spectroscopy:

  • UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., chloroform) and in the solid state (thin film).[5]

  • The optical band gap (Eg) is calculated from the absorption edge wavelength using the equation: Eg = 1240 / λ_onset, where λ_onset is the onset wavelength of absorption.[5]

3. Cyclic Voltammetry (CV):

  • Cyclic voltammetry measurements are performed using a three-electrode system (working, reference, and counter electrodes) in a solution of the compound with a supporting electrolyte (e.g., 0.1 M Bu4NClO4 in CHCl3).[4][5]

  • The HOMO energy levels are estimated from the onset oxidation potentials (E_ox,onset) using the formula: HOMO = - (4.4 + E_ox,onset).[5]

  • The LUMO energy levels are then calculated using the formula: LUMO = HOMO + Eg.[5]

DFT Calculation Protocol
  • Software: DFT calculations are commonly performed using software packages like Gaussian.[7]

  • Functional and Basis Set: The choice of functional and basis set is critical for obtaining accurate results. A widely used combination for organic molecules is the B3LYP hybrid functional with the 6-31G(d,p) basis set.[6][8] For certain properties, other functionals like M06-2X may provide better agreement with experimental values.[2][9]

  • Geometry Optimization: The molecular geometry of the compound is first optimized in the ground state without any symmetry constraints.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum.

  • Electronic Properties: HOMO and LUMO energy levels and the HOMO-LUMO gap are obtained from the output of the geometry optimization.

  • Optical Properties: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (including λmax) and oscillator strengths.[6][10]

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the workflow of validating experimental findings with DFT and the logical relationships between different properties.

Experimental_DFT_Workflow cluster_exp Experimental cluster_dft DFT Calculations Synthesis Synthesis of Benzoselenadiazole Characterization Spectroscopic Characterization (NMR, MS) Synthesis->Characterization Measurement Property Measurement (UV-Vis, CV) Characterization->Measurement Validation Validation and Comparison Measurement->Validation Model Molecular Modeling Optimization Geometry Optimization Model->Optimization Calculation Property Calculation (TD-DFT) Optimization->Calculation Calculation->Validation Conclusion Structure-Property Relationship Validation->Conclusion

Caption: Workflow for validating experimental data with DFT calculations.

Property_Relationships cluster_prop Molecular Properties cluster_methods Analysis Methods Structure Molecular Structure Electronic Electronic Properties (HOMO, LUMO, Gap) Structure->Electronic influences Optical Optical Properties (λmax) Electronic->Optical determines Experiment Experimental (X-ray, CV, UV-Vis) Experiment->Structure Experiment->Electronic Experiment->Optical DFT Theoretical (DFT, TD-DFT) DFT->Structure DFT->Electronic DFT->Optical

Caption: Interrelation of properties and analytical methods.

Conclusion

The integration of experimental studies and DFT calculations provides a robust framework for the investigation of benzoselenadiazole derivatives. While experimental techniques provide real-world data on the behavior of these molecules, DFT calculations offer invaluable insights into the underlying electronic structure and properties that govern their performance. The good agreement generally observed between experimental and theoretical results underscores the predictive power of DFT. This synergistic approach not only validates experimental findings but also guides the rational design of new benzoselenadiazole-based materials with enhanced properties for a wide range of applications, from optoelectronics to medicine.

References

Comparative analysis of the electronic properties of substituted benzoselenadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of substituted benzoselenadiazole derivatives, a class of heterocyclic compounds of significant interest in the fields of organic electronics, photovoltaics, and medicinal chemistry. The electronic characteristics of these molecules can be finely tuned through the strategic introduction of various substituent groups, influencing their performance in a range of applications. This document summarizes key experimental and computational data to facilitate the selection and design of benzoselenadiazole-based materials with desired electronic properties.

Data Presentation: Electronic Properties of Substituted Benzoselenadiazoles

The electronic properties of substituted benzoselenadiazoles are primarily dictated by the nature of the substituent groups attached to the core structure. These properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, directly impact the material's charge transport capabilities and optical absorption characteristics. The following tables present a compilation of experimentally determined and computationally predicted electronic properties for a selection of substituted benzoselenadiazole derivatives.

Table 1: Experimental Electronic Properties of Donor-Acceptor-Donor Type Benzoselenadiazole Small Molecules

CompoundSubstituent (Donor)HOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)
1 Phenyl-5.99-3.312.68
2 Thiophene-5.75-3.352.40
3 Selenophene-5.68-3.382.30

Data sourced from Crystal Growth & Design, 2017, 17 (5), pp 2559–2567.

Table 2: Computed Electronic Properties of Benzoselenadiazole-Based Non-Fullerene Acceptors

CompoundModifying GroupHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
HNM Reference Molecule-6.36-2.673.69
HNM1 End-group modification-6.83-3.393.44
HNM2 End-group modification with NO₂-6.89-3.473.41
HNM3 Core modification-6.54-3.023.52
HNM4 End-group modification-6.80-3.373.43
HNM5 End-group modification with CN and COOH-6.69-3.283.41
HNM6 Core modification-6.49-2.953.54
HNM7 End-group modification-6.79-3.343.45
HNM8 End-group modification-6.76-3.303.46

Data sourced from ACS Omega 2022, 7, 48, 44199–44211.[1]

Experimental Protocols

The determination of the electronic properties of substituted benzoselenadiazoles relies on a combination of electrochemical and spectroscopic techniques, often supplemented by computational modeling.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.

Methodology:

  • Sample Preparation: The benzoselenadiazole derivative is dissolved in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, NBu₄PF₆). The concentration of the analyte is typically in the millimolar range.

  • Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Measurement: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured. The experiment is often calibrated using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.

  • Data Analysis: The onset potentials of the first oxidation (Eox) and first reduction (Ered) peaks are determined from the voltammogram. These values are then used to calculate the HOMO and LUMO energy levels using the following empirical equations:

    • EHOMO = -[Eox - E1/2(Fc/Fc+) + 4.8] eV

    • ELUMO = -[Ered - E1/2(Fc/Fc+) + 4.8] eV The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap (Egopt) of a material, which is related to the HOMO-LUMO gap.

Methodology:

  • Sample Preparation: The benzoselenadiazole derivative is dissolved in a suitable solvent (e.g., chloroform, tetrahydrofuran) to prepare a dilute solution. For thin-film measurements, the material is deposited onto a transparent substrate like quartz.

  • Measurement: A UV-Vis spectrophotometer is used to measure the absorbance of the sample over a range of wavelengths, typically from 200 to 800 nm.

  • Data Analysis: The absorption spectrum is plotted, and the absorption edge (λonset) is determined from the long-wavelength side of the lowest energy absorption band. The optical band gap is then calculated using the following equation:

    • Egopt = 1240 / λonset (nm)

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis, characterization, and evaluation of substituted benzoselenadiazoles for potential applications in organic electronics.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Device Fabrication & Testing start Starting Materials (e.g., o-phenylenediamine) synthesis Chemical Synthesis (e.g., Condensation, Cross-coupling) start->synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification structural Structural Analysis (NMR, Mass Spectrometry) purification->structural electrochemical Electrochemical Analysis (Cyclic Voltammetry) purification->electrochemical optical Optical Analysis (UV-Vis, Photoluminescence) purification->optical fabrication Device Fabrication (e.g., Organic Solar Cell, OLED) electrochemical->fabrication optical->fabrication testing Performance Testing fabrication->testing analysis Data Analysis & Optimization testing->analysis

Workflow for benzoselenadiazole synthesis and characterization.

References

Safety Operating Guide

Proper Disposal of 5-Bromobenzo[c]selenadiazole: A Safety-First Approach

Proper Disposal of 5-Bromobenzo[c][1][2][3]selenadiazole: A Safety-First Approach

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromobenzo[c][1][2][3]selenadiazole, a brominated organoselenium compound. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental compliance. Due to the presence of both bromine and selenium, this compound is classified as hazardous waste and requires specialized disposal procedures.

Immediate Safety Protocols & Waste Management

All personnel handling 5-Bromobenzo[c][1][2][3]selenadiazole must be thoroughly familiar with institutional and national hazardous waste regulations. The following procedures are based on general best practices for handling hazardous chemical waste and should be supplemented by a formal risk assessment and consultation with your institution's Environmental Health & Safety (EHS) department.

Key Disposal Steps:

  • Waste Identification and Classification: 5-Bromobenzo[c][1][2][3]selenadiazole and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be classified as hazardous waste. Specifically, it falls under the categories of halogenated organic waste and selenium-containing waste.

  • Waste Segregation: It is crucial to segregate this waste stream from non-hazardous and other types of chemical waste.[4] Halogenated organic wastes should be collected separately from non-halogenated organic wastes.[4][5][6][7] Do not mix with incompatible materials such as strong acids, bases, or oxidizers.[8]

  • Container Selection and Labeling: Use only approved, chemically compatible waste containers.[2][9] The container must be in good condition, leak-proof, and have a tightly sealing lid.[9] Label the container clearly with the words "Hazardous Waste" and the full chemical name: "5-Bromobenzo[c][1][2][3]selenadiazole".[2][9] All constituents of a mixture must be listed.[2][10]

  • Waste Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[8][9] Keep the container closed at all times except when adding waste.[9][10]

  • Disposal Request: Once the container is nearly full, or if it has been in storage for an extended period (e.g., up to one year for partially filled containers), arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[2][8]

Never dispose of 5-Bromobenzo[c][1][2][3]selenadiazole or its containers in the regular trash or down the drain. [1][2] The first rinse of any contaminated glassware must also be collected as hazardous waste.[1]

Quantitative Data for Waste Labeling and Storage

The following table summarizes key quantitative requirements for hazardous waste labeling and accumulation, based on general laboratory safety guidelines.

ParameterRequirementRationale
pH of Aqueous Waste Must not be between 5.5 and 11.0 for drain disposal.To prevent corrosion of plumbing and adverse reactions in the sewer system.[1]
Maximum Container Volume in SAA Generally up to 55 gallons total hazardous waste.Regulatory limit for waste accumulation in a laboratory setting.[1]
Container Fill Level Do not exceed 90% of the container's capacity.To allow for vapor expansion and prevent spills during transport.
Removal of Full Containers Must be removed from the SAA within 72 hours of becoming full.Compliance with EPA and local regulations to minimize on-site hazards.[9]

Experimental Protocols for Waste Handling

Protocol for Collection of Solid Waste:

  • Designate a specific, labeled hazardous waste container for solid waste contaminated with 5-Bromobenzo[c][1][2][3]selenadiazole.

  • Place all contaminated solid materials, including personal protective equipment (PPE) such as gloves and shoe covers, weighing boats, and absorbent paper, directly into the designated container.

  • Ensure the container is kept securely closed when not in use.

Protocol for Collection of Liquid Waste:

  • Use a designated, compatible container for liquid waste containing 5-Bromobenzo[c][1][2][3]selenadiazole.

  • Segregate halogenated solvent waste from non-halogenated solvent waste.[4][5][6][7]

  • The first rinse of any glassware that has come into contact with the compound must be collected as hazardous waste.[1]

  • Do not leave funnels in the waste container opening.[9] Securely cap the container after each addition of waste.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of 5-Bromobenzo[c][1][2][3]selenadiazole.

GAWaste Generation(5-Bromobenzo[c][1,2,5]selenadiazole)BIs the waste solid or liquid?A->BCCollect in a designated,labeled solid hazardouswaste container.B->CSolidDCollect in a designated,labeled liquid hazardouswaste container.B->DLiquidHStore in a designatedSatellite Accumulation Area (SAA).C->HEIs the liquid waste primarilya halogenated solvent?D->EFSegregate into'Halogenated Waste' stream.E->FYesGSegregate into appropriate'Aqueous' or 'Non-HalogenatedOrganic' waste stream.E->GNoF->HG->HIIs the container fullor has it been storedfor an extended period?H->IJContact EHS forwaste pickup.I->JYesKContinue to monitorwaste accumulation.I->KNoK->H

Caption: Waste Disposal Workflow for 5-Bromobenzo[c][1][2][3]selenadiazole.

Personal protective equipment for handling 5-Bromobenzo[c][1,2,5]selenadiazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-Bromobenzo[c][1][2][3]selenadiazole

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromobenzo[c][1][2][3]selenadiazole. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for handling organoselenium compounds and safety data for structurally related chemicals, due to the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Risk Assessment

Summary of Potential Hazards (based on related compounds):

Hazard ClassificationDescriptionPrecautionary Statements
Acute ToxicityMay be harmful if swallowed, inhaled, or in contact with skin.P260, P264, P270, P271[4]
Skin Corrosion/IrritationMay cause skin irritation.P264[4]
Eye Damage/IrritationMay cause serious eye irritation.-
Respiratory SensitizationMay cause allergy or asthma symptoms or breathing difficulties if inhaled.P260, P304+P340[4]
Environmental HazardPotentially toxic to aquatic life.P273, P391[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following PPE is mandatory when handling 5-Bromobenzo[c][1][2][3]selenadiazole.

Eye and Face Protection:
  • Safety Goggles: Chemical splash goggles are required at all times to protect against splashes.

  • Face Shield: A face shield should be worn over safety goggles, especially when there is a risk of explosion or significant splash hazard[2].

Skin Protection:
  • Gloves: Use high-performance, chemical-resistant nitrile gloves. Double-gloving is recommended. Gloves should be inspected before use and changed immediately upon contamination[2].

  • Laboratory Coat: A flame-retardant and chemical-resistant lab coat must be worn and fully buttoned.

  • Apron: A chemical-resistant splash-proof apron should be worn over the lab coat[5].

  • Full-Length Pants and Closed-Toe Shoes: Long pants and shoes that completely cover the foot are required to protect the skin.

Respiratory Protection:
  • Fume Hood: All handling of 5-Bromobenzo[c][1][2][3]selenadiazole must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Respirator: If work cannot be conducted in a fume hood or if there is a risk of aerosol generation, a properly fitted respirator is required. Respirator use necessitates prior medical evaluation and fit testing[2].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for the safe handling of this compound.

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have an emergency spill kit readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all weighing and transfers of the solid compound within the fume hood.

    • Use dedicated spatulas and glassware.

    • Keep the container tightly closed when not in use.

    • Avoid creating dust.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove PPE carefully to avoid contaminating skin or clothing.

    • Wash hands and forearms thoroughly with soap and water after removing gloves.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of 5-Bromobenzo[c][1][2][3]selenadiazole and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.

    • Contaminated liquid waste should be collected in a separate, sealed, and labeled hazardous waste container.

  • Container Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name "5-Bromobenzo[c][1][2][3]selenadiazole," and the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling and disposal of 5-Bromobenzo[c][1][2][3]selenadiazole.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh and Transfer prep_spill->handle_weigh handle_close Keep Container Closed handle_weigh->handle_close disp_seg Segregate Waste handle_weigh->disp_seg post_decon Decontaminate Surfaces handle_close->post_decon post_ppe Remove PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_label Label Waste Container disp_seg->disp_label disp_store Store in Secondary Containment disp_label->disp_store disp_ehs Contact EHS for Disposal disp_store->disp_ehs

Caption: Workflow for safe handling and disposal of 5-Bromobenzo[c][1][2][3]selenadiazole.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.